Picolinic Acid Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAFXVOPGDBAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98-98-6 (Parent) | |
| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7060912 | |
| Record name | Picolinic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-80-6 | |
| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 636-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Picolinic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HE8GCH2RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Picolinic Acid Hydrochloride from α-Picoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, scientifically grounded exploration of the synthesis of picolinic acid hydrochloride, starting from the readily available precursor, α-picoline (2-methylpyridine). Moving beyond a simple recitation of steps, this document delves into the mechanistic principles, procedural rationale, and critical parameters that govern this classic yet vital transformation. Our focus is on providing a self-validating protocol rooted in established chemical literature, ensuring both reproducibility and a deep understanding of the underlying chemistry.
Introduction: The Significance of Picolinic Acid
Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound with significant applications across chemistry and biology. As an efficient bidentate chelating agent for various metal ions, it plays a role in nutritional science and has been explored for therapeutic applications. In synthetic chemistry, it serves as a valuable precursor for pharmaceuticals and other complex organic molecules. The hydrochloride salt is often prepared to improve the compound's stability and handling characteristics. The most established laboratory-scale route to picolinic acid involves the oxidation of the methyl group of α-picoline, a transformation that, while conceptually simple, requires careful execution to achieve high yield and purity.
Principles of Synthesis: The Oxidation of α-Picoline
The conversion of α-picoline to picolinic acid hinges on the oxidation of the activated methyl group at the C2 position of the pyridine ring. The pyridine ring's electron-withdrawing nature makes the benzylic-like protons of the methyl group susceptible to abstraction, initiating the oxidation cascade.
Several methods exist for this oxidation, including:
-
Catalytic Air Oxidation: Often used in industrial settings, this method can be challenging to implement on a lab scale.[1][2]
-
Nitric Acid Oxidation: An effective but potentially hazardous method that can generate significant nitrogen oxide byproducts.[3]
-
Potassium Permanganate (KMnO₄) Oxidation: This is the most common and well-documented method for laboratory preparations, prized for its reliability and effectiveness.[3][4][5][6]
This guide will focus on the potassium permanganate method, which proceeds via the overall reaction:
C₅H₄N(CH₃) + 2 KMnO₄ → C₅H₄N(COOK) + 2 MnO₂ + KOH + H₂O
The initial product is the potassium salt of picolinic acid, which is then protonated and converted to its hydrochloride salt in subsequent workup steps.
Mechanistic Considerations
Potassium permanganate is a powerful oxidizing agent, with manganese in the +7 oxidation state.[7] The reaction with an alkylarene (or alkyl-heteroarene like α-picoline) is thought to initiate via a free-radical pathway, involving the abstraction of a hydrogen atom from the methyl group by the permanganate.[8] This generates a radical intermediate that undergoes rapid, successive oxidation steps, ultimately forming the carboxylate. The permanganate is reduced to manganese dioxide (MnO₂), a brown, insoluble precipitate.[7][9] Controlling the reaction temperature and the rate of oxidant addition is crucial to prevent over-oxidation and potential ring cleavage.
Experimental Protocol: A Validated Approach
The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods.[4] This ensures a high degree of trustworthiness and provides a solid foundation for laboratory work.
Workflow Overview
The entire process can be visualized as a multi-stage workflow, from the initial oxidation to the final purified product.
Detailed Step-by-Step Procedure
Safety Precaution: This procedure involves strong oxidizers, corrosive acids, and flammable liquids. A thorough risk assessment must be conducted. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Apparatus:
-
5-liter three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle or steam bath
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| α-Picoline | 93.13 | 50 g | 0.54 | 1.0 |
| Potassium Permanganate | 158.03 | 180 g (2 x 90 g) | 1.14 | 2.1 |
| Water | 18.02 | 3000 mL | - | - |
| Conc. Hydrochloric Acid | 36.46 | ~65-70 mL | - | - |
| 95% Ethanol | - | 400 mL | - | - |
| Hydrogen Chloride Gas | 36.46 | To saturation | - | - |
Procedure:
-
Reaction Setup: In the 5-L three-necked flask equipped with a stirrer and reflux condenser, combine 2500 mL of water and 50 g (0.54 mole) of α-picoline.[4]
-
First Oxidation Stage: Begin stirring and add the first 90 g (0.57 mole) portion of potassium permanganate. Heat the mixture on a steam bath. The purple color of the permanganate will gradually disappear as it is consumed. This stage typically takes about 1 hour.[4]
-
Causality Note: Adding the KMnO₄ in portions helps to control the exothermic nature of the oxidation and prevents localized overheating, which could lead to undesirable side reactions or decomposition.
-
-
Second Oxidation Stage: Once the purple color has faded, introduce the second 90 g portion of permanganate, followed by an additional 500 mL of water. Continue heating and stirring until the permanganate color is once again destroyed, which may take 2-2.5 hours.[4]
-
Manganese Dioxide Removal: Allow the reaction mixture to cool slightly, then filter the precipitated brown manganese dioxide (MnO₂) using a Büchner funnel. Wash the filter cake thoroughly with 1 L of hot water to recover any adsorbed product.[4]
-
Concentration: Combine the filtrate and the washings. Concentrate this solution to a volume of 150–200 mL using a rotary evaporator under reduced pressure.[4]
-
Acidification: Cool the concentrated solution and acidify it by slowly adding concentrated hydrochloric acid until it is acidic to Congo red paper (approximately 65–70 mL).[4]
-
Evaporation: Evaporate this acidic solution to complete dryness under reduced pressure. The resulting solid is a mixture of this compound and potassium chloride.[4]
-
Ethanolic Extraction: Transfer the solid residue to a flask and add 250 mL of 95% ethanol. Reflux the mixture for one hour. Filter the hot solution to remove the insoluble potassium chloride. Repeat the extraction on the residue with another 150 mL of 95% ethanol.[4]
-
Causality Note: this compound is soluble in hot ethanol, whereas inorganic salts like KCl have very low solubility. This difference is exploited for purification.
-
-
Precipitation of Hydrochloride Salt: Combine the ethanolic filtrates. Begin to pass dry hydrogen chloride gas through the solution. Crystals of this compound will start to separate.[4]
-
Crystallization and Isolation: Chill the solution to approximately 10°C in an ice-salt bath, continuing to saturate it with hydrogen chloride gas. This maximizes the precipitation of the product.[4]
-
Final Product: Collect the crystals by filtration, wash them with a small amount of cold ethanol or dry ether, and air-dry them. The expected yield is 43–44 g (50–51%).[4] For higher purity, the product can be recrystallized by dissolving it in hot absolute ethanol, filtering from any insoluble material, and adding an equal volume of dry ether to induce crystallization upon cooling.[4]
Chemical Transformation and Product Characterization
The key chemical transformations involve the oxidation of the methyl group and the subsequent protonation and salt formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
Picolinic Acid Hydrochloride: A Multifaceted Modulator of Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Picolinic acid, an endogenous metabolite of L-tryptophan, and its hydrochloride salt, represent a class of molecules with a remarkable breadth of biological activities. Far from being a mere metabolic byproduct, picolinic acid has emerged as a critical player in a diverse array of physiological and pathological processes, including immune regulation, neurotransmission, and metal ion homeostasis. This technical guide provides a comprehensive exploration of the mechanisms of action of picolinic acid hydrochloride in biological systems. Synthesizing current research, this document delves into its role as a potent metal chelator, its intricate involvement in the kynurenine pathway, its immunomodulatory functions, and its emerging therapeutic potential. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the unique properties of this versatile molecule.
Introduction: The Endogenous Significance of Picolinic Acid
Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring compound synthesized in the body from the essential amino acid L-tryptophan. It is a structural isomer of nicotinic acid (niacin, vitamin B3), differing in the position of the carboxyl group on the pyridine ring. While nicotinic acid is a well-established precursor for the synthesis of NAD+ and NADP+, the physiological roles of picolinic acid have historically been less understood. However, a growing body of evidence now points to picolinic acid as a bioactive molecule with a wide range of effects, including neuroprotective, immunological, and anti-proliferative activities. This compound is a salt form that is often used in research and pharmaceutical applications due to its stability and solubility.
The Kynurenine Pathway: The Biosynthetic Origin of Picolinic Acid
The primary route for tryptophan degradation in the body is the kynurenine pathway, which is responsible for over 95% of tryptophan catabolism. This pathway is a critical source of several neuroactive and immunomodulatory molecules, including picolinic acid.
The synthesis of picolinic acid begins with the conversion of tryptophan to kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). A series of subsequent enzymatic steps leads to the formation of an unstable intermediate, 2-amino-3-carboxymuconate semialdehyde. At this crucial juncture, the pathway branches. The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) catalyzes the conversion of this intermediate to picolinic acid. Alternatively, non-enzymatic cyclization leads to the formation of the neurotoxic quinolinic acid, an NMDA receptor agonist implicated in several neurodegenerative diseases. The balance between the production of picolinic acid and quinolinic acid is therefore of significant physiological importance.
Figure 1: Simplified diagram of the kynurenine pathway highlighting the synthesis of picolinic acid.
Core Mechanism of Action: Metal Chelation
One of the most well-characterized functions of picolinic acid is its role as a bidentate chelating agent for various metal ions. Its ability to bind divalent and trivalent metal ions, including zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), copper (Cu²⁺), and manganese (Mn²⁺), is central to many of its biological effects.
The chelation of these metal ions by picolinic acid can have several important consequences:
-
Enhanced Mineral Absorption: Picolinic acid has been shown to facilitate the absorption of certain minerals, such as zinc and chromium, from the intestine. This has led to the development of mineral supplements like chromium picolinate and zinc picolinate.
-
Modulation of Enzyme Activity: Many enzymes require metal ions as cofactors. By chelating these ions, picolinic acid can modulate the activity of these enzymes, thereby influencing a wide range of cellular processes.
-
Antioxidant Properties: By chelating redox-active metals like iron and copper, picolinic acid can prevent their participation in Fenton and Haber-Weiss reactions, which generate damaging reactive oxygen species. This contributes to its observed antioxidant and neuroprotective effects.
-
Antimicrobial and Antiviral Activity: The chelation of essential metal ions can inhibit the growth and replication of various pathogens, including bacteria and enveloped viruses. Picolinic acid has been shown to inhibit the entry of viruses such as SARS-CoV-2 and influenza A virus.
Figure 2: The central role of picolinic acid as a metal chelator and its downstream biological effects.
Immunomodulatory Functions
Picolinic acid exerts significant immunomodulatory effects, primarily through its influence on macrophage and T-cell function.
-
Macrophage Activation: Picolinic acid can act as a costimulus with interferon-gamma (IFN-γ) to enhance macrophage effector functions. This includes augmenting the production of nitric oxide, a key antimicrobial and immunoregulatory molecule. It also induces the expression of macrophage inflammatory proteins (MIP-1α and MIP-1β), which are chemokines involved in recruiting other immune cells to sites of inflammation.
-
T-Cell Regulation: Picolinic acid has been shown to suppress T-cell proliferation. This effect may be linked to its ability to chelate zinc, an essential cofactor for enzymes involved in T-cell activation and proliferation.
These immunomodulatory properties suggest that picolinic acid plays a role in the body's response to infection and inflammation.
Neurobiological and Neuroprotective Roles
Within the central nervous system (CNS), picolinic acid exhibits a range of neuroprotective effects.
-
Antagonism of Quinolinic Acid Neurotoxicity: As mentioned earlier, picolinic acid is synthesized in competition with the neurotoxin quinolinic acid. Importantly, picolinic acid has been shown to block the neurotoxic effects of quinolinic acid without affecting its neuroexcitant properties. This suggests a specific neuroprotective mechanism.
-
Modulation of Neuroinflammation: By regulating immune cell function and cytokine production, picolinic acid can influence neuroinflammatory processes that are implicated in various neurological disorders.
-
Antioxidant Activity in the CNS: Its metal-chelating properties contribute to its ability to reduce oxidative stress in the brain, a common feature of neurodegenerative diseases.
Experimental Protocols
In Vitro Metal Chelation Assay (Isothermal Titration Calorimetry)
Objective: To quantify the binding affinity and thermodynamics of this compound with a specific metal ion (e.g., Zn²⁺).
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare a 10 mM solution of the metal salt (e.g., ZnCl₂) in the same buffer.
-
Degas both solutions thoroughly before use.
-
-
Instrument Setup:
-
Set the isothermal titration calorimeter (ITC) to the desired experimental temperature (e.g., 25°C).
-
Equilibrate the instrument with the buffer solution.
-
-
Titration:
-
Load the sample cell with the this compound solution.
-
Load the injection syringe with the metal salt solution.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the metal salt solution into the picolinic acid solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Causality and Self-Validation: ITC directly measures the heat released or absorbed during a binding event, providing a direct measure of the interaction. The shape of the resulting isotherm and the goodness of the fit to a theoretical model validate the binding event and provide confidence in the determined thermodynamic parameters.
Macrophage Activation Assay
Objective: To assess the effect of this compound on macrophage activation, as measured by nitric oxide production.
Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound and IFN-γ in sterile PBS.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 mM) in the presence or absence of a suboptimal concentration of IFN-γ (e.g., 10 ng/mL).
-
Include untreated cells as a negative control and cells treated with IFN-γ alone as a positive control.
-
Incubate the cells for 24-48 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatants.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Calculate the mean nitrite concentration for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Causality and Self-Validation: The Griess assay provides a well-established and specific method for measuring nitrite, a stable breakdown product of nitric oxide. The inclusion of appropriate positive and negative controls ensures that the observed effects are due to the treatment and not other factors. A clear dose-dependent increase in nitric oxide production in response to this compound would validate its macrophage-activating properties.
Data Summary
| Biological Activity | Key Mechanisms | Experimental Evidence | Potential Therapeutic Applications |
| Metal Chelation | Binds divalent and trivalent metal ions (Zn²⁺, Fe²⁺/Fe³⁺, Cr³⁺, etc.) | Isothermal Titration Calorimetry, Spectroscopic methods | Mineral supplementation, Antioxidant therapy, Antimicrobial/Antiviral agents |
| Immunomodulation | Macrophage activation (↑ NO, MIP-1α/β), T-cell proliferation suppression | Griess assay, ELISA for cytokines, T-cell proliferation assays | Anti-inflammatory drugs, Adjuvants in vaccines |
| Neuroprotection | Antagonism of quinolinic acid neurotoxicity, Anti-inflammatory, Antioxidant | In vivo models of neurodegeneration, Cell-based neurotoxicity assays | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) |
| Anti-proliferative | Cell cycle arrest (G1 or G2 phase, depending on cell type) | Flow cytometry, Cell viability assays | Cancer therapy |
Conclusion and Future Directions
This compound is a molecule of significant interest due to its diverse and potent biological activities. Its well-established role as a metal chelator underpins many of its immunomodulatory, neuroprotective, and anti-proliferative effects. The intricate balance of its synthesis within the kynurenine pathway further highlights its importance in maintaining physiological homeostasis.
For drug development professionals, picolinic acid and its derivatives offer a promising scaffold for the design of novel therapeutics. Future research should focus on:
-
Elucidating the precise molecular targets of picolinic acid beyond its metal-chelating properties.
-
Investigating the therapeutic potential of picolinic acid in a wider range of diseases, including inflammatory disorders, infectious diseases, and cancer.
-
Developing more potent and specific derivatives of picolinic acid with improved pharmacokinetic and pharmacodynamic profiles.
A deeper understanding of the multifaceted mechanisms of action of this compound will undoubtedly pave the way for innovative therapeutic strategies in the years to come.
An In-depth Technical Guide to the Physical and Chemical Properties of Picolinic Acid Hydrochloride
This guide provides a comprehensive technical overview of the physical and chemical properties of picolinic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to provide not only descriptive data but also insights into the experimental context and practical implications of these properties.
Introduction: The Significance of Picolinic Acid and its Hydrochloride Salt
Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and a catabolite of the amino acid tryptophan.[1] Its hydrochloride salt is a common form used in research and development due to its enhanced stability and solubility. Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science, acting as bidentate chelating agents for various metal ions, including chromium, zinc, manganese, copper, and iron.[1] This chelating ability is fundamental to its biological roles, which include influencing immunological responses and neuroprotective effects.[1] Understanding the fundamental physical and chemical characteristics of this compound is therefore paramount for its effective application in novel therapeutic and material innovations.
Molecular Structure and Key Identifiers
The structural integrity of a molecule dictates its interactions and, consequently, its function. This compound is the salt formed from picolinic acid and hydrochloric acid. The protonation of the pyridine nitrogen by HCl enhances the compound's polarity and aqueous solubility.
| Identifier | Value |
| Chemical Name | Pyridine-2-carboxylic acid hydrochloride |
| CAS Number | 636-80-6[2] |
| Molecular Formula | C6H6ClNO2[2] |
| Molecular Weight | 159.57 g/mol [2] |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)O.Cl[3] |
| InChIKey | HFAFXVOPGDBAOK-UHFFFAOYSA-N[3] |
Physical Properties: A Quantitative Overview
The physical properties of this compound are critical for its handling, formulation, and application. These properties are summarized in the table below, followed by a discussion of the experimental methodologies used for their determination.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 229 °C | [2] |
| Solubility | Soluble in water. | [5][6] |
| pKa | 5.4 (for the parent picolinic acid) | [7] |
Melting Point: A Purity and Stability Indicator
The melting point of a crystalline solid is a robust indicator of its purity. For this compound, a sharp melting point at 229 °C suggests a high degree of purity.[2]
The determination of the melting point is a fundamental technique in chemical analysis. The causality behind this experimental choice lies in its simplicity, accuracy for crystalline solids, and the small sample quantity required.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat distribution.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Profile: The sample is heated at a controlled rate, typically a rapid ramp to a temperature approximately 15-20 °C below the expected melting point, followed by a slower ramp of 1-2 °C per minute. This two-stage heating profile ensures that the sample temperature remains in equilibrium with the heating block, providing an accurate reading.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point where the entire sample has melted. A narrow melting range is indicative of high purity.
Solubility Profile: Guiding Formulation and Biological Application
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound's solubility in water is a key advantage for its use in aqueous formulations.[5][6]
The shake-flask method is a gold-standard technique for determining equilibrium solubility, providing a direct measure of a compound's saturation point in a given solvent.
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed, inert container. The use of an excess ensures that a saturated solution is achieved.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Constant temperature is crucial as solubility is temperature-dependent.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]
Acidity (pKa): Understanding Ionization Behavior
The pKa value is a measure of the acidity of a compound. For picolinic acid, the pKa of 5.4 corresponds to the dissociation of the carboxylic acid proton.[7] This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.
Potentiometric titration is a precise method for determining the pKa of a substance by monitoring pH changes upon the addition of a titrant.
-
Solution Preparation: A known concentration of this compound is dissolved in water.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the this compound solution.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Chemical Properties and Reactivity
The chemical behavior of this compound is largely governed by the pyridine ring and the carboxylic acid functional group.
Stability and Storage
This compound is generally stable under normal laboratory conditions.[10] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Chelation and Coordination Chemistry
A hallmark of picolinic acid is its ability to act as a bidentate chelating agent, coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen.[1] This property is central to its biological activity and its applications in coordination chemistry. The formation of stable complexes with various metal ions has been extensively studied.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The protonation of the pyridine nitrogen leads to characteristic downfield shifts of the pyridine ring protons compared to the free base.[11]
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyridine ring and the carboxylic acid proton. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
-
¹³C NMR: The spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.[12]
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for this compound include:
-
O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.
-
C=N and C=C stretches: Bands associated with the pyridine ring.
-
N-H stretch: A broad band resulting from the protonated pyridine nitrogen.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.
-
TGA: Measures the change in mass of a sample as a function of temperature. This analysis can identify the temperature at which the compound begins to decompose.[13][14][15]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting and decomposition.[14][15]
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in an appropriate pan (e.g., aluminum or platinum).
-
Instrumentation: The sample and a reference pan are placed in the TGA/DSC instrument.
-
Atmosphere and Heating Program: The analysis is typically run under a controlled atmosphere (e.g., nitrogen or air) with a linear heating rate (e.g., 10 °C/min).
-
Data Acquisition and Analysis: The instrument records the weight change (TGA) and differential heat flow (DSC) as a function of temperature. The resulting thermograms are analyzed to determine decomposition temperatures and thermal events.
Crystallography
The three-dimensional arrangement of molecules in a crystal lattice is determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Studies on picolinic acid and its derivatives have revealed details about their crystal packing and hydrogen bonding networks, which are crucial for understanding their solid-state properties.[16][17][18]
Analytical Methodologies
Accurate and precise quantification of this compound is essential in various research and quality control settings.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of picolinic acid. Reversed-phase HPLC with a C18 column is a common approach.[8][9]
Caption: HPLC method development workflow.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
For the analysis of picolinic acid in complex biological matrices, CE-MS offers high separation efficiency and sensitive detection.[19] This technique is particularly useful for analyzing small sample volumes.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties of this compound. By understanding these fundamental characteristics and the experimental methodologies used for their determination, researchers, scientists, and drug development professionals can better leverage this versatile compound in their respective fields. The interplay of its structure, solubility, acidity, and chelating ability underscores its potential in a wide range of applications, from pharmaceutical formulations to advanced materials.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 636-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]
- 7. Picolinic Acid [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. Picolinic Acid | SIELC Technologies [sielc.com]
- 10. fishersci.com [fishersci.com]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. spectrabase.com [spectrabase.com]
- 13. docta.ucm.es [docta.ucm.es]
- 14. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Collection - Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by Xâray Crystallography - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
The Solid-State Landscape of Picolinic Acid Hydrochloride: A Guide to Crystal Structure and Polymorphic Screening
An In-Depth Technical Guide
Introduction: The Critical Role of Solid-Form in Pharmaceutical Development
Picolinic acid, an isomer of nicotinic acid, serves as a fundamental scaffold in medicinal chemistry and is a key bidentate chelating agent for various metal ions in biological systems.[1] Its hydrochloride salt, picolinic acid hydrochloride (PHCL), is a common form used in synthesis and research.[2] For any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its solid-state properties is not merely an academic exercise; it is a cornerstone of robust drug development. The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly influence critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4]
Undiscovered or poorly characterized polymorphs can emerge unexpectedly during manufacturing or storage, leading to significant challenges in product consistency, efficacy, and regulatory compliance.[] Therefore, the early and comprehensive characterization of an API's solid-state landscape is a mission-critical endeavor.
This guide provides a detailed overview of the known crystal structure of this compound. More importantly, it serves as an in-depth technical manual for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous framework for the investigation of its potential polymorphism. We will move beyond simply listing protocols to explaining the causality behind experimental choices, empowering researchers to design and execute comprehensive polymorph screens and characterization workflows.
Part 1: The Known Crystal Structure of this compound
To date, the scientific literature describes a single, well-characterized crystalline form of this compound. Its structure has been determined by single-crystal X-ray diffraction (SCXRD) at both ambient temperature and, with higher precision, at 150 K.[6]
The molecule crystallizes in a centrosymmetric space group, a key detail for understanding its packing and potential for certain physical properties.[7] The crystal structure is stabilized by a robust network of intermolecular interactions. Notably, two strong hydrogen bonds, O—H···Cl⁻ and N—H⁺···Cl⁻, are present, forming zigzag chains of cations and anions that propagate along the crystallographic a-axis.[6] This strong, directional hydrogen bonding is a primary determinant of the crystal packing and overall stability of this known form.
Upon cooling from ambient temperature to 150 K, the unit cell exhibits anisotropic contraction. The most significant shrinkage occurs along the b-axis, which corresponds to the π–π stacking direction, indicating a strengthening of these weaker, yet significant, intermolecular forces at lower temperatures.[6]
Crystallographic Data for this compound
The following table summarizes the key crystallographic parameters for the known form of this compound, as determined at 150 K.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₆NO₂⁺·Cl⁻ | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/m | [6] |
| a (Å) | 6.6499 (13) | [6] |
| b (Å) | 6.526 (2) | [6] |
| c (Å) | 8.169 (2) | [6] |
| β (°) | 110.19 (3) | [6] |
| Volume (ų) | 332.6 (2) | [6] |
| Z | 2 | [6] |
| Temperature (K) | 150 | [6] |
Part 2: A Methodological Framework for Polymorph Discovery
The absence of multiple reported polymorphs in the literature does not confirm their non-existence. It often signifies a lack of systematic investigation. The following sections provide a comprehensive workflow designed to rigorously probe the polymorphic landscape of this compound.
The Rationale for Crystallization Screening
The formation of a specific crystal polymorph is a complex interplay between thermodynamics and kinetics. The most thermodynamically stable form has the lowest free energy, but metastable forms (higher energy) can often be kinetically favored under specific crystallization conditions.[8] A polymorph screen is designed to explore a wide range of kinetic and thermodynamic conditions to induce the nucleation and growth of any accessible crystalline forms. Key variables that govern this process include the solvent, supersaturation level, temperature, and cooling rate.[8]
Experimental Protocol: Comprehensive Polymorph Screen
This protocol outlines a multi-faceted approach to crystallization, maximizing the potential for discovering new solid forms.
Materials:
-
This compound (high purity, >99%)
-
A diverse range of solvents (see Table 2)
-
Glass vials (4 mL) with screw caps
-
Microscope slides and polarized light microscope
-
Filtration apparatus (Buchner funnel, filter paper)
Table 2: Suggested Solvent Systems for Screening
| Class | Solvent | Rationale |
| Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; PHCL is known to be soluble in water and ethanol.[9][10] |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Differing polarity and dipole moments can influence molecular association in solution.[9][10] |
| Aprotic Nonpolar | Toluene, Heptane | Used primarily as anti-solvents or for slurry experiments. |
Step-by-Step Methodology:
-
Solubility Assessment:
-
Begin by determining the approximate solubility of PHCL in a selection of key solvents (e.g., water, ethanol, acetonitrile) at room temperature and an elevated temperature (e.g., 50 °C). This provides the foundational data needed to design controlled crystallization experiments.
-
-
Slow Evaporation:
-
Prepare saturated or near-saturated solutions of PHCL in various solvents from Table 2 in open or partially covered vials.
-
Allow the solvent to evaporate slowly under ambient conditions.
-
Causality: This is a kinetically slow process that allows molecules ample time to organize, often favoring the growth of thermodynamically stable forms. Different solvent-solute interactions prior to evaporation can lead to different packing arrangements.
-
-
Slow Cooling Crystallization:
-
Prepare saturated solutions at an elevated temperature (e.g., 50-60 °C).
-
Slowly cool the solutions to room temperature, and then further to 4 °C. Use controlled cooling rates (e.g., 0.1 °C/min, 1 °C/min, and crash cooling).
-
Causality: The cooling rate directly impacts the level of supersaturation. Slow cooling provides a low degree of supersaturation, favoring controlled growth, while rapid cooling (crash cooling) creates high supersaturation, which can trap molecules in less stable, kinetically favored polymorphic forms.
-
-
Anti-Solvent Addition:
-
Prepare a concentrated solution of PHCL in a "good" solvent (e.g., water).
-
Slowly add a miscible "anti-solvent" (e.g., isopropanol or acetone) in which PHCL is poorly soluble, until turbidity is observed.
-
Causality: This method rapidly generates supersaturation by changing the bulk solvent properties, providing another kinetic pathway to potentially trap metastable forms.
-
-
Slurry Equilibration:
-
Place an excess of the starting PHCL solid into a series of vials containing different solvents.
-
Agitate the slurries at both ambient temperature and an elevated temperature for an extended period (e.g., 7-14 days).
-
Periodically sample the solid and analyze.
-
Causality: This experiment is designed to identify the most thermodynamically stable form under a given set of conditions. Over time, any metastable forms will dissolve and re-precipitate as the most stable form. If a new form appears, it is likely more stable than the starting material under those conditions.
-
Workflow for Polymorph Screening
Caption: Workflow for a comprehensive polymorph screen of this compound.
Part 3: Characterization of Crystalline Forms
Once solids are obtained from the screening process, a battery of analytical techniques must be employed to determine if new forms have been discovered. The key is to use orthogonal techniques that provide complementary information.
Primary Characterization: The Power of Diffraction
Powder X-Ray Diffraction (PXRD): This is the workhorse technique for polymorph identification. Each crystalline form possesses a unique crystal lattice, which results in a characteristic diffraction pattern—a "fingerprint" of the solid form.
-
Protocol:
-
Gently grind a small sample (5-10 mg) of the crystalline material to ensure random orientation.
-
Mount the sample on a zero-background sample holder.
-
Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
-
Compare the resulting pattern to that of the starting material. New peak positions or significant changes in relative intensities indicate a potential new form.
-
Single-Crystal X-Ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD provides the definitive crystal structure. This is the gold standard for unequivocally identifying a new polymorph, as it determines the precise arrangement of atoms in the crystal lattice, including unit cell parameters and space group.[11]
Secondary Characterization: Thermal and Spectroscopic Methods
These techniques provide confirmatory evidence and reveal information about the thermodynamic properties and intermolecular interactions of the solid forms.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, solid-solid phase transitions, and desolvation events.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Interpretation: A sharp endotherm typically corresponds to a melting event. Different polymorphs will generally have different melting points. The presence of other thermal events before the melt could indicate a phase transition from a metastable to a more stable form.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for distinguishing between anhydrous polymorphs and solvated or hydrated forms.
-
Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Interpretation: A step-wise loss of mass at temperatures below the decomposition point indicates the loss of solvent or water, confirming a solvate or hydrate. Anhydrous polymorphs will show no mass loss before decomposition.
-
Vibrational Spectroscopy (FTIR and Raman): These techniques are highly sensitive to the local molecular environment and intermolecular interactions, particularly hydrogen bonding.[12]
-
Protocol:
-
Collect spectra of the solid samples using an appropriate instrument (e.g., ATR-FTIR or a Raman microscope).
-
Interpretation: Since polymorphs have different crystal packing and intermolecular interactions, this will result in subtle but measurable shifts in the vibrational modes, especially those associated with the carboxylic acid O-H, pyridinium N-H, and C=O groups involved in hydrogen bonding.
-
Workflow for Characterizing a New Solid Form
Caption: Analytical workflow for the characterization of a potential new polymorph.
Conclusion
While this compound currently has only one structurally characterized form in the public domain, the potential for polymorphism remains an open and critical question for its application in pharmaceutical development. The known monoclinic structure, stabilized by strong hydrogen bonding and π-stacking, serves as the essential baseline for all future solid-state research.
This guide provides the scientific rationale and detailed experimental frameworks necessary to conduct a thorough and effective polymorph screen. By systematically varying crystallization conditions and employing a suite of orthogonal analytical techniques—from the fingerprinting power of PXRD to the definitive structural elucidation of SCXRD—researchers can confidently explore the full solid-state landscape of this compound. Such a rigorous, proactive approach to solid-form characterization is indispensable for mitigating risks and building a foundation of quality and consistency into any drug development program.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Crystal growth, spectral, optical and thermal properties of semiorganic nonlinear optical material: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of Picolinic Acid Hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility of Picolinic Acid Hydrochloride in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of significant interest to researchers, scientists, and professionals in drug development. Recognizing the limited availability of specific quantitative solubility data for the hydrochloride salt, this document synthesizes fundamental principles of solubility, discusses the physicochemical properties of this compound, and presents a detailed, field-proven experimental protocol for its accurate determination. By offering a robust theoretical framework alongside practical methodologies, this guide empowers researchers to understand, predict, and experimentally verify the solubility of this compound in a variety of solvent systems, thereby facilitating its application in further research and development.
Introduction to this compound
Picolinic acid, or 2-pyridinecarboxylic acid, is a pyridine derivative with a carboxylic acid substituent at the 2-position.[1] It is a catabolite of the amino acid tryptophan and is implicated in various neuroprotective, immunological, and anti-proliferative effects.[1] The hydrochloride salt of picolinic acid is often utilized in research and development to enhance the compound's stability and modify its physicochemical properties.
Chemical Identity and Structure
The chemical structure of this compound consists of the protonated pyridine ring of picolinic acid with a chloride counter-ion.
Diagram: Chemical Structure of this compound
References
The Endogenous Enigma: A Technical Guide to the Function of Picolinic Acid in the Central Nervous System
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid (PA), an endogenous catabolite of the essential amino acid L-tryptophan, has long been an enigmatic molecule within the central nervous system (CNS).[1][2][3] While its presence has been known for decades, a comprehensive understanding of its physiological and pathological roles has remained elusive. This technical guide synthesizes the current state of knowledge on the function of picolinic acid in the CNS, moving beyond a simple recitation of facts to provide a deeper, mechanistic understanding for researchers and drug development professionals. We will delve into its biosynthesis via the kynurenine pathway, its intricate relationship with the neurotoxin quinolinic acid, its neuroprotective mechanisms, and its emerging role in neuroinflammatory and neurodegenerative diseases. This guide provides not only a thorough review of the literature but also detailed experimental protocols and conceptual frameworks to empower further investigation into this fascinating molecule.
The Kynurenine Pathway: A Pivotal Crossroads for Picolinic Acid Synthesis
The journey of picolinic acid begins with the catabolism of L-tryptophan through the kynurenine pathway (KP), which accounts for over 95% of tryptophan degradation.[1][3] This intricate metabolic cascade is a critical regulator of inflammation, immune responses, and neuronal function. The fate of tryptophan down this pathway is determined by a series of enzymatic steps, with a crucial branch point determining the synthesis of either the neuroprotective picolinic acid or the neurotoxic quinolinic acid (QUIN).[1][3][4]
The key enzyme at this juncture is aminocarboxymuconate-semialdehyde decarboxylase (ACMSD).[4][5] When ACMSD is active, it shunts the intermediate 2-amino-3-carboxymuconate-semialdehyde (ACMS) towards the synthesis of picolinic acid.[4][5] In the absence or with low activity of ACMSD, ACMS spontaneously cyclizes to form quinolinic acid, a potent NMDA receptor agonist and excitotoxin.[5] This delicate balance between PA and QUIN production is a central theme in understanding the role of picolinic acid in CNS health and disease.
Visualization of the Kynurenine Pathway
Caption: The Kynurenine Pathway branching to Picolinic Acid or Quinolinic Acid.
The Neuroprotective Role of Picolinic Acid: A Counterbalance to Excitotoxicity
A significant body of evidence points to the neuroprotective functions of picolinic acid, primarily through its ability to counteract the detrimental effects of quinolinic acid.[2] Quinolinic acid-induced neurotoxicity is a well-established model for studying excitotoxic neuronal death, a common pathological mechanism in a range of neurodegenerative disorders.[6]
Antagonism of Quinolinic Acid-Induced Neurotoxicity
Picolinic acid has been demonstrated to block the neurotoxic, but not the neuroexcitant, properties of quinolinic acid.[7] This distinction is crucial, as it suggests a specific mechanism of action rather than a general dampening of neuronal activity. The protective effects of picolinic acid have been observed in various experimental paradigms, including the prevention of cholinergic neuron loss and the attenuation of striatal lesions.[2]
The Zinc Chelation Hypothesis
One of the leading hypotheses for picolinic acid's neuroprotective mechanism is its ability to chelate divalent metal ions, particularly zinc (Zn²⁺).[2] Zinc is an essential neuromodulator, but its dysregulation can contribute to neuronal damage. The theory posits that picolinic acid's chelation of zinc prevents the potentiation of quinolinic acid-induced excitotoxicity at the NMDA receptor.[2]
Visualization of Picolinic Acid's Neuroprotective Mechanism
Caption: Picolinic acid chelates zinc, preventing potentiation of QUIN-induced excitotoxicity.
Picolinic Acid in Neuroinflammatory and Neurodegenerative Diseases
Alterations in the kynurenine pathway and the balance between picolinic acid and quinolinic acid have been implicated in a spectrum of CNS disorders.[8]
Quantitative Data on Picolinic and Quinolinic Acid Levels
The following table summarizes the concentrations of picolinic acid and quinolinic acid in human plasma and cerebrospinal fluid (CSF) in healthy controls and individuals with neurological conditions. It is important to note that these values can vary depending on the analytical method and patient population.
| Analyte | Matrix | Condition | Concentration (μmol/L) | Reference |
| Picolinic Acid | Plasma | Normal Control | 0.299 ± 0.034 | [9] |
| Quinolinic Acid | Plasma | Normal Control | 0.47 ± 0.047 | [9] |
| Picolinic Acid | CSF | No Brain Injury | 0.017 ± 0.005 | [9] |
| Quinolinic Acid | CSF | No Brain Injury | 0.018 ± 0.006 | [9] |
| Picolinic Acid | CSF | Brain Injury/Edema | 0.053 ± 0.03 | [9] |
| Quinolinic Acid | CSF | Brain Injury/Edema | 0.29 ± 0.12 | [9] |
| Quinolinic Acid | Post-mortem Brain | Alzheimer's Disease | Elevated vs. Controls | [8] |
| Quinolinic Acid | CSF | Inflammatory Neurological Diseases | Markedly Increased | [10] |
| Kynurenic Acid | CSF | Huntington's & Alzheimer's Disease | Significantly Lower | [10] |
ACMSD: A Therapeutic Target
Given its pivotal role in determining the fate of the kynurenine pathway, ACMSD has emerged as a promising therapeutic target for neurological disorders characterized by excitotoxicity and neuroinflammation.[11][12] Inhibition of ACMSD would theoretically shift the metabolic flux away from the neurotoxic quinolinic acid and towards the neuroprotective picolinic acid.[1][5] The development of small molecule inhibitors of ACMSD is an active area of research with the potential to yield novel treatments for conditions such as Parkinson's disease and epilepsy.[1][5] The expression of ACMSD is subject to regulation by various metabolic transcription factors, including HNF4α and PPARα, suggesting that its activity can be modulated by nutritional and metabolic states.[7]
Experimental Protocols for Investigating Picolinic Acid Function
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for Quinolinic Acid-Induced Striatal Lesions in Rats
This protocol describes the induction of excitotoxic lesions in the rat striatum, a widely used model to study neurodegeneration and the neuroprotective effects of compounds like picolinic acid.[6][13]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Quinolinic acid solution (e.g., 240 nmol in 1 µL of phosphate-buffered saline, pH 7.4)
-
Surgical tools (scalpel, forceps, drill)
-
Wound clips or sutures
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the striatum (e.g., AP: +1.2 mm, ML: ±2.8 mm from bregma; DV: -5.5 mm from the dura).[13]
-
Drill a small burr hole at the target coordinates.
-
Lower the Hamilton syringe needle to the desired depth.
-
Infuse the quinolinic acid solution slowly over 5 minutes (e.g., 0.2 µL/min).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision and provide post-operative care, including analgesics.
Protocol for Immunohistochemistry of Tyrosine Hydroxylase
This protocol is for the visualization of dopaminergic neurons in the substantia nigra to assess neuroprotection against quinolinic acid-induced toxicity.
Materials:
-
Rat brain sections (40 µm, free-floating)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: mouse anti-tyrosine hydroxylase (TH)
-
Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash free-floating sections three times in PBS for 5 minutes each.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Mount sections on slides and coverslip with mounting medium containing DAPI.
-
Visualize using a fluorescence microscope.
Protocol for Quantification of Picolinic Acid in Brain Tissue by GC-MS
This protocol provides a general workflow for the analysis of picolinic acid in brain tissue, based on established gas chromatography-mass spectrometry (GC-MS) methods.[9]
Materials:
-
Brain tissue sample
-
Homogenizer
-
Internal standard (e.g., deuterated picolinic acid)
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
GC-MS system
Procedure:
-
Homogenize the brain tissue in an appropriate buffer.
-
Add the internal standard to the homogenate.
-
Perform a liquid-liquid extraction to isolate the acidic compounds.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in a derivatization-compatible solvent.
-
Add the derivatizing agent and incubate to form a volatile derivative of picolinic acid.
-
Inject the derivatized sample into the GC-MS.
-
Quantify the picolinic acid derivative based on its characteristic mass-to-charge ratio and retention time, using the internal standard for calibration.
The Interplay with Glutamate and GABA Neurotransmission
While the interaction of picolinic acid with the NMDA receptor via its antagonism of quinolinic acid is a primary focus, its broader influence on excitatory and inhibitory neurotransmission warrants further investigation. Quinolinic acid has been shown to stimulate the release of glutamate from synaptosomes and inhibit its uptake by astrocytes, thereby contributing to excitotoxicity.[14][15] It is plausible that picolinic acid, through its neuroprotective actions, may counteract these effects, helping to restore the balance between glutamate and GABA. Further research using techniques like in vivo microdialysis is needed to directly assess the impact of picolinic acid on the extracellular levels of these key neurotransmitters.[16][17]
Future Directions and Unanswered Questions
Despite significant progress, several questions regarding the endogenous function of picolinic acid in the CNS remain.
-
Beyond Zinc Chelation: Are there other mechanisms underlying picolinic acid's neuroprotective effects? Does it directly interact with other receptors or signaling pathways?
-
Broader Neurotransmitter Interactions: What is the precise impact of picolinic acid on glutamate, GABA, and other neurotransmitter systems in different brain regions?
-
Regulation of ACMSD: What are the detailed transcriptional and post-translational mechanisms that regulate ACMSD activity in the brain under physiological and pathological conditions?
-
Therapeutic Potential: Can ACMSD inhibitors be developed into safe and effective therapies for neurodegenerative diseases? What are the potential off-target effects of modulating the kynurenine pathway?
Conclusion
Picolinic acid is emerging from the shadows of its more notorious kynurenine pathway counterpart, quinolinic acid, as a key player in maintaining CNS homeostasis. Its neuroprotective properties, primarily through the antagonism of excitotoxicity, position it and its synthesizing enzyme, ACMSD, as exciting targets for therapeutic intervention in a range of devastating neurological disorders. The experimental frameworks and protocols provided in this guide are intended to catalyze further research, ultimately leading to a more complete understanding of this endogenous enigma and its potential to be harnessed for the benefit of human health.
References
- 1. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of zinc in blockade of excitotoxic action of quinolinic acid by picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is the Enzyme ACMSD a Novel Therapeutic Target in Parkinson’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ACMSD gene, involved in tryptophan metabolism, is mutated in a family with cortical myoclonus, epilepsy, and parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolinic acid lesion of the striatum induces impairment in spatial learning and motor performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene - ACMSD [maayanlab.cloud]
- 8. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases [mdpi.com]
- 9. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Is the Enzyme ACMSD a Novel Therapeutic Target in Parkinson's Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quinolinic acid stimulates synaptosomal glutamate release and inhibits glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Picolinic Acid Hydrochloride: The Multifaceted L-Tryptophan Catabolite
Abstract: Picolinic acid, an endogenous catabolite of the essential amino acid L-tryptophan, stands at a critical intersection of metabolic, neurological, and immunological regulation.[1][2] Formed via the kynurenine pathway, its production is intricately balanced against the synthesis of the neurotoxin quinolinic acid and the vital coenzyme NAD+.[1][3][4] While often recognized for its potent metal-chelating properties, which are harnessed in nutritional supplements, the physiological significance of picolinic acid extends far beyond mineral transport.[5][6] It possesses a range of neuroprotective, immunomodulatory, and anti-proliferative effects, making it a molecule of profound interest to researchers in neurobiology, immunology, and drug development.[2][7] This guide provides an in-depth exploration of the biosynthesis of picolinic acid, its diverse biological functions, validated analytical methodologies for its quantification, and its emerging relevance as both a therapeutic target and a biomarker.
The Biochemical Crossroads: Synthesis via the Kynurenine Pathway
Over 95% of dietary L-tryptophan is catabolized through the kynurenine pathway (KP), a complex cascade that generates a host of bioactive molecules.[1][8] Picolinic acid is a terminal product of a specific branch of this pathway, and its synthesis is a direct consequence of a crucial enzymatic decision point that dictates the metabolic fate of tryptophan intermediates.
The pathway begins with the oxidative cleavage of L-tryptophan's indole ring by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO), which is widely expressed and inducible by inflammatory stimuli.[1][8] This initial step produces N-formylkynurenine, which is rapidly converted to kynurenine. Subsequent enzymatic steps lead to the formation of 3-hydroxyanthranilic acid, which is then oxidized to the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS).[1][9]
At this juncture, the fate of ACMS is determined by the activity of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) .[3][4]
-
Picolinic Acid Formation: When ACMSD is active, it catalyzes the decarboxylation of ACMS to 2-aminomuconic semialdehyde. This product then undergoes a spontaneous, non-enzymatic cyclization and oxidation to form picolinic acid.[1]
-
Quinolinic Acid Formation: If ACMSD is absent, has low activity, or is saturated, ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a potent NMDA receptor agonist and established neurotoxin.[1][10]
This metabolic fork, governed by ACMSD, represents a critical control point in maintaining neurological homeostasis. The relative expression of ACMSD, which is highest in the kidney and liver and very low in the brain, dictates the tissue-specific balance between the production of neuroprotective picolinic acid and neurotoxic quinolinic acid.[3]
Caption: Figure 1: L-Tryptophan Catabolism to Picolinic Acid.
Biological Functions and Mechanistic Insights
Picolinic acid's chemical structure, featuring a pyridine ring with a carboxylic acid at the 2-position, underpins its diverse biological activities, most notably its roles in neuroprotection, immune modulation, and metal ion chelation.
Neurobiological Activity
The most studied neurological function of picolinic acid is its ability to counteract the excitotoxic effects of its metabolic sibling, quinolinic acid. While QUIN over-activates NMDA receptors leading to neuronal damage, picolinic acid offers protection through a mechanism that does not appear to involve direct blockade of the NMDA receptor.[1][11] Evidence suggests that picolinic acid can prevent QUIN-induced depletion of NADPH diaphorase-containing neurons in the striatum.[12] This antagonistic relationship highlights the importance of the endogenous balance between these two tryptophan metabolites for maintaining normal neuronal function.[12] Altered levels of picolinic acid have been observed in the CSF of patients with certain CNS disorders, suggesting a potential role in the pathophysiology of neuroinflammatory conditions.[1]
Immunomodulatory Effects
Picolinic acid is an active modulator of the immune system. In vitro studies have shown it can enhance the effector functions of macrophages by augmenting interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) expression.[1] It also induces the expression of macrophage inflammatory proteins (MIP-1α and MIP-1β), key chemokines in the immune response.[1] Conversely, picolinic acid can exert immunosuppressive effects by inhibiting the proliferation and metabolic activity of activated CD4+ T cells, partly by suppressing the activation of the c-Myc proto-oncogene.[13] This dual functionality suggests a complex, context-dependent role in regulating immune homeostasis.
Metal Chelation and Bioavailability
A defining characteristic of picolinic acid is its function as a highly effective bidentate chelating agent.[5] It forms stable complexes with divalent and trivalent metal ions, including zinc (Zn²⁺), iron (Fe²⁺/³⁺), chromium (Cr³⁺), and copper (Cu²⁺).[5][14] This property is fundamental to its role in facilitating the absorption of these essential minerals from the small intestine into the bloodstream.[6]
This mechanism is the scientific basis for the formulation of mineral supplements like zinc picolinate and chromium picolinate. By forming a neutral, lipid-soluble complex, picolinic acid acts as an ionophore, shuttling the mineral across the intestinal brush border.[15][16] This significantly enhances bioavailability compared to inorganic mineral salts.[17] This chelation activity also has direct cellular consequences; for example, by chelating intracellular iron, picolinic acid can decrease ferritin levels and induce a marked increase in the expression of transferrin receptors.[18]
Analytical Methodologies for Picolinic Acid Quantification
Accurate quantification of picolinic acid in complex biological matrices is essential for studying its role in health and disease. The choice of analytical technique depends on the required sensitivity, specificity, and sample throughput.
Caption: Figure 2: General Analytical Workflow for Picolinic Acid.
Experimental Protocol: Sample Preparation from Serum
Causality: The high protein content in serum and plasma interferes with chromatographic analysis by precipitating on the column, causing blockages and altering separation characteristics. Therefore, effective deproteinization is a critical first step for achieving reliable and reproducible results. Acid precipitation is a robust and widely used method for this purpose.
Methodology:
-
Aliquoting: Transfer 200 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled picolinic acid for LC-MS/MS) to correct for sample loss and matrix effects.
-
Precipitation: Add 400 µL of ice-cold 0.4 M perchloric acid (PCA). Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Incubation: Incubate the mixture on ice for 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a new microcentrifuge tube.
-
Neutralization (Optional but Recommended): To prevent damage to the HPLC column from the strong acid, neutralize the sample by adding a potassium hydroxide or potassium carbonate solution. The resulting potassium perchlorate precipitate can be removed by another centrifugation step.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
Experimental Protocol: HPLC with UV Detection
Causality: Picolinic acid is a polar molecule, making its retention on a standard C18 reversed-phase column challenging. The inclusion of an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate (TBAHS), in the mobile phase is a key strategy. The hydrophobic tail of the TBAHS associates with the C18 stationary phase, while its positively charged head pairs with the negatively charged carboxylate of picolinic acid, effectively increasing its retention time and allowing for separation from other polar, early-eluting compounds.[19]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 30 mM phosphate buffer containing 1 mM TBAHS and 2% methanol, adjusted to pH 7.0.
-
Flow Rate: 1.0 mL/min (Isocratic elution).
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 265 nm.[19]
-
Quantification: Generate a standard curve using known concentrations of picolinic acid hydrochloride prepared in the mobile phase. Calculate the concentration in unknown samples by interpolating their peak areas against the standard curve.
Advanced Detection: LC-MS/MS
For superior sensitivity and specificity, particularly in complex matrices or when analyzing low-abundance samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It combines the separation power of LC with the precise mass-based detection of a tandem mass spectrometer.
Causality: LC-MS/MS provides unparalleled specificity by monitoring a unique fragmentation pattern for the target analyte. A precursor ion (the molecular weight of picolinic acid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique, known as Selected Reaction Monitoring (SRM), effectively eliminates chemical noise from co-eluting matrix components, resulting in a much cleaner signal and lower detection limits compared to UV detection.[20][21]
Conceptual Protocol:
-
Chromatography: Utilize either a reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is often better suited for retaining highly polar analytes.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Mass Spectrometry:
-
Precursor Ion (Q1): m/z 124.04 [M+H]⁺
-
Product Ion (Q3): A characteristic fragment, often m/z 78.03, resulting from the neutral loss of formic acid (HCOOH).
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-picolinic acid) is crucial for accurate quantification, as it co-elutes and experiences identical ionization effects as the analyte, providing a robust internal control.
Table 1: Comparison of Analytical Methods for Picolinic Acid
| Feature | HPLC-UV | HPLC-Fluorescence (Post-Column) | LC-MS/MS |
| Principle | UV Absorbance | Chemical derivatization & fluorescence | Mass-to-charge ratio & fragmentation |
| Specificity | Moderate | Good | Very High |
| Sensitivity (LOD) | ~1-10 pmol | ~0.3 pmol[22] | < 0.1 pmol |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
| Key Advantage | Accessibility, simplicity | Enhanced sensitivity over UV | Gold standard for specificity & sensitivity |
| Limitation | Potential for interference | More complex setup | High initial investment, matrix effects |
Relevance in Research and Drug Development
The unique position of picolinic acid in the kynurenine pathway makes it and its regulatory enzyme, ACMSD, attractive targets for therapeutic intervention.
-
ACMSD as a Therapeutic Target: ACMSD stands at a critical juncture controlling the balance between neurotoxicity (via QUIN) and NAD+ synthesis. Inhibition of ACMSD is being explored as a strategy to increase the flux of tryptophan metabolites towards the de novo synthesis of NAD+.[23] This could be beneficial in conditions characterized by NAD+ deficiency, such as certain metabolic and age-related diseases.[4][23] Pharmacological inhibitors of ACMSD have demonstrated protective effects in preclinical models of liver and kidney disease.[23]
-
Biomarker Potential: While still an area of active investigation, altered concentrations of picolinic acid in CSF and serum have been reported in various neurological and inflammatory diseases.[1] Further research may validate picolinic acid, or the ratio of picolinic acid to quinolinic acid, as a valuable biomarker for disease diagnosis, prognosis, or therapeutic monitoring.
-
Drug and Nutrient Delivery: The proven ability of picolinic acid to enhance the intestinal absorption of metal ions makes it a valuable excipient in pharmaceutical and nutraceutical formulations.[6][17] Its application as a carrier for zinc and chromium is well-established, and this principle could potentially be extended to improve the delivery of other therapeutic metal ions.[16][24]
Conclusion and Future Perspectives
This compound is far more than a simple metabolic byproduct. It is a functionally versatile molecule with significant implications for neurobiology, immunology, and nutrient metabolism. Its synthesis is tightly regulated at a key enzymatic branch point in the kynurenine pathway, which balances its production against the neurotoxic quinolinic acid. While its roles as a neuroprotective agent and a metal chelator are increasingly understood, significant gaps in our knowledge remain, particularly concerning the precise molecular mechanisms underlying its diverse immunomodulatory effects.[1][2][25]
Future research should focus on developing potent and specific modulators of ACMSD to therapeutically control the picolinic acid/quinolinic acid ratio. Furthermore, large-scale clinical studies are required to validate the potential of picolinic acid as a reliable biomarker in neurological and inflammatory disorders. The continued exploration of this fascinating tryptophan catabolite promises to yield valuable insights and novel therapeutic strategies for a range of human diseases.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue expression and biochemical characterization of human 2-amino 3-carboxymuconate 6-semialdehyde decarboxylase, a key enzyme in tryptophan catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ACMSD gene, involved in tryptophan metabolism, is mutated in a family with cortical myoclonus, epilepsy, and parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 15. metabolics.com [metabolics.com]
- 16. Zinc Picolinate | C12H8N2O4Zn | CID 9904746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. feradical.utsa.edu [feradical.utsa.edu]
- 21. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases [mdpi.com]
- 24. Zinc picolinate - Wikipedia [en.wikipedia.org]
- 25. The Physiological Action of Picolinic Acid in the Human Brain | Semantic Scholar [semanticscholar.org]
chelating properties of Picolinic Acid Hydrochloride with metal ions
An In-depth Technical Guide to the Chelating Properties of Picolinic Acid Hydrochloride with Metal Ions
Foreword: A Senior Application Scientist's Perspective
Picolinic acid, a seemingly simple pyridine derivative, represents a cornerstone in the field of coordination chemistry. As a catabolite of tryptophan, its role extends from fundamental biological processes, such as nutrient absorption, to advanced applications in drug development and molecular imaging.[1][2] This guide is crafted for the discerning researcher and scientist, moving beyond mere recitation of facts to explore the mechanistic underpinnings of its chelating behavior. We will delve into the causality behind experimental choices and elucidate how its structural properties dictate its function as a versatile bidentate chelating agent.[1][3] The protocols and data presented herein are designed to be self-validating, providing a robust framework for investigation and application.
The Molecular Basis of Picolinic Acid Chelation
Picolinic acid (Pyridine-2-carboxylic acid) acts as a powerful bidentate chelating agent, a property derived directly from its molecular structure.[1] The positioning of the carboxylic acid group at the 2-position, adjacent to the pyridine ring's nitrogen atom, is critical. Upon deprotonation of the carboxylic acid (typically at physiological pH), the resulting carboxylate anion and the lone pair of electrons on the nitrogen atom become available for coordination with a metal ion.[3][4]
This arrangement allows picolinic acid to form a highly stable five-membered chelate ring with the metal ion.[5][6] This ring structure is entropically favored and is the primary reason for the high stability of picolinate complexes compared to coordination with monodentate ligands.
Caption: Fig 1: Bidentate chelation of a metal ion (M+) by picolinic acid.
Thermodynamic Stability of Metal-Picolinate Complexes
The efficacy of a chelating agent is quantified by the stability of the complexes it forms. In coordination chemistry, this is expressed by the formation or stability constant (log K). A higher log K value signifies a more stable complex and a stronger affinity of the ligand for the metal ion. Picolinic acid forms stable complexes with a wide range of divalent and trivalent metal ions.[3]
The stability of these complexes is influenced by several factors:
-
The nature of the metal ion: Following the Irving-Williams series, the stability of complexes with divalent first-row transition metals generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
-
pH of the medium: The pH dictates the protonation state of the carboxylic acid group. Chelation is most effective at a pH where the carboxyl group is deprotonated, allowing for coordination.
-
Solvent: The solvent can influence the stability and even the dimensionality of the resulting complex.[6]
Comparative Stability Constants
The following table summarizes experimentally determined stability constants for picolinic acid with several biologically and pharmaceutically relevant metal ions. These values are critical for predicting the behavior of picolinic acid in complex biological matrices where numerous metal ions compete for chelation.[7]
| Metal Ion | log K1 | log K2 | Experimental Conditions | Reference |
| Zn(II) | 4.90 | 4.30 | 0.2 M ionic strength, water | |
| Ni(II) | 4.50 | 3.95 | 0.2 M ionic strength, water | |
| Cu(II) | 7.63 | 6.51 | 0.2 M ionic strength, water | [8] |
| Co(II) | 6.55 | 5.48 | 0.2 M ionic strength, water | [8] |
| Fe(II) | 5.50 | 4.68 | 0.2 M ionic strength, water | [8] |
Experimental Characterization of Chelation
A multi-faceted approach is required to fully characterize the formation, stability, and structure of metal-picolinate complexes. Each technique provides a unique piece of the puzzle, and their combined application constitutes a self-validating system of analysis.
Potentiometric Titration: Quantifying Stability
Potentiometric titration is the gold standard for determining proton-ligand and metal-ligand stability constants in solution.[8][9] The method involves monitoring the pH of a solution containing the ligand and metal ion as a standard solution of a strong base is added. By analyzing the resulting titration curve, often using methods like the Irving-Rossotti technique, one can calculate the stepwise formation constants (K1, K2, etc.) of the complexes.[8]
The choice of this method is based on its ability to provide quantitative thermodynamic data (log K values) about the species present in equilibrium in the solution phase, which is crucial for understanding biological availability and transport phenomena.[10]
Spectroscopic Methods: Elucidating Structure and Coordination
While potentiometry quantifies stability, spectroscopic techniques are essential for confirming the coordination mode and determining the geometry of the resulting complex.[3][11][12]
-
Infrared (IR) Spectroscopy: The key insight from IR spectroscopy comes from observing shifts in the vibrational frequencies of the carboxyl group upon coordination. A shift of the C=O stretching frequency to a lower wavenumber in the complex compared to the free ligand is strong evidence that the carbonyl oxygen is involved in coordination with the metal ion.[3]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for complexes of transition metals. The coordination of picolinic acid to a metal ion alters the d-orbital electronic environment, leading to shifts in the absorption bands. These shifts can provide information about the geometry of the complex (e.g., octahedral vs. tetrahedral).[3][11] For instance, copper(II)-picolinate complexes often exhibit a broad band around 600-900 nm, characteristic of a distorted octahedral geometry due to the Jahn-Teller effect.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure of diamagnetic metal complexes, such as those with Zn(II).[11] Changes in the chemical shifts of the pyridine ring protons and the disappearance or downfield shift of the carboxylic acid proton signal upon complexation provide definitive evidence of coordination.[2][11]
Caption: Fig 2: Integrated workflow for characterizing metal-picolinate complexes.
Applications in Research and Drug Development
The ability of picolinic acid to form stable, lipophilic complexes with essential trace elements is fundamental to its biological importance and therapeutic potential.[3]
-
Nutrient Absorption: Picolinic acid is recognized as one of the body's primary natural chelators, assisting in the absorption of essential minerals like zinc, chromium, and manganese from the small intestine.[1][13] This mechanism is leveraged in nutritional supplements, such as zinc picolinate and chromium picolinate, to enhance mineral bioavailability.[13]
-
Antimicrobial and Antitumor Activity: The chelation of metal ions can significantly enhance the biological activity of picolinic acid. Metal complexes of picolinic acid have demonstrated antimicrobial activity against various bacterial and fungal strains.[3][14][15] Furthermore, by chelating iron, picolinic acid can inhibit the growth of tumor cells, which have a high requirement for this metal, and increase the expression of transferrin receptors.[16][17]
-
Molecular Imaging: The strong chelating properties of picolinic acid derivatives are being explored for the development of bifunctional chelating agents for use in molecular imaging (e.g., SPECT imaging with 99mTc). These agents can securely bind a radiometal while also being conjugated to a targeting molecule, enabling targeted delivery for diagnostic purposes.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of metal-picolinate complexes.
Protocol: Synthesis of a Divalent Metal-Picolinate Complex (e.g., Copper(II) Picolinate)
-
Rationale: This protocol utilizes a simple precipitation reaction in an aqueous solution. Copper(II) acetate is used as the metal source, which readily dissociates to provide Cu²⁺ ions for complexation.
-
Materials:
-
This compound
-
Copper(II) Acetate Monohydrate
-
Sodium Carbonate
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Beakers, filtering funnel, filter paper
-
-
Step-by-Step Procedure:
-
Ligand Preparation: Dissolve a molar equivalent of this compound in deionized water. Slowly add a solution of sodium carbonate to deprotonate the picolinic acid, forming sodium picolinate in situ. The solution should be stirred continuously.
-
Metal Salt Preparation: In a separate beaker, dissolve a half molar equivalent of copper(II) acetate monohydrate in deionized water with gentle warming if necessary.
-
Complexation: Slowly add the copper(II) acetate solution to the stirring sodium picolinate solution at room temperature. A precipitate of the copper(II) picolinate complex should form immediately.
-
Isolation: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Purification: Collect the precipitate by vacuum filtration and wash it several times with deionized water to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting solid product in a vacuum oven at a low temperature (e.g., 60°C) to yield the final M(pic)₂ complex.[4]
-
Protocol: Determination of Stability Constant by Potentiometric Titration
-
Rationale: This protocol is based on the Irving-Rossotti pH titration technique, which allows for the calculation of formation constants from the changes in hydrogen ion concentration during the titration of a ligand in the absence and presence of a metal ion.[8]
-
Materials:
-
Calibrated pH meter with a glass electrode
-
Thermostated reaction vessel
-
Microburette
-
This compound
-
Metal salt solution (e.g., Zn(NO₃)₂) of known concentration
-
Standardized, carbonate-free NaOH solution (e.g., 0.1 M)
-
Background electrolyte (e.g., KNO₃ or NaNO₃) to maintain constant ionic strength[10]
-
Standard acid (e.g., HNO₃)
-
-
Step-by-Step Procedure:
-
System Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
Solution Preparation: Prepare the following three solutions in the thermostated vessel, ensuring the total volume and ionic strength are constant for each:
-
A: Standard acid + background electrolyte.
-
B: Solution A + Picolinic Acid.
-
C: Solution B + Metal salt solution.
-
-
Titration: Titrate each solution (A, B, and C) against the standardized NaOH solution. Record the pH value after each incremental addition of the titrant. Allow the reading to stabilize before recording.
-
Data Analysis:
-
Plot the pH readings versus the volume of NaOH added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values using the data from titrations A and B.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at the same pH values using data from all three titrations.
-
The stability constants (log K) are determined by analyzing the formation curve (a plot of n̄ versus pL).[8]
-
-
Caption: Fig 3: Logical flow for determining stability constants via titration.
Conclusion
This compound is a fundamentally important chelating agent whose properties are dictated by its unique molecular structure. The formation of a stable, five-membered chelate ring with metal ions underpins its biological functions and therapeutic applications. A comprehensive understanding of its coordination chemistry, achieved through a combination of thermodynamic studies like potentiometric titration and structural elucidation via spectroscopic methods, is essential for professionals in chemistry and drug development. The continued exploration of its derivatives promises new advancements in targeted therapies, diagnostics, and nutritional science.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sjctni.edu [sjctni.edu]
- 4. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]
- 5. researchgate.net [researchgate.net]
- 6. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 10. asianpubs.org [asianpubs.org]
- 11. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. ajol.info [ajol.info]
- 15. Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 16. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of Picolinic Acid Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the bedrock of scientific integrity and patient safety. Picolinic acid, a metabolite of tryptophan with diverse biological activities, and its hydrochloride salt, are of significant interest.[1][2] This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of Picolinic Acid Hydrochloride (C₆H₆ClNO₂), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[3][4] Our approach moves beyond rote data presentation, delving into the causality behind spectral features and establishing a self-validating analytical workflow.
The molecular structure of this compound dictates its spectroscopic signature. The protonation of the pyridine nitrogen and the presence of the carboxylic acid group create a unique electronic and vibrational environment that we can probe with high fidelity.
Caption: Structure and properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most definitive information regarding the molecular structure of an organic compound in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the electronic environment of each atom.
Expertise in Practice: The Rationale for Solvent Selection
The choice of a deuterated solvent is critical. This compound is soluble in water, making deuterium oxide (D₂O) a primary choice.[5] D₂O is advantageous as it will exchange with the labile protons of the carboxylic acid (-COOH) and the pyridinium ion (N⁺-H), simplifying the spectrum by removing their signals. To observe these labile protons, a non-exchangeable polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is required.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). The spectral width should encompass the aromatic region (approx. 7-9 ppm).
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectral Interpretation
In this compound, the pyridine ring protons are deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid group. The protonation of the nitrogen further increases this deshielding, causing all ring protons to shift downfield compared to neutral picolinic acid.[6]
Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | ~8.8 | Doublet (d) | ~5.0 | Adjacent to protonated nitrogen; highly deshielded. |
| H4 | ~8.3 | Triplet (t) | ~7.8 | Influenced by ortho and meta couplings. |
| H3 | ~8.2 | Doublet (d) | ~7.8 | Ortho to the electron-withdrawing COOH group. |
| H5 | ~7.8 | Triplet (t) | ~6.5 | Least deshielded aromatic proton. |
| N⁺-H, COOH | >13.0 (broad) | Singlet (s) | N/A | Labile protons, signal is often broad and concentration-dependent. |
Note: Values are estimations based on data for picolinic acid and related hydrochlorides. Actual values may vary based on solvent and concentration.[7]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl carbon is significantly deshielded, appearing far downfield.
Table 2: Expected ¹³C NMR Data for this compound (in D₂O)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165-170 | Carbonyl carbon, highly deshielded. |
| C2 | ~148-152 | Attached to both N and COOH; highly deshielded. |
| C6 | ~147-150 | Alpha to the protonated nitrogen. |
| C4 | ~140-144 | Gamma to the nitrogen, deshielded. |
| C3 | ~128-132 | Beta to both N and COOH. |
| C5 | ~126-130 | Beta to the nitrogen. |
Note: Values are estimations based on available library data for the hydrochloride salt and the parent compound.[5][8]
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the carboxylic acid, the protonated pyridine ring, and intermolecular hydrogen bonding.
Trustworthiness: The Self-Validating KBr Pellet Method
The potassium bromide (KBr) pellet method is a standard, reliable protocol for solid-state IR analysis.[9] The key to a trustworthy spectrum is ensuring the sample is anhydrous and thoroughly ground with the KBr to minimize scattering effects and produce sharp, well-resolved peaks.
Experimental Protocol: FTIR (KBr Pellet Method)
-
Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle.
-
Pellet Formation: Transfer the fine powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[9]
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
IR Spectral Interpretation
The IR spectrum of this compound is rich with information. The protonation of the pyridine nitrogen and the dimeric hydrogen bonding of the carboxylic acid create distinctive, broad absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid | The broadness indicates strong intermolecular hydrogen bonding. |
| 2800-3100 (superimposed) | N⁺-H Stretch | Pyridinium Ion | Confirms the presence of the hydrochloride salt. |
| ~1710 | C=O Stretch | Carboxylic Acid | Characteristic carbonyl absorption. Its position indicates a conjugated acid.[10] |
| 1600-1620 | C=C / C=N Stretch | Pyridine Ring | Aromatic ring stretching vibrations. |
| ~1300 | C-O Stretch / O-H Bend | Carboxylic Acid | In-plane bending and stretching modes. |
| ~700-800 | C-H Out-of-plane Bend | Aromatic Ring | Bending characteristic of a 2-substituted pyridine. |
Note: The broad bands in the 2000-2600 cm⁻¹ range are also characteristic of the O-H···N intermolecular hydrogen bonding present in the solid state.[11]
UV-Visible (UV-Vis) Spectroscopy: Analyzing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated π-systems like the pyridine ring. It is a robust method for quantitative analysis.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as water, ethanol, or methanol.[12]
-
Stock Solution: Prepare an accurate stock solution of this compound of a known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a dilute solution (in the µg/mL range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Blank Reference: Fill a quartz cuvette with the pure solvent to be used as the reference blank.
-
Acquisition: Record the UV-Vis spectrum, typically from 400 nm down to 200 nm, using the prepared sample solution.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
UV-Vis Spectral Interpretation
The pyridine ring gives rise to characteristic π→π* transitions. The protonation of the nitrogen in the hydrochloride salt can cause a slight shift in the λmax compared to the neutral picolinic acid. The spectrum is typically measured in an acidic mobile phase to ensure the compound remains in its protonated form.[13]
Table 4: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Electronic Transition | Chromophore |
| ~265-270 nm | π→π | Pyridine Ring |
| ~210-220 nm | π→π | Pyridine Ring |
Note: The exact λmax and molar absorptivity are solvent-dependent.[14][15] The strong absorbance makes this technique highly suitable for quantitative analysis using the Beer-Lambert law (A = εbc), which is invaluable for dissolution studies and assay development in the pharmaceutical industry.
Integrated Analytical Workflow: A Triad of Corroboration
While each spectroscopic technique is powerful, their combined application provides an unassailable confirmation of molecular identity, structure, and purity. An effective workflow integrates the findings from each analysis to build a complete and consistent molecular profile.
References
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. 636-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]
- 8. 2-Picolinic acid(98-98-6) 13C NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 14. wap.guidechem.com [wap.guidechem.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Picolinic Acid Hydrochloride
Abstract
Picolinic acid hydrochloride, a vital intermediate in pharmaceutical and chemical synthesis, exhibits complex thermal behavior that is critical to understand for safe handling, process optimization, and quality control. This guide provides a comprehensive technical overview of its thermal stability and decomposition profile. We will delve into the key thermal parameters, the analytical methodologies for their characterization, and the mechanistic aspects of its decomposition. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the thermal properties of this compound.
Introduction: The Significance of this compound
Picolinic acid, or pyridine-2-carboxylic acid, is a metabolite of tryptophan and plays a role in various biological processes[1][2]. Its hydrochloride salt is a common form used in synthesis due to its improved stability and handling characteristics compared to the free acid. Understanding the thermal limits of this compound is paramount in drug development for several reasons:
-
Process Safety: Preventing uncontrolled exothermic decomposition during manufacturing and storage.
-
Polymorph and Salt Screening: Assessing the relative stability of different solid forms.
-
Forced Degradation Studies: Identifying potential degradation products to inform stability-indicating methods.
-
Lyophilization and Drying Cycle Development: Optimizing parameters to prevent thermal degradation.
This guide will provide the foundational knowledge and practical insights necessary to navigate these challenges effectively.
Thermal Stability Profile of this compound
The thermal stability of a compound is not a single point but a profile of behavior under increasing temperature. For this compound, the key event is melting with simultaneous decomposition.
Melting Point and Decomposition Temperature
This compound exhibits a melting point that is intrinsically linked to its decomposition. Literature values report a melting point with decomposition in the range of 228-230 °C [3][4]. One source notes that with a slower heating rate (1°C in 5 minutes), a lower melting range of 210-212 °C can be observed, highlighting the kinetic nature of the decomposition process[3][4]. Another source provides a specific melting point of 229 °C [5][6].
| Parameter | Value (°C) | Reference |
| Melting Point with Decomposition | 228-230 | [3][4] |
| Melting Point with Decomposition (slow heating) | 210-212 | [3][4] |
| Melting Point | 229 | [5][6] |
Table 1: Reported Melting and Decomposition Temperatures of this compound
This behavior, where melting and decomposition occur concurrently, is common for salts of organic acids and indicates that the molecule lacks thermal stability in the molten state.
Experimental Characterization of Thermal Properties
A multi-technique approach is essential for a thorough characterization of the thermal stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive technique for quantifying mass loss associated with decomposition.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a ceramic or platinum pan.
-
Atmosphere: Nitrogen or dry air at a flow rate of 20-50 mL/min. An inert atmosphere (nitrogen) is crucial for studying the intrinsic thermal decomposition without oxidative contributions.
-
Temperature Program: Heat the sample from ambient temperature to approximately 400 °C at a linear heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and solid-solid transitions. For this compound, DSC is used to determine the enthalpy of the melting/decomposition event.
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it. A pinhole in the lid is recommended to allow for the escape of evolved gases.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to approximately 250 °C at a heating rate of 10 °C/min.
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting and decomposition. The onset temperature and the peak maximum provide information on the temperature range of the event, and the integrated peak area gives the enthalpy change.
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This hyphenated technique provides real-time analysis of the gases evolved during the decomposition process.
Proposed Decomposition Mechanism and Products
While specific studies on the decomposition products of this compound are not extensively detailed in the readily available literature, a chemically sound decomposition pathway can be proposed based on its structure and the known thermal behavior of related compounds.
The primary decomposition is likely initiated by the loss of hydrogen chloride (HCl), followed by the decarboxylation of the resulting picolinic acid.
Proposed Decomposition Steps:
-
Dehydrochlorination: The initial step is the loss of gaseous HCl, leaving behind picolinic acid.
-
C₅H₄N(COOH)·HCl → C₅H₄N(COOH) + HCl(g)
-
-
Decarboxylation: The picolinic acid formed is then likely to undergo decarboxylation to produce pyridine and carbon dioxide.
-
C₅H₄N(COOH) → C₅H₅N + CO₂(g)
-
Further decomposition at higher temperatures could lead to the fragmentation of the pyridine ring, producing various nitrogen-containing organic fragments, carbon oxides (CO, CO₂), and nitrogen oxides (NOx) if oxygen is present[7][8].
References
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 636-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 636-80-6 [amp.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes & Protocols: Picolinic Acid Hydrochloride for Metal Ion Chelation Studies
Abstract
Picolinic acid, a bidentate chelating agent and a metabolite of tryptophan, plays a crucial role in the absorption and transport of metal ions within biological systems.[1] Its hydrochloride salt is frequently utilized in research due to its stability and solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for studying the metal ion chelation properties of picolinic acid hydrochloride. It covers foundational concepts, detailed step-by-step experimental procedures for spectrophotometric and calorimetric analysis, and data interpretation guidelines to ensure scientific rigor and reproducibility.
PART 1: Foundational Principles of Picolinic Acid Chelation
A robust experimental design is predicated on a solid understanding of the underlying chemical principles governing the interaction between picolinic acid and metal ions. Picolinic acid coordinates with metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group, forming a stable five-membered ring structure.[2][3]
1.1 The Critical Role of pH
The chelation capacity of picolinic acid is intrinsically linked to the pH of the medium. The molecule possesses two ionizable groups: the carboxylic acid (pKa₁ ≈ 1.6) and the pyridine nitrogen (pKa₂ ≈ 5.4). Effective chelation requires the carboxyl group to be deprotonated (COO⁻) to act as a binding site, a state achieved at pH levels above 1.6. Consequently, experiments are typically conducted in a pH range of 5.5 to 7.5 to ensure the carboxyl group is deprotonated while the pyridine nitrogen remains available for coordination.
1.2 Metal Ion Selectivity
Picolinic acid does not bind to all metal ions with equal affinity. Its selectivity often follows the Irving-Williams series for divalent metal ions: Cu²⁺ > Ni²⁺ > Zn²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺. This preferential binding is a key consideration, especially when studying its effects in complex biological matrices containing multiple metal species. The stability of these complexes has been a subject of extensive study.[4]
1.3 Stoichiometry and Complex Formation
The ratio of picolinic acid to the metal ion in the resulting complex (the stoichiometry) is a fundamental parameter. Depending on the metal ion's coordination number and the reaction conditions, 1:1, 2:1, or 3:1 (ligand:metal) complexes can form.[5] Determining this ratio is a primary objective of the initial characterization studies.
1.4 The Imperative of Controls
To ensure that observed effects are directly attributable to the chelation event, a set of rigorous controls is non-negotiable:
-
Ligand-Only Control: A solution containing this compound in buffer. This helps to establish the baseline spectral properties of the chelator itself.
-
Metal-Only Control: A solution of the metal salt in buffer. This is crucial for observing the properties of the free metal ion under the experimental conditions.
-
Buffer Blank: The buffer solution alone, used to zero instruments and account for any background signal.
PART 2: Core Experimental Protocols
This section provides detailed, field-proven methodologies for the quantitative analysis of metal ion chelation by this compound.
2.1 Protocol: Preparation of High-Purity Reagents and Stock Solutions
The accuracy of chelation studies begins with the meticulous preparation of all solutions.
Materials:
-
This compound (≥99% purity)
-
High-purity metal salts (e.g., ZnCl₂, CuSO₄·5H₂O, FeCl₃)
-
Biological buffer (e.g., HEPES, Tris)
-
Ultrapure, deionized water (18.2 MΩ·cm)
-
Trace metal grade HCl and NaOH for pH adjustment
-
Calibrated analytical balance and pH meter
Procedure:
-
This compound Stock (100 mM):
-
Accurately weigh the required mass of this compound (MW: 159.58 g/mol ).
-
Dissolve in a volumetric flask using approximately 80% of the final volume of ultrapure water.
-
Carefully adjust the pH to the desired experimental value (e.g., 7.4) using trace metal grade NaOH. This is a critical step to ensure the chelator is in the correct protonation state.
-
Bring the solution to the final volume with ultrapure water, mix thoroughly, and filter through a 0.22 µm syringe filter. Store at 4°C, protected from light.
-
-
Metal Salt Stock (100 mM):
-
Accurately weigh the required mass of the high-purity metal salt.
-
Dissolve in a volumetric flask with ultrapure water. A small amount of acid (e.g., HCl) may be necessary to prevent the hydrolysis and precipitation of some metal salts.
-
Bring to the final volume, mix, and store according to stability data, often at 4°C.
-
-
Buffer Solution (e.g., 50 mM HEPES, pH 7.4):
-
Dissolve the buffer agent in ultrapure water.
-
Adjust to the final pH using trace metal grade HCl or NaOH.
-
Crucial Insight: It is essential to treat the buffer with a chelating resin (e.g., Chelex® 100) to remove any contaminating trace metals, which could otherwise interfere with the assay.
-
2.2 Protocol: UV-Visible Spectrophotometric Titration
This technique is used to monitor the formation of the metal-ligand complex by observing changes in the absorbance spectrum.[6][7] The formation of a picolinic acid-metal complex typically causes a bathochromic (red) or hypsochromic (blue) shift in the maximum absorbance wavelength (λmax).[7]
Materials:
-
Prepared stock solutions
-
Dual-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Determine λmax:
-
Place a known concentration of picolinic acid (e.g., 100 µM) in the sample cuvette. Use the corresponding buffer as the reference.
-
Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax of the free ligand.[8]
-
-
Perform Titration:
-
To the picolinic acid solution in the cuvette, make sequential, small-volume additions of the metal stock solution (e.g., 2-5 µL increments).
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the full absorbance spectrum after each addition.
-
-
Data Analysis:
-
Plot the absorbance change at a single wavelength (usually the λmax of the complex) against the molar ratio of [Metal]/[Ligand].
-
The inflection point of this curve reveals the stoichiometry of the binding event. For more rigorous analysis, the data can be fitted to binding isotherms (e.g., using non-linear regression) to calculate the dissociation constant (Kd).
-
Table 1: Illustrative Data from Spectrophotometric Titration of Picolinic Acid (100 µM) with a Metal Ion
| Molar Ratio ([Metal]/[Ligand]) | Absorbance at λmax of Complex |
| 0.0 | 0.150 |
| 0.2 | 0.275 |
| 0.4 | 0.400 |
| 0.6 | 0.525 |
| 0.8 | 0.650 |
| 1.0 | 0.775 |
| 1.2 | 0.780 |
| 1.5 | 0.781 |
Note: This data is for illustrative purposes only.
2.3 Protocol: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment.[9][10] It directly measures the heat released (exothermic) or absorbed (endothermic) upon binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[9]
Materials:
-
Isothermal Titration Calorimeter
-
Prepared stock solutions, precisely matched in buffer composition and pH
Procedure:
-
Sample Preparation:
-
Prepare the picolinic acid solution (typically placed in the ITC syringe) and the metal ion solution (in the sample cell).
-
Expertise & Experience: It is absolutely critical that both solutions are in identical buffer from the same batch to minimize heats of dilution. Both solutions must be thoroughly degassed immediately prior to the run to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume, duration, spacing).
-
Perform a control titration by injecting the ligand solution into the buffer-only sample cell to measure the heat of dilution, which will be subtracted from the main experiment's data.
-
-
Titration Experiment:
-
Inject the picolinic acid solution from the syringe into the metal solution in the sample cell. The instrument records the power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection (µcal/sec).
-
Plot the heat change per mole of injectant against the molar ratio.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding) using the instrument's software to extract the thermodynamic parameters. Careful analysis is required to account for competing reactions, such as metal-buffer interactions.[11]
-
PART 3: Visualization of Concepts and Workflows
Visual aids are essential for conceptual understanding and procedural clarity.
3.1 Diagram: Picolinic Acid Chelation Mechanism
Caption: Picolinic acid forms a stable chelate complex with a central metal ion.
3.2 Diagram: Experimental Workflow for Chelation Analysis
Caption: Logical workflow for the comprehensive analysis of picolinic acid chelation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Picolinic Acid Hydrochloride in Modern Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Classic Heterocycle
Picolinic acid, or pyridine-2-carboxylic acid, is a deceptively simple molecule whose strategic importance in organic synthesis has grown substantially. Its hydrochloride salt is a common, stable, and readily available starting material. The molecule's power lies in the synergistic relationship between its two key functional groups: the nitrogen atom of the pyridine ring and the ortho-positioned carboxylic acid. This unique arrangement makes picolinic acid and its derivatives exceptionally versatile building blocks, serving not just as synthetic precursors but also as powerful tools to control reactivity and selectivity. They function as bidentate chelating ligands to modulate metal catalysis, as robust directing groups for challenging C-H functionalization reactions, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth exploration of these applications, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Picolinic Acid Derivatives as Bidentate Ligands in Cross-Coupling Reactions
Conceptual Overview: Enhancing Catalysis Through Chelation
The ability of the picolinic acid scaffold to act as an N,O-bidentate ligand is one of its most valuable features.[2] When derivatized into amides (picolinamides) or other related structures, it can form stable five-membered chelate rings with transition metal catalysts such as copper, palladium, and nickel. This chelation has profound effects on the catalytic cycle:
-
Stabilization: It stabilizes the metal center, preventing catalyst decomposition and often allowing for lower catalyst loadings.
-
Modulation of Redox Properties: The electronic properties of the picolinamide ligand, which can be tuned by adding substituents, can alter the redox potential of the metal center, thereby enhancing its efficacy in key steps like oxidative addition or reductive elimination.[3]
-
Geometric Constraint: It enforces a specific geometry around the metal, which can influence the selectivity of the reaction.
This principle has been effectively applied to modernize classical reactions, such as the Ullmann condensation for C-O bond formation.
Application Focus: Copper-Catalyzed Aryl Ether Synthesis
The formation of aryl ethers is a cornerstone transformation in medicinal chemistry. Picolinamide derivatives have emerged as highly effective ligands for copper-catalyzed C-O cross-coupling reactions, demonstrating excellent yields even with sterically hindered phenols, which are notoriously difficult substrates.[3]
Caption: General workflow for a copper-catalyzed C-O coupling reaction.
Protocol 1: Copper-Catalyzed Synthesis of a Diaryl Ether Using a Picolinamide Ligand
This protocol is a generalized procedure based on principles reported for enhancing Ullmann-type reactions.[3] Researchers should optimize conditions for their specific substrates.
Materials
| Reagent/Material | Purpose | Typical Amount |
|---|---|---|
| Aryl Iodide | Substrate | 1.0 mmol, 1.0 equiv. |
| Phenol | Substrate | 1.2 mmol, 1.2 equiv. |
| Copper(I) Iodide (CuI) | Precatalyst | 0.05 mmol, 5 mol% |
| N-Aryl Picolinamide | Ligand | 0.10 mmol, 10 mol% |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 mmol, 2.0 equiv. |
| Anhydrous Toluene | Solvent | 3-5 mL |
| Schlenk tube / Reaction vial | Reaction Vessel | --- |
| Magnetic stirrer & hotplate | Agitation & Heat | --- |
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), phenol (1.2 mmol), CuI (5 mol%), the picolinamide ligand (10 mol%), and cesium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (3-5 mL) via syringe.
-
Reaction: Seal the tube and place the mixture in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired diaryl ether.
Part 2: Picolinamide as a Directing Group for C-H Functionalization
Conceptual Overview: Achieving Regioselectivity Through Proximity
One of the most powerful modern applications of the picolinic acid scaffold is its use as a covalent directing group. By forming a picolinamide (PA) with a primary or secondary amine on a substrate, the amide's nitrogen and the pyridine's nitrogen act as a bidentate anchor for a transition metal catalyst.[4][5] This coordination brings the catalyst into close proximity to a specific C-H bond, typically at the γ-position relative to the amine, facilitating its selective cleavage and functionalization. This strategy overcomes major challenges in regioselectivity, enabling the functionalization of otherwise unreactive sp² and sp³ C-H bonds.[6] The reaction proceeds via a stable, five-membered metallacyclic intermediate, which is the key to its success.[6]
Caption: Mechanism of picolinamide-directed C-H activation.
Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation of an Aliphatic Amine
This protocol describes a general method for the arylation of a γ-C-H bond in an aliphatic amine derivative bearing a picolinamide directing group.[6][7]
Materials
| Reagent/Material | Purpose | Typical Amount |
|---|---|---|
| Picolinamide Substrate | Substrate | 0.2 mmol, 1.0 equiv. |
| Aryl Iodide | Coupling Partner | 0.4 mmol, 2.0 equiv. |
| Palladium(II) Acetate (Pd(OAc)₂) | Precatalyst | 0.02 mmol, 10 mol% |
| Silver Carbonate (Ag₂CO₃) | Oxidant/Halide Scavenger | 0.4 mmol, 2.0 equiv. |
| Toluene | Solvent | 1.0 mL |
| Reaction vial with screw cap | Reaction Vessel | --- |
Procedure:
-
Reaction Setup: In a reaction vial, combine the picolinamide-derivatized substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add toluene (1.0 mL).
-
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 120 °C. Stir for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite, washing the pad with additional DCM.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the γ-arylated product.
-
Directing Group Removal (If Required): The picolinamide directing group can be cleaved under various conditions (e.g., acidic or basic hydrolysis) to reveal the free amine.
Part 3: Picolinic Acid as a Versatile Synthetic Precursor
Conceptual Overview: A Building Block for Complex Molecules
Beyond its role in catalysis, picolinic acid hydrochloride is a fundamental starting material. The carboxylic acid functionality can be readily converted into a variety of other groups, making it a valuable intermediate in multi-step syntheses.[1][8] Common transformations include:
-
Esterification: Formation of picolinate esters, which are themselves useful intermediates.[9]
-
Amidation: Coupling with amines to form picolinamides, often using standard peptide coupling reagents or after conversion to the acyl chloride.[10][11]
-
Decarboxylative Coupling: The entire carboxylic acid group can be replaced in certain palladium-catalyzed reactions, providing a direct route to 2-arylpyridines.[12]
Protocol 3: General Synthesis of Picolinoyl Chloride Hydrochloride
Conversion to the acyl chloride is a common first step for activating the carboxylic acid for subsequent reactions like esterification or amidation.[9][11][13]
Materials
| Reagent/Material | Purpose | Typical Amount |
|---|---|---|
| This compound | Starting Material | 10.0 g, 1.0 equiv. |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 3-5 equiv. |
| N,N-Dimethylformamide (DMF) | Catalyst | 2-3 drops |
| Anhydrous Diethyl Ether | for Precipitation | As needed |
| Round-bottom flask | Reaction Vessel | --- |
| Reflux condenser | --- | --- |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add this compound (10.0 g).
-
Reagent Addition: Carefully add thionyl chloride (e.g., 25 mL, ~5 equiv.) and a catalytic amount of DMF (2-3 drops). Caution: This reaction is exothermic and releases toxic gases. Perform in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) and stir until gas evolution ceases and a clear solution is formed (typically 2-4 hours).
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (a rotary evaporator with a base trap is recommended).
-
Precipitation: To the resulting residue, add anhydrous diethyl ether to precipitate the picolinoyl chloride hydrochloride as a solid.
-
Isolation: Filter the solid product under vacuum, wash with fresh anhydrous diethyl ether, and dry under vacuum. The product is typically used immediately in the next step without further purification.
Safety and Handling of this compound
Picolinic acid and its hydrochloride salt are hazardous chemicals that require careful handling.[14] Always consult the full Safety Data Sheet (SDS) before use.[15][16][17]
Hazard Summary
| Hazard | GHS Statement | Precaution |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
| Serious Eye Damage | H318: Causes serious eye damage | P280: Wear eye protection/face protection. |
| Skin/Respiratory Irritation | Irritating to skin and respiratory system | Avoid dust formation and inhalation. Use in a well-ventilated area.[15] |
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Use only in a well-ventilated chemical fume hood.
-
Eye Protection: Wear chemical safety goggles and a face shield.[14][16]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[16]
-
Skin Protection: Wear a lab coat. Avoid all personal contact.[15]
-
Spills: For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, evacuate the area and alert emergency responders.[15]
First Aid Measures
-
If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor immediately.[16]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[16]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[16]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[16]
Conclusion
This compound is far more than a simple heterocyclic acid; it is a strategic tool for the modern synthetic chemist. Its ability to be transformed into highly effective ligands and directing groups enables transformations that would otherwise be difficult or impossible, particularly in the realms of cross-coupling and C-H functionalization. By understanding the underlying principles of chelation and directed activation, and by following robust experimental protocols, researchers can unlock the full potential of this versatile and accessible reagent to build molecular complexity with greater control and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. [PDF] Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Picolinamide-assisted ortho-C–H functionalization of pyrenylglycine derivatives using aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols: Picolinic Acid Hydrochloride in Neuroprotective Research
Introduction: Unveiling the Neuroprotective Potential of a Tryptophan Metabolite
Picolinic acid (PIC), an endogenous metabolite of L-tryptophan, is emerging as a significant molecule of interest within the landscape of neuroprotective research.[1][2][3] Synthesized via the kynurenine pathway, picolinic acid has demonstrated a range of immunological and anti-proliferative effects.[3][4] However, it is its neuroprotective properties that are garnering increasing attention from the scientific community. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for investigating the neuroprotective applications of picolinic acid hydrochloride.
Picolinic acid's primary mode of action in the central nervous system is attributed to its potent chelating properties, particularly for zinc, and its ability to counteract the excitotoxic effects of another tryptophan metabolite, quinolinic acid.[1] This guide will delve into the mechanistic underpinnings of picolinic acid's neuroprotective effects and provide detailed experimental workflows to empower researchers to effectively explore its therapeutic potential.
Mechanisms of Neuroprotection: A Multi-faceted Approach
The neuroprotective effects of picolinic acid are not attributed to a single mechanism but rather a convergence of biochemical interactions. Understanding these pathways is crucial for designing robust and insightful experiments.
Zinc Chelation and Mitigation of Excitotoxicity
One of the most well-documented properties of picolinic acid is its role as an efficient chelator of divalent metal ions, including zinc.[1][3] In the context of neurodegeneration, dysregulated zinc homeostasis can contribute to excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death. Picolinic acid's ability to chelate zinc is believed to be a key factor in its neuroprotective action against quinolinic acid-induced excitotoxicity.[1] Quinolinic acid, an NMDA receptor agonist, can have its neurotoxic effects augmented by zinc.[1] By sequestering excess zinc, picolinic acid can dampen this potentiation of excitotoxicity.
dot graphdiv { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Figure 1: Picolinic acid's chelation of zinc mitigates excitotoxicity.
Antagonism of Quinolinic Acid-Induced Neurotoxicity
Beyond its interaction with zinc, picolinic acid directly counteracts the neurotoxic effects of quinolinic acid. In vivo studies have demonstrated that co-injection of picolinic acid with quinolinic acid can protect cholinergic neurons and NADPH diaphorase-containing neurons from degeneration.[5] This suggests a direct antagonistic relationship that is not solely dependent on zinc chelation. It is hypothesized that a balance between these two kynurenine pathway metabolites is crucial for normal neuronal function.
Modulation of Neuroinflammation
Neuroinflammation, primarily mediated by microglia and astrocytes, is a key component of many neurodegenerative diseases. While direct studies on picolinic acid's modulation of microglial activation are an area of active research, its ability to counteract inflammatory triggers like quinolinic acid suggests a potential anti-inflammatory role. Future investigations could explore its impact on key inflammatory signaling pathways such as NF-κB.
In Vitro Experimental Models for Assessing Neuroprotection
A variety of in vitro models can be employed to investigate the neuroprotective properties of this compound. The choice of model will depend on the specific research question and the desired level of complexity.
| Cell Model | Advantages | Disadvantages | Common Neurotoxins Used |
| SH-SY5Y Neuroblastoma Cells | Easy to culture and maintain, homogenous population. | Cancer cell line, may not fully recapitulate primary neuron physiology. | Quinolinic Acid, Hydrogen Peroxide, Rotenone, MPP+ |
| Primary Cortical Neurons | More physiologically relevant than cell lines. | More difficult to culture, heterogeneous population. | Glutamate, Quinolinic Acid, Hydrogen Peroxide |
| Primary Microglia Cultures | Ideal for studying neuroinflammatory responses. | Require specialized culture conditions. | Lipopolysaccharide (LPS) |
| Neuron-Microglia Co-cultures | Allows for the study of neuron-glia interactions in neuroinflammation. | Complex to establish and maintain. | LPS + Interferon-γ |
Experimental Protocols
The following protocols provide a starting point for investigating the neuroprotective effects of this compound. It is essential to optimize concentrations and incubation times for each specific cell type and experimental setup.
Protocol 1: Assessment of Neuroprotection against Quinolinic Acid-Induced Cytotoxicity in SH-SY5Y Cells using the MTT Assay
This protocol assesses the ability of picolinic acid to protect SH-SY5Y cells from quinolinic acid-induced cell death.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (sterile, stock solution in PBS)
-
Quinolinic Acid (sterile, stock solution in PBS, pH adjusted to 7.4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment with Picolinic Acid: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM). Include a vehicle control (PBS). Incubate for 2 hours.
-
Induction of Neurotoxicity: Add quinolinic acid to the wells to a final concentration known to induce significant cell death (e.g., 300 µM). Include a control group with no quinolinic acid.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated with quinolinic acid).
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Figure 2: Workflow for assessing neuroprotection with the MTT assay.
Protocol 2: Evaluation of Picolinic Acid's Effect on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons using the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, to assess picolinic acid's protective effect against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (sterile, stock solution in PBS)
-
L-Glutamic acid (sterile, stock solution in water)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture: Culture primary cortical neurons in 96-well plates for 7-10 days in vitro.
-
Treatment:
-
Replace the culture medium with a low-serum or serum-free medium.
-
Add this compound to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM).
-
Simultaneously, add L-glutamic acid to a final concentration known to induce excitotoxicity (e.g., 100 µM).
-
Include appropriate controls: vehicle control, picolinic acid alone, and glutamate alone.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
LDH Assay:
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium, relative to a positive control (total LDH release induced by cell lysis).
Further Mechanistic Investigations
To gain deeper insights into the neuroprotective mechanisms of picolinic acid, further investigations can be conducted:
-
Caspase-3 Activity Assay: To determine if picolinic acid inhibits apoptosis, a caspase-3 activity assay can be performed on cell lysates following neurotoxin exposure. Quinolinic acid has been shown to induce apoptosis and the expression of active caspase-3 in human astrocytes.[6][7]
-
NF-κB Activation Assay: In a microglial cell model (e.g., BV-2 cells), the effect of picolinic acid on lipopolysaccharide (LPS)-induced NF-κB activation can be assessed using techniques such as Western blotting for phosphorylated NF-κB subunits or a luciferase reporter assay.
-
BDNF Expression Analysis: The impact of picolinic acid on the expression of brain-derived neurotrophic factor (BDNF) in neuronal cells can be evaluated by RT-qPCR or ELISA. BDNF is a key neurotrophin involved in neuronal survival and plasticity.
Conclusion and Future Directions
This compound presents a compelling avenue for neuroprotective research. Its well-established role as a zinc chelator and its ability to counteract quinolinic acid-induced excitotoxicity provide a solid foundation for further investigation. The protocols outlined in these application notes offer a framework for researchers to explore its therapeutic potential in various in vitro models of neurodegeneration.
Future research should focus on elucidating the precise downstream signaling pathways modulated by picolinic acid, particularly its effects on neuroinflammation and the expression of neurotrophic factors. Furthermore, translating these in vitro findings to in vivo models of neurodegenerative diseases will be a critical step in validating its potential as a novel neuroprotective agent.
References
- 1. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cofilin Mediates LPS-Induced Microglial Cell Activation and Associated Neurotoxicity Through Activation of NF-κB and JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolinic acid selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolinic acid selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Picolinic Acid Hydrochloride as a Versatile Ligand for Transition Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the use of picolinic acid hydrochloride as a versatile N,O-bidentate ligand for the synthesis of transition metal complexes. It covers fundamental principles of coordination, detailed experimental protocols for synthesis and characterization, and highlights key applications in catalysis and bioinorganic chemistry. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Foundational Principles: The Chemistry of Picolinic Acid
Picolinic acid (pyridine-2-carboxylic acid) is a highly effective chelating agent for a wide range of transition metals.[1][2][3] Its utility stems from its structure: a carboxylic acid group at the 2-position of a pyridine ring. This arrangement allows it to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and a carboxylate oxygen, forming a stable five-membered chelate ring.[2][4][5]
This compound (CAS 636-80-6) is the protonated form of the ligand, where the pyridine nitrogen is bonded to a hydrogen, and a chloride anion balances the charge.[6] This form is often used for its stability and ease of handling. In solution, a base is typically added to deprotonate the molecule in situ, generating the picolinate anion, which is the active coordinating species.
Key Properties of this compound:
| Property | Value / Description | Source |
| Molecular Formula | C6H6ClNO2 | [6] |
| Molecular Weight | 159.57 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Coordination Mode | N,O-bidentate chelation | [1][2][3] |
Experimental Workflows: From Ligand to Complex
The successful synthesis and characterization of a transition metal picolinate complex follow a logical and systematic workflow. Each step is critical for ensuring the purity, identity, and desired properties of the final compound.
Caption: Fig 1. General workflow for synthesis and characterization.
Core Protocol: Synthesis of a Generic M(II)-Picolinate Complex
This protocol describes a general method for synthesizing a neutral, octahedral M(II)-picolinate complex, such as [Cu(pic)2(H2O)2] or [Zn(pic)2(H2O)2].[8][9]
Materials:
-
Transition Metal(II) salt (e.g., CuCl2·2H2O, Zn(OAc)2·2H2O)
-
This compound (2.1 equivalents)
-
Sodium Hydroxide (NaOH) (2.1 equivalents)
-
Deionized Water or Ethanol/Water mixture
Protocol:
-
Metal Salt Solution: Dissolve 1.0 equivalent of the chosen transition metal(II) salt in a minimal amount of deionized water in a round-bottom flask with a stir bar.
-
Ligand Solution: In a separate beaker, dissolve 2.1 equivalents of this compound and 2.1 equivalents of NaOH in deionized water.
-
Scientist's Note: The addition of NaOH is critical. It deprotonates the this compound in situ to form sodium picolinate. This anionic form is necessary for coordination to the cationic metal center. Using a slight excess ensures complete deprotonation.
-
-
Reaction: Slowly add the picolinate solution dropwise to the stirring metal salt solution at room temperature.
-
Observation Checkpoint: A color change and/or the formation of a precipitate is expected upon addition of the ligand solution. For example, a light blue copper(II) solution will typically turn a deeper blue.
-
-
Reaction Completion: Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. For some less labile metals, gentle heating (e.g., 40-60°C) may be required.[10]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted salts, followed by a wash with a non-coordinating solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified complex in a desiccator or a vacuum oven at a low temperature (<50°C) to yield the final product.
Protocol Validation: Spectroscopic Characterization
Confirming the successful synthesis of the metal-picolinate complex is achieved through standard spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the primary tool for verifying coordination. The deprotonation of the carboxylic acid and its subsequent coordination to the metal ion result in characteristic shifts in the vibrational frequencies of the C=O and C=N groups.[11]
Expected Spectral Changes:
| Functional Group | Free Picolinic Acid (approx. cm⁻¹) | Coordinated Picolinate (approx. cm⁻¹) | Rationale for Shift |
| C=O Stretch (Carboxylic Acid) | ~1700-1720 | Absent | The C=O double bond is replaced by the carboxylate anion (COO⁻). |
| COO⁻ Asymmetric Stretch | N/A | ~1630-1660 | This new band is a hallmark of carboxylate coordination.[12] |
| COO⁻ Symmetric Stretch | N/A | ~1350-1390 | The appearance of this second carboxylate band confirms coordination.[12] |
| Pyridine Ring Vibrations | ~1580-1610 | Shift to higher wavenumber | Coordination of the pyridine nitrogen to the metal center alters the electron density of the ring, causing a shift in its vibrational modes.[13] |
| New Low-Frequency Bands | N/A | ~400-500 | Appearance of new bands corresponding to M-O and M-N stretching vibrations provides direct evidence of complex formation.[12][14] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic environment of the metal center. For d-block transition metals, coordination by the picolinate ligand induces a change in the ligand field, which can be observed as a shift in the d-d transition bands.
-
Hypsochromic/Bathochromic Shift: The position of the λmax of the metal's d-d transitions will shift compared to the aquated metal ion. For example, the formation of a copper(II) picolinate complex typically results in a shift of the broad d-d absorption band to a lower wavelength (higher energy) compared to the [Cu(H2O)6]²⁺ ion.
-
Ligand-to-Metal Charge Transfer (LMCT): New, intense bands may appear in the UV region, corresponding to charge transfer from the picolinate ligand orbitals to the metal d-orbitals.[5]
Caption: Fig 2. Bidentate coordination of picolinate to a metal center.
Application Notes & Protocols
Transition metal picolinate complexes are not merely academic curiosities; they possess functional properties that are actively being explored in various fields.[15][16][17][18]
Application in Homogeneous Catalysis: Oxidation Reactions
Manganese-picolinate complexes have emerged as powerful, bio-inspired catalysts for oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols.[19][20][21][22] They can activate oxidants like peracetic acid or hydrogen peroxide to generate high-valent Mn-oxo species, which are potent but selective oxidizing agents.[19][20][23]
Protocol: Catalytic Epoxidation of an Alkene
This protocol is adapted from literature procedures demonstrating the efficacy of in situ generated Mn-picolinate catalysts.[22]
Materials:
-
Manganese(II) salt (e.g., Mn(CF3SO3)2 or MnSO4) (Catalyst precursor, 1-5 mol%)
-
Picolinic Acid (Ligand, 1-5 mol%)
-
Alkene substrate (e.g., cyclooctene) (1.0 equivalent)
-
Peracetic Acid (PAA) or Hydrogen Peroxide (H2O2) (Oxidant, 1.1 equivalents)
-
Suitable solvent (e.g., acetonitrile, ethyl acetate)
Protocol:
-
Catalyst Formation: To a solution of the alkene substrate in the chosen solvent, add the Mn(II) salt and picolinic acid. Stir for 5-10 minutes at room temperature.
-
Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Slowly add the oxidant (e.g., peracetic acid) dropwise over several minutes.
-
Safety Warning: Peroxides are strong oxidizers. Handle with appropriate personal protective equipment (PPE) and add slowly to control any exothermic reaction.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often very fast, sometimes completing in under 15 minutes.[22]
-
Quenching: Once the starting material is consumed, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any remaining peroxide.
-
Workup & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude epoxide via flash column chromatography.
Application in Bioinorganic & Medicinal Chemistry
Picolinate complexes of biologically relevant metals like zinc, copper, and chromium have been extensively studied for their therapeutic potential.[24][25][26] Zinc picolinate is a common dietary supplement, with the picolinate ligand thought to enhance the absorption of zinc.[7][27] Copper picolinate complexes have shown potential as antidiabetic agents.[25]
Caption: Fig 3. Troubleshooting decision tree for complex synthesis.
References
- 1. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. odinity.com [odinity.com]
- 6. 636-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Crystal Structure of Copper(II) Complex with Picolinic Acid | Semantic Scholar [semanticscholar.org]
- 9. Zinc picolinate - Wikipedia [en.wikipedia.org]
- 10. US5677461A - Method for producing chromium picolinate complex - Google Patents [patents.google.com]
- 11. Comprehensive Analysis of Metal Complexes Derived from 2-Picolinic Acid: Structural, Chemical, and Functional Insights – IJSREM [ijsrem.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 15. iosrjournals.org [iosrjournals.org]
- 16. wjpmr.com [wjpmr.com]
- 17. jocpr.com [jocpr.com]
- 18. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00155A [pubs.rsc.org]
- 22. Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioinspired manganese/picolinic acid catalyst system for organic oxidations | Stanford Digital Repository [purl.stanford.edu]
- 24. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antidiabetic copper(II)-picolinate: impact of the first transition metal in the metallopicolinate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Zinc Picolinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 27. Zinc Picolinate | C12H8N2O4Zn | CID 9904746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Picolinic Acid Hydrochloride in Immunological Research
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Immunomodulatory Potential of Picolinic Acid
Picolinic acid (PA), an endogenous catabolite of the essential amino acid L-tryptophan via the kynurenine pathway, has emerged as a significant modulator of the immune system[1][2][3]. While its physiological roles are diverse, its application in immunological studies is gaining traction due to its demonstrable effects on key immune cell populations, including T-cells and macrophages[1][4]. It has been implicated in a range of neuroprotective, anti-proliferative, and immunological processes[3][5].
This document provides a technical guide for researchers, scientists, and drug development professionals on the application of Picolinic Acid Hydrochloride (PA-HCl) in immunological research. We will explore its mechanisms of action and provide detailed, field-tested protocols for its use in fundamental immunological assays. This compound is the salt form, often used in research for its stability and solubility.
Physicochemical Properties & Handling
Before initiating any experimental work, it is crucial to understand the basic properties and handling requirements of the compound.
| Property | Value | Source(s) |
| Chemical Name | α-Picolinic Acid Hydrochloride | [6] |
| Synonyms | Pyridine-2-carboxylic acid hydrochloride | [7] |
| CAS Number | 636-80-6 | [6] |
| Molecular Formula | C₆H₅NO₂•HCl | [6] |
| Molecular Weight | 159.57 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | High solubility in water; Soluble in DMSO | [5][9] |
Safety & Handling: Picolinic acid and its hydrochloride salt are considered hazardous substances. Always consult the latest Material Safety Data Sheet (MSDS) before use.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat[10][11][12].
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood[10][11].
-
Storage: Store in a cool, dry place with the container tightly closed[13].
Core Mechanisms of Action in Immunology
Picolinic acid exerts its influence on the immune system through several distinct, yet potentially interconnected, mechanisms. Understanding these pathways is key to designing and interpreting experiments.
Suppression of T-Cell Proliferation and Induction of Anergy
One of the most well-characterized effects of picolinic acid is its ability to suppress the proliferation of CD4+ T-cells without inducing cell death[1]. This is not a global shutdown of T-cell function; cytokine secretion and the upregulation of surface activation markers are only weakly affected[1].
-
Mechanism: Picolinic acid inhibits the phosphorylation of the proto-oncogene c-Myc at Serine 62, a critical step for cell cycle entry and metabolic reprogramming in activated T-cells. This occurs without significantly affecting upstream signaling molecules like MAPKs (ERK, p38) or the mTOR pathway[1]. The resulting state is a deep anergy that cannot be overcome by the addition of exogenous IL-2[1].
Caption: Picolinic acid's inhibitory effect on T-cell proliferation.
Macrophage Activation (as a "Second Signal")
While picolinic acid can suppress adaptive immunity, it can co-stimulate innate immune responses. It acts synergistically with Interferon-gamma (IFN-γ) to activate macrophages, a function typically fulfilled by microbial products like LPS[4].
-
Mechanism: In IFN-γ-primed macrophages, picolinic acid serves as a potent second signal, leading to the production of reactive nitrogen intermediates (RNI) via the induction of nitric oxide synthase (NOS)[4][14][15]. This activation can occur through both TNF-α-dependent and independent pathways[14]. This dual role highlights PA's capacity to fine-tune the immune response, dampening T-cell-mediated activity while potentially enhancing innate anti-microbial functions.
Induction of Apoptosis in Transformed Cells
Picolinic acid has been shown to selectively induce apoptosis in various human cancer cell lines (e.g., HL-60, K562, HeLa) while notably sparing quiescent normal human lymphocytes[16][17][18].
-
Mechanism: The apoptotic process is initiated within hours of treatment and is caspase-dependent, though it appears to bypass the requirement for caspase-1 and caspase-3 in some models[16]. This selective cytotoxicity makes PA-HCl a valuable tool for studying cancer cell biology and differential cell fate signaling.
Zinc Chelation and Ionophoric Activity
Picolinic acid is a well-known bidentate chelating agent for divalent and trivalent ions, most notably zinc (Zn²⁺)[2][19]. It is believed to act as a natural zinc ionophore, facilitating the transport of zinc across biological membranes[20][21].
-
Immunological Relevance: Zinc is a critical signaling molecule in immune cells. Dysregulated zinc homeostasis impairs both innate and adaptive immunity[22]. By modulating intracellular zinc levels, picolinic acid can influence signaling pathways downstream of Toll-like receptors (TLRs) and T-cell receptors (TCRs), affecting NF-κB activation and cytokine production[22][23]. This mechanism may underpin some of its other observed immunomodulatory effects.
Experimental Protocols
The following protocols are designed as templates. Researchers must optimize concentrations and incubation times for their specific cell types and experimental systems.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile, high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound (CAS 636-80-6) powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: Calculate the mass of PA-HCl powder needed for your desired stock concentration. A 100 mM stock is recommended.
-
For 1 mL of 100 mM (0.1 M) stock:
-
Mass (g) = 0.1 mol/L * 0.001 L * 159.57 g/mol = 0.01596 g = 15.96 mg
-
-
Weighing: Aseptically weigh 15.96 mg of PA-HCl powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile DMSO or water to the tube. Picolinic acid is highly soluble in water[5][9]. DMSO can also be used for very high concentrations.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may aid dissolution if needed.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 years[24].
Self-Validation:
-
Clarity: The final stock solution should be clear and free of precipitates.
-
pH Check (for aqueous stocks): The pH of an aqueous solution will be acidic. If necessary for your experiment, the pH of the final working medium should be verified after adding the PA-HCl.
Protocol 2: T-Cell Proliferation Suppression Assay
This assay measures the inhibitory effect of PA-HCl on the proliferation of activated T-cells using flow cytometry.
Caption: Workflow for the T-Cell Proliferation Suppression Assay.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
CFSE (Carboxyfluorescein succinimidyl ester) dye.
-
Plate-bound or soluble anti-CD3 and anti-CD28 antibodies.
-
PA-HCl stock solution (Protocol 1).
-
96-well U-bottom cell culture plates.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs or CD4+ T-cells from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient).
-
CFSE Labeling: Resuspend cells at 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash cells twice.
-
Seeding: Resuspend CFSE-labeled cells in complete medium and seed 2x10⁵ cells/well into a 96-well plate.
-
Treatment: Prepare serial dilutions of PA-HCl in complete medium. Add to the wells to achieve final concentrations ranging from 100 µM to 2 mM. Include a vehicle control (medium with the same amount of DMSO or water as the highest PA-HCl dose). Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the compound to enter the cells before activation signals are delivered. Based on literature, effects are dose-dependent[1].
-
-
Stimulation: Add anti-CD3/CD28 antibodies to the designated wells at pre-optimized concentrations (e.g., 1 µg/mL). Include an unstimulated control (no antibodies).
-
Incubation: Incubate the plate for 3 to 5 days at 37°C, 5% CO₂.
-
Analysis: Harvest cells and stain with a viability dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells. Analyze by flow cytometry.
Expected Results & Validation:
-
Unstimulated Control: Cells should show a single bright peak of high CFSE fluorescence, indicating no proliferation.
-
Stimulated Vehicle Control: Cells should show multiple peaks of decreasing fluorescence intensity, as CFSE is halved with each cell division.
-
PA-HCl Treated: Proliferation should be inhibited in a dose-dependent manner. At effective concentrations, the CFSE profile will resemble the unstimulated control, with cells remaining in the bright parent generation peak[1].
Protocol 3: Macrophage Activation Assay (Nitrite Production)
This protocol uses the Griess assay to measure nitrite (a stable product of nitric oxide) in culture supernatants as an indicator of macrophage activation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, ANA-1) or primary murine peritoneal macrophages.
-
Complete DMEM medium.
-
Recombinant murine IFN-γ.
-
PA-HCl stock solution (Protocol 1).
-
Griess Reagent System.
-
96-well flat-bottom cell culture plates.
-
Microplate reader (540 nm).
Procedure:
-
Seeding: Seed macrophages at 5x10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment Setup: Prepare treatment conditions in fresh medium. Recommended conditions include:
-
Medium only (Negative Control)
-
IFN-γ alone (e.g., 10-20 U/mL)
-
PA-HCl alone (e.g., 1 mM, 2 mM, 4 mM)[14]
-
IFN-γ + various concentrations of PA-HCl
-
-
Stimulation: Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubation: Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Carefully collect 50 µL of supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Prepare a nitrite standard curve (e.g., using sodium nitrite) according to the manufacturer's instructions.
-
Add 50 µL of Sulfanilamide solution to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution. Incubate for another 10 minutes.
-
Rationale: The Griess reaction is a two-step diazotization reaction where nitrite reacts with the Griess reagents to form a pink/magenta azo compound.
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
Expected Results & Validation:
-
Controls: Cells treated with medium or PA-HCl alone should produce minimal to no nitrite. IFN-γ alone may induce a small amount of nitrite[14].
-
Synergy: The combination of IFN-γ and PA-HCl should result in a synergistic and dose-dependent increase in nitrite production, significantly higher than the sum of the individual treatments[4][14].
References
- 1. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. grokipedia.com [grokipedia.com]
- 6. scbt.com [scbt.com]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 636-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunobiology of picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Vitamins and apoptosis--induction of apoptosis in human cancer cells by nicotinic acid-related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Apoptosis induced by picolinic acid-related compounds in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caringsunshine.com [caringsunshine.com]
- 20. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Role of Picolinic Acid in Zinc Metabolism | Semantic Scholar [semanticscholar.org]
- 22. Regulatory Role of Zinc in Immune Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Search abstracts of medical publications [medpublics.com]
- 24. selleckchem.com [selleckchem.com]
Picolinic Acid Hydrochloride: Application & Protocols for Anti-proliferative Studies
Introduction: Unveiling the Anti-proliferative Potential of Picolinic Acid Hydrochloride
Picolinic acid, a natural tryptophan metabolite, and its hydrochloride salt have garnered significant attention within the research community for their potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and validated protocols for utilizing this compound in anti-proliferative effect studies.
The primary mechanism underpinning the biological activity of picolinic acid is its function as a chelator of divalent cations, most notably zinc (Zn²⁺).[4][5][6] This chelation disrupts the function of numerous zinc-dependent enzymes and transcription factors that are critical for cell proliferation, survival, and cell cycle progression.[6] By sequestering intracellular zinc, picolinic acid initiates a cascade of events leading to cell cycle arrest and apoptosis, making it a valuable tool for cancer research and a potential candidate for therapeutic development.[6][7][8]
This document will delve into the molecular mechanisms of this compound, provide detailed, step-by-step protocols for key in vitro assays, and offer guidance on data interpretation to empower researchers to effectively investigate its anti-proliferative properties.
Mechanism of Action: A Multi-faceted Approach to Inhibiting Cell Growth
The anti-proliferative effects of this compound are not attributed to a single mode of action but rather a coordinated disruption of several key cellular processes:
-
Induction of Apoptosis: Picolinic acid has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines.[1][2] The chelation of intracellular zinc can lead to the depletion of X-linked inhibitor of apoptosis (XIAP), a potent endogenous caspase inhibitor.[6] This sensitizes cancer cells to apoptotic stimuli and promotes the activation of caspase cascades, ultimately leading to programmed cell death.[6]
-
Cell Cycle Arrest: A hallmark of picolinic acid's activity is its ability to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases.[7][8] This prevents cancer cells from progressing through the necessary checkpoints for division. The specific phase of arrest can be cell-type dependent.[7][8] This effect is often associated with the modulation of key cell cycle regulatory proteins.
-
Inhibition of Key Signaling Pathways: Picolinic acid has been shown to interfere with critical pro-survival and proliferative signaling pathways. Two of the most notable are the STAT3 and Akt pathways, which are often constitutively active in cancer.[9][10][11][12][13][14][15][16]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, upon activation, promotes the expression of genes involved in proliferation, survival, and angiogenesis.[9][13][14][15][16] Picolinic acid can inhibit the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and transcriptional activity.[13][14]
-
Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism.[10][11][12][17][18][19] Picolinic acid can suppress the phosphorylation and activation of Akt, thereby inhibiting its downstream signaling and promoting apoptosis.[10][11][12]
-
The following diagram illustrates the proposed mechanism of action for this compound's anti-proliferative effects.
Caption: Proposed mechanism of this compound.
Experimental Protocols: A Step-by-Step Guide
To thoroughly investigate the anti-proliferative effects of this compound, a combination of assays is recommended. The following protocols provide a robust framework for these studies.
Cell Viability and Proliferation Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21][22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.[21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[21]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions or vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
The BrdU (5-bromo-2'-deoxyuridine) assay is a more direct measure of cell proliferation by quantifying DNA synthesis.[24][25][26][27]
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[24][25][27] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[24][25]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours at 37°C, depending on the cell proliferation rate.[24][26]
-
Fixation and Denaturation: Remove the labeling solution, wash with PBS, and fix the cells with 4% paraformaldehyde for 30 minutes.[27] Denature the DNA by treating with 2N HCl for 30 minutes at room temperature.[27]
-
Immunostaining: Neutralize the acid with 0.1 M sodium borate buffer, block with 5% normal horse serum, and then incubate with an anti-BrdU primary antibody overnight.[26][27]
-
Detection: Wash and incubate with a fluorescently labeled secondary antibody.[25][27]
-
Analysis: Quantify the number of BrdU-positive cells using a fluorescence microscope or a plate reader.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.[28][29][30]
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.[29][30]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[29]
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the samples using a flow cytometer.[29]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules like STAT3 and Akt.[31][32][33][34][35]
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), total Akt, and phospho-Akt (Ser473) overnight at 4°C.[34][35]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
The following diagram illustrates a typical experimental workflow for studying the anti-proliferative effects of this compound.
Caption: Experimental workflow for picolinic acid studies.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 150 ± 12.5 |
| A549 | Lung Cancer | 225 ± 18.2 |
| PC-3 | Prostate Cancer | 180 ± 15.7 |
| HeLa | Cervical Cancer | 250 ± 21.3 |
Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment with this compound
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| 100 µM Picolinic Acid HCl | 62.5 ± 4.5 | 20.1 ± 1.9 | 17.4 ± 1.5 |
| 200 µM Picolinic Acid HCl | 75.1 ± 5.2 | 12.3 ± 1.1 | 12.6 ± 1.3 |
Conclusion
This compound presents a compelling subject for anti-proliferative research due to its multifaceted mechanism of action. By leveraging the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively design and execute experiments to elucidate its therapeutic potential. The ability to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic signaling pathways underscores its significance as a tool for cancer biology studies and a potential lead for novel anti-cancer therapies.
References
- 1. [Vitamins and apoptosis--induction of apoptosis in human cancer cells by nicotinic acid-related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. Zinc chelation induces rapid depletion of the X-linked inhibitor of apoptosis (XIAP) and sensitizes prostate cancer cells to TRAIL-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of growth by picolinic acid: Differential response of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jebms.org [jebms.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Akt Signaling, Cell Growth and Survival | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 16. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The activation of Akt/PKB signaling pathway and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 19. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. benchchem.com [benchchem.com]
- 22. researchhub.com [researchhub.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 25. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. mbl.edu [mbl.edu]
- 28. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 31. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 34. researchgate.net [researchgate.net]
- 35. benchchem.com [benchchem.com]
Application Notes and Protocols for Nanoparticle Synthesis Utilizing Picolinic Acid Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the synthesis of metallic nanoparticles, specifically gold nanoparticles (AuNPs), utilizing Picolinic Acid Hydrochloride as a novel capping and stabilizing agent. While traditional methods often rely on citrate or borohydride, this protocol explores the unique chelating properties of picolinic acid to direct nanoparticle formation and ensure colloidal stability. These application notes are designed for researchers, scientists, and drug development professionals seeking to develop functionalized nanoparticles with tailored surface chemistries. The document elucidates the underlying chemical principles, provides a detailed step-by-step synthesis protocol, outlines essential characterization techniques, and discusses potential applications.
Introduction: The Rationale for Picolinic Acid in Nanoparticle Synthesis
The burgeoning field of nanotechnology continually seeks novel methodologies to produce nanoparticles with precisely controlled size, shape, and surface functionality. The choice of capping or stabilizing agent is paramount, as it not only prevents aggregation but also imparts specific chemical properties to the nanoparticle surface, influencing its subsequent applications in diagnostics, therapeutics, and catalysis.
Picolinic acid, a derivative of pyridine with a carboxylic acid group at the 2-position, is a well-established bidentate chelating agent for a variety of metal ions, including chromium, zinc, copper, and iron.[1][2] Its ability to form stable complexes arises from the cooperative binding of the pyridine nitrogen and the carboxylate oxygen to a metal center.[3] This strong chelating capability forms the scientific basis for its use as a highly effective capping agent in the synthesis of metallic nanoparticles. By binding to the surface of nascent nanoparticles, picolinic acid can sterically and electrostatically stabilize the colloidal suspension, thereby controlling particle growth and preventing agglomeration.[4]
While picolinic acid's role as a primary reducing agent is not as pronounced as conventional reagents like sodium borohydride, its derivatives have been shown to participate in redox-sensitive environments.[5] In the context of nanoparticle synthesis, it is postulated that this compound primarily functions as a superior stabilizing ligand, offering a functionalizable surface for further bioconjugation or catalytic applications.
This guide presents a detailed protocol for the synthesis of gold nanoparticles, adapting the well-established Turkevich method to incorporate this compound as a stabilizing agent.
Proposed Mechanism of this compound-Mediated Nanoparticle Stabilization
The synthesis of gold nanoparticles from a gold (III) precursor, such as chloroauric acid (HAuCl₄), involves two fundamental stages: nucleation and growth. A reducing agent provides electrons to reduce Au³⁺ ions to Au⁰ atoms. These atoms then coalesce to form small nuclei. Subsequently, further Au⁰ atoms deposit onto these nuclei, leading to particle growth.
In this proposed protocol, trisodium citrate acts as the primary reducing agent, while this compound serves as a robust capping agent. The proposed stabilization mechanism is as follows:
-
Reduction: Trisodium citrate reduces Au³⁺ to Au⁰ at elevated temperatures.
-
Nucleation: Au⁰ atoms aggregate to form initial nanoparticle seeds.
-
Surface Adsorption and Stabilization: Picolinic acid, in its deprotonated (picolinate) form, coordinates to the surface of the gold nuclei. The bidentate chelation via the pyridine nitrogen and carboxylate oxygen provides a strong anchoring point.
-
Growth Control: The layer of picolinic acid on the nanoparticle surface sterically hinders excessive growth and prevents the aggregation of individual nanoparticles, leading to a stable colloidal suspension.
The hydrochloride salt of picolinic acid is used to ensure good solubility in the aqueous reaction medium. The acidic nature of the hydrochloride may also influence the reaction kinetics.
Experimental Protocol: Synthesis of Picolinic Acid-Stabilized Gold Nanoparticles
This section provides a step-by-step methodology for the synthesis of gold nanoparticles with a target diameter of approximately 15-25 nm, stabilized by picolinic acid.
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Gold (III) chloride trihydrate | HAuCl₄·3H₂O | 99.9% | Sigma-Aldrich |
| This compound | C₆H₅NO₂·HCl | ≥98% | Sigma-Aldrich |
| Trisodium citrate dihydrate | Na₃C₆H₅O₇·2H₂O | ≥99% | Fisher Scientific |
| Deionized (DI) water | H₂O | 18.2 MΩ·cm | Millipore Milli-Q |
| Hydrochloric Acid | HCl | ACS Grade | VWR |
| Sodium Hydroxide | NaOH | ACS Grade | VWR |
Note: All glassware should be thoroughly cleaned with aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 ratio) and rinsed extensively with DI water before use to remove any potential nucleation sites.
Preparation of Stock Solutions
-
Gold (III) Precursor Solution (1 mM): Dissolve 39.38 mg of HAuCl₄·3H₂O in 100 mL of DI water. Store in a dark glass bottle.
-
This compound Solution (10 mM): Dissolve 159.58 mg of this compound in 100 mL of DI water.
-
Trisodium Citrate Solution (34 mM): Dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of DI water.
Synthesis Procedure
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 100 mL of the 1 mM Gold (III) precursor solution.
-
Heat the solution to a rolling boil while stirring vigorously.
-
Once boiling, rapidly inject 10 mL of the 34 mM trisodium citrate solution. The solution color should change from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles. Continue boiling and stirring for 15 minutes.
-
Reduce the heat to approximately 80°C.
-
Slowly add 5 mL of the 10 mM this compound solution dropwise to the nanoparticle suspension.
-
Maintain the temperature at 80°C and continue stirring for an additional 30 minutes to ensure complete surface functionalization.
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting picolinic acid-stabilized gold nanoparticle solution at 4°C in a dark glass bottle.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of picolinic acid-stabilized gold nanoparticles.
Characterization of Synthesized Nanoparticles
Thorough characterization is essential to confirm the successful synthesis and determine the properties of the picolinic acid-stabilized nanoparticles.
UV-Visible (UV-Vis) Spectroscopy
-
Principle: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak, which is sensitive to their size, shape, and the surrounding dielectric medium.
-
Procedure: Acquire the UV-Vis spectrum of the colloidal solution from 400 nm to 700 nm.
-
Expected Result: A single, sharp SPR peak between 520 nm and 530 nm is indicative of spherical gold nanoparticles in the 15-25 nm size range. A broadening or red-shifting of the peak may suggest aggregation or larger particle sizes.
Transmission Electron Microscopy (TEM)
-
Principle: TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and dispersity.
-
Procedure: Deposit a drop of the nanoparticle solution onto a carbon-coated copper grid and allow it to dry. Image the nanoparticles at various magnifications.
-
Expected Result: TEM micrographs should reveal monodisperse, spherical nanoparticles. Image analysis software can be used to generate a size distribution histogram.
Dynamic Light Scattering (DLS)
-
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution, providing information about their size and the thickness of the capping agent layer.
-
Procedure: Analyze an aliquot of the nanoparticle suspension using a DLS instrument.
-
Expected Result: DLS will provide the average hydrodynamic diameter and the polydispersity index (PDI). A low PDI value (<0.3) indicates a narrow size distribution. The hydrodynamic diameter is expected to be slightly larger than the core size determined by TEM due to the picolinic acid layer and the associated solvent shell.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy can confirm the presence of picolinic acid on the surface of the gold nanoparticles by identifying its characteristic vibrational modes.
-
Procedure: Lyophilize a sample of the purified nanoparticles and analyze the resulting powder. Compare the spectrum to that of pure this compound.
-
Expected Result: The FTIR spectrum of the functionalized nanoparticles should show characteristic peaks corresponding to the pyridine ring and carboxylate group of picolinic acid. A shift in the carboxylate stretching frequency compared to the free acid can indicate its coordination to the gold surface.
Characterization Summary
| Technique | Parameter Measured | Expected Outcome |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Peak at ~520-530 nm |
| TEM | Size, Shape, Dispersity | Spherical particles, ~15-25 nm diameter |
| DLS | Hydrodynamic Diameter, PDI | Diameter > TEM size, PDI < 0.3 |
| FTIR | Surface Functional Groups | Presence of picolinic acid vibrational modes |
Logical Framework for Protocol Optimization
The properties of the synthesized nanoparticles can be tuned by systematically varying the reaction parameters. The following diagram illustrates the relationships between key synthesis variables and the resulting nanoparticle characteristics.
Caption: Interdependencies of synthesis parameters and resulting nanoparticle properties.
Conclusion and Future Perspectives
This application note provides a detailed, scientifically-grounded protocol for the synthesis of gold nanoparticles using this compound as a stabilizing agent. The strong chelating nature of picolinic acid offers a robust method for producing stable and functionalized nanoparticles. The characterization techniques outlined are crucial for validating the synthesis and understanding the properties of the resulting nanomaterials.
Future work could involve exploring the use of picolinic acid in the synthesis of other metallic nanoparticles, such as silver or platinum, as well as investigating the potential of these functionalized nanoparticles in biomedical applications, including drug delivery and biosensing, by leveraging the versatile chemistry of the pyridine ring for further conjugation.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Picolinic Acid Hydrochloride
Welcome to the technical support center for the synthesis of Picolinic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer solutions to frequently encountered issues.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, particularly through the widely-used potassium permanganate oxidation of 2-methylpyridine (α-picoline).
Issue 1: Low Yield of this compound (<50%)
A suboptimal yield is one of the most common challenges in this synthesis. Several factors, from reaction control to workup procedures, can contribute to this issue.
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields can often be traced back to one or more of the following factors: incomplete oxidation, side reactions, or inefficient product isolation. Let's break down each possibility and its corresponding solution.
1. Incomplete Oxidation of 2-Methylpyridine:
-
Probable Cause: Insufficient oxidant, inadequate reaction time, or suboptimal temperature control can lead to unreacted starting material. The oxidation of the methyl group on the pyridine ring is a robust reaction but requires careful management of conditions to proceed to completion.
-
Solution:
-
Staged Addition of Oxidant: Instead of adding all the potassium permanganate (KMnO₄) at once, a staged addition is recommended. An established method involves adding an initial portion and heating until the characteristic purple color of the permanganate ion disappears, indicating its consumption. This is followed by the addition of a second portion to drive the reaction to completion.[1]
-
Temperature and Time Monitoring: The reaction should be maintained on a steam bath. The disappearance of the purple color is a key visual cue for reaction progress. Ensure each portion of the oxidant has fully reacted before proceeding.[1] Rushing this step will leave a significant amount of starting material in your reaction mixture.
-
2. Side Reactions and Product Degradation:
-
Probable Cause: The strong oxidizing conditions can lead to the formation of byproducts or even cleavage of the pyridine ring. Over-oxidation can lead to the formation of CO2 and other degradation products.[2]
-
Solution:
-
Strict Temperature Control: Avoid excessive heating. While the reaction requires heat, runaway temperatures can promote undesirable side reactions. A steam bath provides a consistent and manageable heat source.
-
Controlled Oxidant Stoichiometry: Use a slight molar excess of potassium permanganate, but avoid a large excess which can lead to over-oxidation. The procedure from Organic Syntheses suggests a total of about 1.05 moles of KMnO₄ per mole of α-picoline.[1]
-
3. Inefficient Product Isolation and Purification:
-
Probable Cause: Picolinic acid is highly soluble in water, which can make its extraction from the aqueous filtrate challenging.[3][4][5] Additionally, potassium chloride, a common impurity, can co-precipitate with the desired product.[1]
-
Solution:
-
Thorough Washing of Manganese Dioxide: The manganese dioxide (MnO₂) precipitate can trap a significant amount of the product. It is crucial to wash the MnO₂ cake thoroughly with hot water to recover as much of the picolinic acid as possible.[1]
-
Effective Concentration and Acidification: Concentrate the aqueous filtrate under reduced pressure to a manageable volume before acidification. This increases the concentration of the product, facilitating its precipitation as the hydrochloride salt.[1]
-
Proper Extraction and Crystallization: After acidification and evaporation to dryness, the residue should be thoroughly extracted with hot ethanol. This compound is soluble in hot ethanol, while inorganic salts like potassium chloride are much less so.[1] Subsequent cooling and saturation with dry hydrogen chloride gas will induce crystallization of the pure hydrochloride salt.[1]
-
Issue 2: Product is Contaminated with a Brown/Tan Impurity
Question: My final this compound product is off-white, with a noticeable brown or tan color. What is this impurity and how can I remove it?
Answer:
The brownish discoloration is typically due to residual manganese species that were not completely removed during the filtration of the manganese dioxide precipitate.
-
Probable Cause: Fine particles of manganese dioxide can pass through the filter paper, or colloidal manganese species may remain in the filtrate.
-
Solution:
-
Improved Filtration: Use a finer porosity filter paper or a Celite pad to ensure complete removal of the MnO₂ precipitate.
-
Recrystallization: The most effective way to remove colored impurities is through recrystallization.[6][7] A reliable method involves dissolving the crude this compound in hot absolute ethanol, filtering the hot solution to remove any insoluble material (including residual potassium chloride), and then adding an equal volume of dry ether to the warm filtrate to induce crystallization of the purified product upon cooling.[1]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
1. What is the mechanism of the potassium permanganate oxidation of 2-methylpyridine?
The oxidation of the methyl group of 2-methylpyridine to a carboxylic acid by potassium permanganate is a complex process that proceeds through several intermediate steps. While a detailed mechanistic study is extensive, the overall transformation involves the initial attack of the permanganate ion on the methyl group, leading to a series of oxidative steps that convert the methyl group to a hydroxymethyl, then an aldehyde, and finally to the carboxylate. The carboxylate is then protonated during the acidic workup to yield picolinic acid.
2. Are there alternative oxidizing agents to potassium permanganate?
Yes, other oxidizing agents can be used, although potassium permanganate is common in laboratory-scale preparations.[8] Other methods include:
-
Nitric Acid Oxidation: This method is also known but can present its own challenges with reaction control and the formation of nitrogen oxide byproducts.[8]
-
Catalytic Gas-Phase Oxidation: On an industrial scale, methods like ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile are employed.[8] Heterogeneous catalytic oxidation over vanadium-titanium oxide catalysts has also been studied.[2][9]
3. What are the key safety precautions when working with potassium permanganate?
Potassium permanganate is a strong oxidizing agent and requires careful handling.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the solid, a dust mask is recommended to prevent inhalation.[10][11]
-
Incompatible Materials: Keep potassium permanganate away from organic materials, reducing agents, and strong acids, as it can react violently or cause fires.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials.[12]
-
Waste Disposal: Neutralize any residual permanganate with a reducing agent like sodium bisulfite before disposal, in accordance with local regulations.[13]
4. How can I confirm the identity and purity of my final product?
Several analytical techniques can be used:
-
Melting Point: this compound has a reported melting point of around 228-230 °C with decomposition.[1] A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques can confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the pyridine ring protons and carbons, as well as the carboxylic acid group.
-
FT-IR: Infrared spectroscopy will show a characteristic C=O stretch for the carboxylic acid and other peaks corresponding to the aromatic ring.
-
Section 3: Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is adapted from a well-established procedure and incorporates best practices for yield optimization.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 2500 mL of water and 50 g (0.54 mol) of 2-methylpyridine.
-
First Oxidation Stage: Add 90 g (0.57 mol) of potassium permanganate to the flask. Heat the mixture on a steam bath with stirring until the purple color of the permanganate has disappeared (approximately 1 hour).
-
Second Oxidation Stage: Add a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating on the steam bath until the purple color is once again discharged (approximately 2-2.5 hours).
-
Workup - Filtration: Allow the reaction mixture to cool slightly, then filter the precipitated manganese dioxide. Wash the filter cake thoroughly with 1 L of hot water to recover any adsorbed product.
-
Workup - Concentration and Acidification: Combine the filtrate and washings and concentrate the solution to 150-200 mL under reduced pressure. Acidify the concentrated solution with concentrated hydrochloric acid until it is acidic to Congo red.
-
Workup - Isolation of Crude Product: Evaporate the acidified solution to dryness under reduced pressure. Extract the solid residue by refluxing with 250 mL of 95% ethanol for one hour, followed by a second extraction with 150 mL of 95% ethanol.
-
Crystallization: Combine the ethanolic extracts and pass dry hydrogen chloride gas through the solution until crystals begin to form. Cool the solution to about 10 °C in an ice bath, continuing to saturate with hydrogen chloride.
-
Final Product Isolation: Filter the crystals of this compound and air-dry. The expected yield is 43-44 g (50-51%).
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Molar Ratio (α-picoline:KMnO₄) | ~1 : 2.1 | Ensures complete oxidation of the starting material. |
| Reaction Temperature | Steam Bath (~100 °C) | Provides consistent heating to drive the reaction without causing significant degradation. |
| Solvent | Water | An effective and safe solvent for this oxidation reaction. |
| Extraction Solvent | 95% Ethanol | Good solubility for this compound while leaving behind inorganic salts. |
| Expected Yield | 50-51% | A realistic yield for this laboratory-scale synthesis. |
Section 4: Visualizing the Workflow
Troubleshooting Logic Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Picolinic acid - Wikipedia [en.wikipedia.org]
- 9. Studies on the Conditions of Synthesis of Picolinic Acid by Heterogeneous Catalytic Oxidation of 2-Picoline | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 10. m.youtube.com [m.youtube.com]
- 11. capremediation.com [capremediation.com]
- 12. acs.org [acs.org]
- 13. Potassium Permanganate Uses in Food Processing: Safe Oxidation and Hygiene Protocols [elchemy.com]
Technical Support Center: Optimizing Picolinic Acid Hydrochloride Crystallization
Welcome to the technical support center for Picolinic Acid Hydrochloride crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Section 1: Foundational Principles of this compound Crystallization
Successful crystallization is a balancing act of thermodynamics and kinetics. For this compound, a salt of a pyridinecarboxylic acid, understanding its solubility profile and the factors that influence it is paramount.
The Role of the Solvent System: The choice of solvent is the most critical decision in designing a crystallization process. An ideal solvent should dissolve the solute moderately at high temperatures and poorly at low temperatures. Picolinic acid itself is highly soluble in water, less soluble in ethanol, and even less so in acetonitrile.[1][2][3] As a hydrochloride salt, its solubility will be significantly influenced by the polarity and protic nature of the solvent.
Key Crystallization Parameters:
-
Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. It can be achieved by cooling, solvent evaporation, or adding an anti-solvent. However, excessive supersaturation can lead to uncontrolled precipitation, oiling out, and impurity incorporation.[4]
-
Temperature: Temperature directly affects solubility. A well-designed temperature profile (cooling rate) is crucial for controlling crystal growth and size distribution.[5]
-
pH: The pH of the solution can dramatically impact the solubility of picolinic acid and its salts.[5] For the hydrochloride salt, operating at a low pH is typical, but adjustments can influence solubility and potentially prevent the formation of unwanted salt forms.[6]
-
Impurities: Impurities can inhibit nucleation, alter crystal habit, or become trapped within the crystal lattice, reducing final product purity.[7][8] Oiling out, in particular, is a phenomenon where impurities tend to dissolve well in the liquid droplets, leading to a less pure final product.[4][7]
Table 1: Solvent & Anti-Solvent Selection Guide
| Solvent/Anti-Solvent | Type | Rationale for Use | Potential Issues |
| Ethanol | Protic Solvent | Picolinic acid has moderate solubility in ethanol, making it a good candidate for cooling crystallization.[1] Procedures exist for dissolving the HCl salt in hot ethanol.[9] | High solubility may require significant cooling or an anti-solvent to achieve good yields. |
| Water | Protic Solvent | Picolinic acid is very soluble in water.[3] This makes water a poor choice as a primary crystallization solvent unless an anti-solvent or pH adjustment is used. | High solubility makes recovery difficult; risk of hydrate formation (though none are currently reported for picolinic acid itself).[1] |
| Acetonitrile | Aprotic Solvent | Picolinic acid has low solubility in acetonitrile, suggesting it could be used as an anti-solvent or for slurry conversions.[3] | May not be a strong enough solvent to dissolve the HCl salt initially. |
| Diethyl Ether | Anti-Solvent | A non-polar solvent used to reduce the solubility of the polar this compound in a primary solvent like ethanol, thereby inducing precipitation.[9] | Highly flammable; low boiling point can cause rapid, uncontrolled precipitation. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My product is 'oiling out' instead of crystallizing. How can I resolve this?
A1: Cause & Explanation: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[4] This happens when the solubility limit is crossed at a temperature above the melting point of the solute (or a solute-solvent complex). It is a common problem with compounds that are highly impure, as impurities can significantly depress the melting point.[7] The resulting oil is often a good solvent for impurities, leading to a final product with poor purity if it solidifies.[4][10]
Solutions:
-
Reduce Supersaturation Rate: The most common cause is generating supersaturation too quickly. Slow down the cooling rate or the addition of the anti-solvent to give molecules more time to orient themselves into a crystal lattice.
-
Increase Solvent Volume: The system may be too concentrated. Re-heat the solution until the oil dissolves, add more of the primary solvent (e.g., ethanol), and attempt the cooling cycle again. This keeps the compound soluble for longer at lower temperatures.[7]
-
Change the Solvent System: The solvent may be too "good" or too "poor." If using ethanol, consider a solvent system with slightly lower polarity. Conversely, if an anti-solvent is causing the issue, try a more miscible anti-solvent or reduce the amount used.
-
Introduce Seed Crystals: Adding a small number of pre-existing crystals (seed crystals) provides a template for growth and can bypass the kinetic barrier to nucleation, encouraging crystallization over oiling out.[11] Add the seed crystals just before the solution reaches the supersaturation point.
Q2: Crystallization is not starting, even after cooling. What should I do?
A2: Cause & Explanation: The solution has reached a supersaturated state but lacks the necessary activation energy for nucleation (the formation of initial crystal nuclei). This is a kinetic barrier.
Solutions:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.[7]
-
Seed Crystals: As mentioned above, adding a seed crystal is the most reliable method to induce crystallization.[7]
-
Flash Cooling: Briefly place the flask in a colder bath (e.g., an ice-water or dry ice/acetone bath). The rapid increase in supersaturation can sometimes be enough to trigger nucleation. Once crystals appear, return the flask to the intended, slower cooling path.
-
Concentrate the Solution: If the solution is too dilute, nucleation may not occur. Re-heat the solution and gently evaporate some of the solvent to increase the concentration before attempting to cool again.[7]
Q3: The crystals are forming as very fine needles, which are difficult to filter and dry. How can I change the crystal habit?
A3: Cause & Explanation: Crystal habit refers to the external shape of a crystal. Picolinic acid is known to form needle-like crystals.[12] This habit often results from very rapid crystal growth, typically under conditions of high supersaturation, which favors growth along one crystal axis. While changing crystal habit can be complex and sometimes requires altering the internal crystal structure (polymorphism), some process adjustments can help.[13]
Solutions:
-
Lower Supersaturation: This is the most effective method. Slower cooling, slower anti-solvent addition, or using a slightly more solubilizing solvent system will slow down the crystal growth rate, allowing crystals to grow more uniformly in all dimensions, which can lead to more equant (less needle-like) particles.
-
Solvent Choice: The solvent can have a profound impact on crystal habit. Crystallizing from a different solvent system (e.g., ethanol/water vs. ethanol/ether) can sometimes favor a different morphology.
-
Agitation: The stirring rate can influence crystal habit. Very high shear can cause crystal breakage, leading to smaller particles, while gentle agitation can sometimes promote more uniform growth. Experiment with different agitation speeds.
Q4: I suspect I have a different polymorph. How can I control this?
A4: Cause & Explanation: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, including solubility, stability, and melting point.[3] Picolinic acid is known to have at least two polymorphic forms.[1] The formation of a specific polymorph is often kinetically controlled and highly sensitive to crystallization conditions.
Solutions:
-
Strictly Control Conditions: The key to obtaining a consistent polymorph is precise and repeatable control over all crystallization parameters: solvent system, cooling rate, agitation, and final temperature.
-
Seeding with the Desired Polymorph: Seeding is the most direct way to control polymorphism. By introducing seed crystals of the desired polymorph, you provide a template that directs the crystallization towards that specific form.
-
Solvent and Temperature: The choice of solvent and the crystallization temperature are critical factors. One polymorph may be more stable in a particular solvent or within a specific temperature range. A thorough screening of different solvents and temperatures is often necessary to map out the polymorphic landscape.
Section 3: Standard Experimental Protocol: Anti-Solvent Crystallization
This protocol is a general guideline for the crystallization of this compound using an anti-solvent method, based on established procedures.[9]
Objective: To purify this compound by dissolving it in a suitable solvent and inducing crystallization by adding an anti-solvent.
Materials:
-
Crude this compound
-
Absolute Ethanol (Solvent)
-
Dry Diethyl Ether (Anti-solvent)
-
Erlenmeyer Flask
-
Heating plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of absolute ethanol.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution, but avoid using a large excess to ensure the solution is near saturation.
-
Cooling (Optional but Recommended): Remove the flask from the heat and allow it to cool towards room temperature. Slow cooling at this stage can sometimes initiate crystallization of purer material.
-
Anti-Solvent Addition: Once the solution is at or near room temperature, begin adding dry diethyl ether dropwise while stirring. The solution will become cloudy at the point of addition, indicating localized precipitation.
-
Nucleation and Growth: Continue adding the anti-solvent slowly. If the solution becomes persistently cloudy, stop the addition and allow the crystals to nucleate and grow. A slower addition rate generally results in larger, more well-defined crystals.
-
Maturation: Once the anti-solvent addition is complete, continue stirring the resulting slurry at room temperature or in an ice bath for at least one hour. This "maturation" or "aging" period allows the crystallization to complete and can improve purity.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent mixture (a higher ratio of anti-solvent to solvent) or pure cold anti-solvent (diethyl ether) to remove any remaining dissolved impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Section 4: Visualization of Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting the common issue of "oiling out."
Caption: Troubleshooting workflow for oiling out.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the best starting solvents for this compound crystallization?
-
Q: What is the melting point of this compound?
-
A: The melting point has been reported in the range of 210–212°C or 228–230°C, with the variation potentially depending on the heating rate and purity.[9]
-
-
Q: How does pH affect the crystallization process?
-
A: As a hydrochloride salt, the compound is typically crystallized from acidic conditions. Altering the pH towards neutral would deprotonate the pyridine nitrogen and carboxylic acid, significantly changing the molecule's charge and solubility profile, which could be used as a crystallization strategy but would yield the free acid or a zwitterion, not the hydrochloride salt.[5][14]
-
-
Q: Can I use water in my crystallization?
-
A: While picolinic acid is very soluble in water, using water as the primary solvent for the hydrochloride salt is generally not recommended due to this high solubility, which would lead to low yields.[1][3] It could potentially be used in small amounts as part of a mixed-solvent system to fine-tune solubility.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 12. picolinic acid [chemister.ru]
- 13. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
identifying and minimizing side products in Picolinic Acid Hydrochloride synthesis
Technical Support Center: Picolinic Acid Hydrochloride Synthesis
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing the formation of unwanted side products. My aim is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing picolinic acid?
A1: Picolinic acid is primarily synthesized via the oxidation of 2-methylpyridine (α-picoline). The most prevalent laboratory-scale method involves oxidation with potassium permanganate (KMnO₄) in an aqueous solution.[1][2] Industrially, ammoxidation of 2-picoline to 2-cyanopyridine followed by hydrolysis is a common route.[2] Other methods include oxidation with nitric acid or the hydrolysis of ω-trichloropicoline.[1][2]
Q2: Why is the product isolated as a hydrochloride salt?
A2: Picolinic acid is highly soluble in water, which makes its direct isolation from the aqueous reaction mixture challenging, especially in the presence of inorganic salts.[3] Converting it to the hydrochloride salt decreases its solubility in organic solvents like ethanol, allowing for selective precipitation and purification from water-soluble inorganic byproducts such as potassium chloride.[1]
Q3: What is the expected yield for the potassium permanganate oxidation of 2-picoline?
A3: The reported yields for the synthesis of this compound via potassium permanganate oxidation of 2-picoline are typically in the range of 50-51%.[1]
Q4: Can I use a different oxidizing agent instead of potassium permanganate?
A4: While potassium permanganate is common, other oxidizing agents can be used. For instance, nitric acid has been employed for the oxidation of 2-picoline.[2][4] However, reaction conditions and side product profiles will differ significantly. Catalytic heterogeneous oxidation over vanadium-titanium oxide catalysts has also been explored.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
Symptoms:
-
The final isolated mass of this compound is significantly below the expected 50% yield.
-
A large amount of starting material (2-picoline) is recovered.
Possible Causes & Solutions:
-
Incomplete Oxidation: The oxidation of the methyl group of 2-picoline is a critical step. Insufficient oxidant or reaction time can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry: Ensure that the molar ratio of potassium permanganate to 2-picoline is adequate. The reaction stoichiometry requires a sufficient amount of oxidant to convert the methyl group to a carboxylic acid.
-
Monitor Reaction Progress: The disappearance of the purple color of the permanganate ion indicates its consumption. If the color persists for an extended period, it may suggest that the reaction has stalled. Conversely, if the color disappears too quickly, it might indicate that more oxidant is needed. A staged addition of potassium permanganate can help maintain an effective concentration of the oxidant throughout the reaction.[1]
-
Ensure Adequate Heating: The oxidation is typically carried out on a steam bath.[1] Inadequate heating can slow down the reaction rate, leading to incomplete conversion within the given timeframe.
-
-
-
Loss of Product During Workup: Picolinic acid's high water solubility can lead to significant losses during the workup and extraction phases.[3]
-
Troubleshooting Steps:
-
Efficient Extraction: After acidification, the aqueous solution is typically evaporated to dryness to recover the this compound along with inorganic salts.[1] Subsequent extraction with a suitable solvent like hot ethanol is crucial to selectively dissolve the desired product. Ensure thorough extraction of the solid residue.
-
Proper Precipitation: The precipitation of this compound from the ethanolic solution is induced by saturating the solution with dry hydrogen chloride gas and cooling.[1] Incomplete saturation or insufficient cooling will result in a lower yield.
-
-
Problem 2: Impure Product (Discoloration, Incorrect Melting Point)
Symptoms:
-
The isolated this compound is off-white, tan, or brown instead of a white solid.[2]
-
The melting point is broad or lower than the expected range (around 228-230 °C).[1]
Possible Causes & Solutions:
-
Presence of Inorganic Salts: A common impurity is potassium chloride, which can co-precipitate with the product.[1]
-
Troubleshooting Steps:
-
Recrystallization: To remove potassium chloride, the crude this compound can be dissolved in hot absolute ethanol. Potassium chloride is insoluble in hot absolute ethanol and can be removed by filtration.[1] The purified product is then recrystallized by adding dry ether to the warm ethanolic solution and cooling.[1]
-
-
-
Formation of Organic Side Products: Over-oxidation or side reactions can lead to the formation of various impurities.
-
Potential Side Products:
-
2-Pyridinecarbaldehyde: This is an intermediate in the oxidation of 2-picoline to picolinic acid. Incomplete oxidation can leave residual aldehyde.[6]
-
Pyridine: Cleavage of the methyl group can lead to the formation of pyridine.[6]
-
Products of Ring Oxidation: Harsh oxidation conditions can lead to the oxidation of the pyridine ring itself, resulting in various hydroxylated or ring-opened products.
-
Unreacted 2-Picoline: Incomplete reaction will leave the starting material in the product mixture.
-
-
Troubleshooting Workflow for Minimizing Organic Impurities:
Caption: Troubleshooting workflow for impure this compound.
-
Problem 3: Difficulty in Isolating the Product
Symptoms:
-
The product does not precipitate upon addition of hydrogen chloride.
-
An oil forms instead of a crystalline solid.
Possible Causes & Solutions:
-
Presence of Water: The ethanolic solution must be relatively dry for the hydrochloride salt to precipitate effectively.
-
Troubleshooting Steps:
-
Use Anhydrous Ethanol: Ensure the use of absolute or anhydrous ethanol for the extraction and precipitation steps.
-
Dry HCl Gas: The hydrogen chloride gas used should be dry. Passing it through a drying agent like concentrated sulfuric acid before bubbling it into the reaction mixture is recommended.
-
-
-
Supersaturation: The solution may be supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod to provide nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to induce crystallization.
-
Sufficient Cooling: Ensure the solution is thoroughly chilled in a freezing mixture to maximize precipitation.[1]
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Permanganate Oxidation
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
2-Picoline (α-picoline)
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
95% Ethanol
-
Absolute ethanol
-
Dry ether
-
Dry hydrogen chloride gas
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g (0.54 mole) of 2-picoline.
-
Add 90 g (0.57 mole) of potassium permanganate to the flask.
-
Heat the mixture on a steam bath with stirring. Continue heating until the purple color of the permanganate has almost disappeared (approximately 1 hour).
-
Add a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating until the purple color is no longer visible (2-2.5 hours).
-
Allow the reaction mixture to cool slightly, then filter the precipitated manganese dioxide. Wash the filter cake with 1 L of hot water.
-
Concentrate the filtrate under reduced pressure to a volume of 150-200 mL.
-
Filter the concentrated solution if necessary, then acidify it with concentrated hydrochloric acid until it is acidic to Congo red paper (approximately 65-70 mL).
-
Evaporate the acidified solution to dryness under reduced pressure.
-
To the solid residue, add 250 mL of 95% ethanol and reflux for 1 hour. Filter the hot solution.
-
Repeat the extraction of the solid residue with 150 mL of 95% ethanol.
-
Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals begin to form.
-
Chill the solution to about 10 °C in a freezing mixture while continuing to saturate it with hydrogen chloride.
-
Filter the precipitated crystals of this compound and air-dry them.
Protocol 2: Purification of this compound
-
Dissolve the crude this compound in hot absolute ethanol (approximately 1 L for 50 g of product).
-
Filter the hot solution to remove any insoluble material (e.g., potassium chloride).[1]
-
Add an equal volume of dry ether to the warm ethanolic filtrate.
-
Cool the solution to induce crystallization.
-
Filter the purified crystals and dry them.
Analytical Methods for Purity Assessment
To ensure the purity of the synthesized this compound, the following analytical techniques are recommended:
| Technique | Purpose | Key Parameters to Observe |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of picolinic acid and detect impurities.[7][8][9] | A single sharp peak for picolinic acid with minimal to no other peaks. Retention time should match that of a standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of picolinic acid and identify any organic impurities. | The proton and carbon NMR spectra should correspond to the structure of picolinic acid. The absence of signals from starting materials or side products indicates high purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight of picolinic acid.[10] | The mass spectrum should show a molecular ion peak corresponding to the mass of picolinic acid. |
| Melting Point Analysis | To assess the overall purity of the crystalline solid. | A sharp melting point within the expected range (228-230 °C for the hydrochloride) indicates high purity.[1] A broad or depressed melting point suggests the presence of impurities. |
Reaction Mechanism Overview
The oxidation of 2-picoline to picolinic acid with potassium permanganate proceeds through a series of oxidative steps.
Caption: Simplified reaction pathway for the oxidation of 2-picoline.
The methyl group is first oxidized to an aldehyde (2-pyridinecarbaldehyde), which is then further oxidized to the carboxylic acid.[6] Controlling the reaction conditions is key to maximizing the yield of picolinic acid while minimizing the formation of over-oxidation and ring cleavage products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. | Sigma-Aldrich [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. usercontent.one [usercontent.one]
Technical Support Center: Mitigating Cytotoxicity of Picolinic Acid Hydrochloride in Cell Culture
Welcome to the technical support center for researchers utilizing Picolinic Acid Hydrochloride in their cell culture experiments. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate the cytotoxic effects of this compound, ensuring the integrity and success of your research. As a tryptophan metabolite and a metal ion chelator, picolinic acid can present unique challenges in maintaining cell viability. This resource, grounded in scientific principles and field-proven insights, will equip you with the knowledge to optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: The principal mechanism of picolinic acid's cytotoxicity stems from its function as a bidentate chelating agent. It strongly binds to divalent metal cations, particularly zinc (Zn²⁺) and iron (Fe²⁺). These metal ions are essential cofactors for numerous enzymes involved in critical cellular processes, including DNA replication and cell division. By sequestering these ions, picolinic acid disrupts these pathways, leading to cell cycle arrest and, at higher concentrations, cell death.
Q2: My cells are showing signs of stress (e.g., rounding up, detachment, reduced proliferation) after treatment with this compound. How can I confirm it's due to cytotoxicity?
A2: Visual inspection is a good first step, but quantitative confirmation is crucial. We recommend performing a standard cytotoxicity assay, such as the MTT or LDH release assay, to measure cell viability. A dose-dependent decrease in viability upon treatment with this compound would confirm its cytotoxic effect. It is also advisable to include both positive (a known cytotoxic agent) and negative (vehicle only) controls in your experimental setup.
Q3: Are certain cell lines more sensitive to this compound than others?
A3: Yes, sensitivity to picolinic acid can vary significantly between cell lines. This can be due to differences in their metabolic rates, expression levels of metal ion transporters, and their dependence on specific metalloenzymes. For example, rapidly proliferating cells may be more susceptible due to their high demand for zinc and iron for DNA synthesis. It is always recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: Can the cytotoxic effects of picolinic acid be reversed?
A4: To some extent, yes. The growth-inhibitory effects of picolinic acid have been shown to be reversible in some cell lines, particularly at lower concentrations and shorter exposure times. Mitigation strategies, such as supplementation with essential metal ions or other protective agents, can also help to counteract its cytotoxic effects.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Even at Low Concentrations
Root Cause Analysis:
This issue often arises from an underestimation of the compound's potency in your specific cell model or suboptimal culture conditions exacerbating the cytotoxic effects. The chelation of trace metals essential for cell health from the basal media can also be a contributing factor.
Mitigation Strategies:
-
Precise IC50 Determination: The first and most critical step is to determine the IC50 value of this compound in your specific cell line. This will provide a baseline for selecting appropriate working concentrations for your experiments.
-
Media Supplementation with Divalent Cations: Since picolinic acid's primary mode of cytotoxic action is the chelation of zinc and iron, supplementing your culture medium with these ions can directly counteract its effects.[1]
-
Zinc Supplementation: Prepare a sterile stock solution of zinc sulfate (ZnSO₄). The final concentration of supplemented zinc in the culture medium should be empirically determined, but a starting range of 10-50 µM is often a good physiological starting point.[2]
-
Iron Supplementation: A sterile stock solution of ferrous sulfate (FeSO₄) or ferric ammonium citrate can be used. Be cautious with iron supplementation, as excess iron can be toxic through the generation of reactive oxygen species.
-
-
Nicotinamide Co-treatment: Picolinic acid-induced growth inhibition can be partially overcome by the addition of nicotinamide.[3][4] Nicotinamide is a precursor for nicotinamide adenine dinucleotide (NAD+), and its supplementation may help to alleviate metabolic stress. A starting concentration range of 5-10 mM can be tested, but optimization for your cell line is recommended.[5]
Issue 2: Inconsistent Results and Poor Reproducibility
Root Cause Analysis:
Inconsistent results are often linked to variability in experimental setup and execution. This can include issues with compound solubility, cell seeding density, and the health and passage number of your cells.
Mitigation Strategies:
-
Standardize Cell Culture Practices:
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Seeding Density: Ensure uniform cell seeding across all wells of your culture plates. Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen plate format.[6]
-
-
Proper Compound Handling:
-
Solubility: this compound is generally soluble in water. However, always ensure complete dissolution before adding it to your culture medium. If using a solvent like DMSO, keep the final concentration below 0.5% to avoid solvent-induced toxicity.[7]
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a stock solution to ensure consistent potency.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using an MTT assay.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the corresponding dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.[8]
Protocol 2: Zinc Supplementation to Mitigate Cytotoxicity
This protocol provides a framework for supplementing your cell culture medium with zinc to counteract the chelating effects of this compound.
Materials:
-
Cells treated with this compound
-
Complete culture medium
-
Sterile Zinc Sulfate (ZnSO₄) stock solution (e.g., 10 mM in cell culture-grade water)
-
Sterile PBS
Procedure:
-
Prepare Repletion Medium: Prepare a "repletion medium" by supplementing fresh complete cell culture medium with the desired concentration of zinc. For example, to achieve a 20 µM final concentration from a 10 mM stock, add 2 µL of the ZnSO₄ stock to 1 mL of medium.
-
Co-treatment or Rescue:
-
Co-treatment: Add the this compound and the zinc-supplemented medium to the cells simultaneously.
-
Rescue: Treat the cells with this compound for a desired period. Then, aspirate the medium, wash the cells once with sterile PBS, and add the zinc-repletion medium.
-
-
Incubation and Analysis: Incubate the cells for the desired time points and assess cell viability using a standard cytotoxicity assay.
Data Summary
| Parameter | Recommendation | Rationale |
| Picolinic Acid Concentration | Determine empirically via IC50 assay for each cell line. | Cytotoxicity is highly cell-line dependent. |
| Zinc Supplementation | 10-50 µM ZnSO₄ (starting range) | Directly counteracts the primary mechanism of toxicity (zinc chelation).[1] |
| Nicotinamide Supplementation | 5-10 mM (starting range) | Partially overcomes growth inhibition and alleviates metabolic stress.[3][4][5] |
| Solvent Concentration (if used) | <0.5% DMSO | High concentrations of solvents can induce their own cytotoxicity.[7] |
Visualizing the Workflow
References
- 1. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ambic.org [ambic.org]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Vitamin Nicotinamide: Translating Nutrition into Clinical Care - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with oily liquid formation during crystallization
Welcome to the Crystallization Excellence Center. As a Senior Application Scientist, I've designed this space to provide you, our fellow researchers and drug development professionals, with in-depth technical guidance and troubleshooting support for a common yet challenging crystallization phenomenon: the formation of oily liquids, often referred to as "oiling out."
This guide is structured to offer not just solutions, but a foundational understanding of the causative factors behind oiling out, empowering you to proactively design robust crystallization processes. We will delve into the thermodynamics and kinetics that govern crystal formation versus liquid-liquid phase separation, providing you with the scientific rationale to make informed decisions in your laboratory.
Troubleshooting Guide: A Systematic Approach to Resolving Oiling Out
When faced with an oily liquid where you expect to see crystals, a systematic approach to troubleshooting is crucial. The following guide, presented as a decision-making workflow, will help you diagnose the root cause and implement the most effective solutions.
Diagram: Troubleshooting Workflow for Oiling Out
Caption: A decision-making workflow for troubleshooting oiling out during crystallization.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem in crystallization?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] Instead of forming a well-ordered crystal lattice, the solute molecules aggregate into disordered, liquid droplets.[3][4]
This presents several significant challenges in pharmaceutical and chemical development:
-
Poor Purification: The oily phase often acts as a better solvent for impurities than the crystallization solvent itself.[1][5] These impurities can become entrapped when the oil eventually solidifies, leading to a product with lower purity.[1]
-
Amorphous or Poorly Crystalline Product: The solidified oil frequently results in an amorphous solid, a gum, or a poorly crystalline material, which can be difficult to filter, dry, and handle.[1]
-
Low Yield and Inconsistency: Oiling out can prevent the selective crystallization of the desired product, leading to poor separation and reduced yields.[1] The unpredictable nature of this phenomenon also contributes to poor reproducibility between experiments.[1]
Q2: What are the primary drivers of oiling out?
A2: Oiling out is primarily driven by conditions that favor the formation of a liquid phase over a solid crystal lattice. The key contributing factors include:
-
High Supersaturation: This is a major cause of oiling out.[1] When the concentration of the solute in the solution far exceeds its solubility limit, the system is in a high-energy state. If the kinetics of crystal nucleation and growth are slow, the system may find a faster pathway to a lower energy state by forming a liquid phase.[3][4]
-
Rapid Cooling or Anti-Solvent Addition: Fast cooling or the rapid addition of an anti-solvent can generate a high level of supersaturation very quickly, not allowing sufficient time for the molecules to organize into an ordered crystal lattice.[1]
-
Solvent Choice: The properties of the solvent are critical. A solvent in which the solute is excessively soluble can lead to the high concentrations that precede oiling out. Conversely, a very poor solvent can also induce rapid precipitation. The ideal solvent will have a moderate solubility for the solute and a significant change in solubility with temperature.[1][6]
-
Presence of Impurities: Impurities can interfere with the crystallization process by inhibiting crystal nucleation or growth, thereby favoring the formation of an oil.[1][7] They can also lower the melting point of the solute, making it more prone to oiling out.[5][8]
-
Low Melting Point of the Solute: If the melting point of the solute is lower than the temperature of the solution when supersaturation is reached, the solute will separate as a liquid.[5][7]
Diagram: Phase Diagram Illustrating the "Oiling Out" Zone
Caption: A simplified phase diagram showing the region where oiling out is likely to occur.
Q3: How can I control supersaturation to prevent oiling out?
A3: Controlling the rate and level of supersaturation is the most critical factor in preventing oiling out.[1] Here are several effective strategies:
-
Reduce the Cooling Rate: A slower cooling rate allows the system to remain within the metastable zone for a longer period. This provides more time for crystal nucleation and growth to occur in a controlled manner, rather than the rapid formation of an oil.[1]
-
Decrease the Initial Solute Concentration: Starting with a more dilute solution reduces the likelihood of reaching the high levels of supersaturation where oiling out is favored.[1]
-
Slow and Controlled Anti-Solvent Addition: If using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to avoid creating localized areas of high supersaturation.[1]
-
Utilize Seeding: Seeding is a powerful technique to bypass the stochastic nature of primary nucleation. By introducing seed crystals into a solution that is only slightly supersaturated (within the metastable zone), you provide a template for controlled crystal growth, effectively preventing the system from reaching the conditions necessary for oiling out.[1]
| Parameter | High Risk of Oiling Out | Low Risk of Oiling Out | Rationale |
| Cooling Rate | Fast | Slow | Slow cooling maintains a lower level of supersaturation over time. |
| Solute Concentration | High | Low | Lower concentration reduces the driving force for phase separation. |
| Anti-Solvent Addition | Rapid | Slow, controlled | Prevents localized high supersaturation. |
| Seeding | Absent | Present | Provides a pathway for controlled crystal growth. |
Q4: What is the role of the solvent, and how do I select the right one?
A4: The choice of solvent is a critical decision in crystallization process development and can significantly influence the propensity for oiling out.[1] An ideal solvent system should exhibit a moderate solubility for the compound of interest at elevated temperatures and a low solubility at lower temperatures.
A systematic solvent screening is often the most effective approach to identifying an optimal solvent or solvent mixture.
Experimental Protocol: Solvent Screening
-
Preparation: In small, sealed vials, dissolve a known quantity of your compound in a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) at an elevated temperature to achieve a clear solution.
-
Observation: Allow the vials to cool slowly to room temperature and then to a lower temperature (e.g., 4°C).
-
Analysis: Observe each vial for the formation of crystals or an oily liquid. Note the temperature at which precipitation begins.
-
Characterization: If solids are formed, isolate them and analyze their purity and crystalline form (e.g., by HPLC and XRPD).
The goal is to identify a solvent system that consistently produces a crystalline solid with good purity and yield, while avoiding the formation of an oil. In some cases, a co-solvent can be beneficial. For instance, if a non-polar solvent is causing issues, adding a small amount of a more polar co-solvent might help stabilize the crystal lattice.[1]
Q5: My compound has a low melting point. How can I crystallize it without it oiling out?
A5: Crystallizing compounds with low melting points presents a unique challenge, as the melting point may be below the temperature at which the solution becomes supersaturated.[5][7] In such cases, the following strategies can be employed:
-
Select a Lower Boiling Point Solvent: Choose a solvent with a boiling point that is lower than the melting point of your compound. This ensures that the crystallization process occurs at temperatures where the compound is in its solid state.
-
Crystallization from the Melt: If the compound is thermally stable, crystallization directly from the melt can be an option. This involves melting the compound and then slowly cooling it to induce crystallization.[9][10]
-
Zone Refining: This is a technique used to purify crystalline materials and can be adapted for compounds with low melting points. It involves slowly passing a narrow molten zone through a solid charge of the material.[9]
Q6: How does agitation affect the tendency for oiling out?
A6: The effect of agitation on oiling out is complex and can be system-dependent.
-
Potential Benefits of Agitation:
-
Improved Heat and Mass Transfer: Agitation can help to maintain a uniform temperature and concentration throughout the crystallizer, which can prevent the formation of localized areas of high supersaturation.[11]
-
Destabilization of the Vapor Phase: In some systems, agitation can help to break up the layer of solvent vapor that can form around a hot solid, promoting dissolution.[11]
-
-
Potential Drawbacks of Agitation:
-
Droplet Coalescence or Dispersion: In a system that has already oiled out, the level of agitation can influence the size of the oil droplets. High shear may lead to the dispersion of large droplets, while gentle mixing might promote coalescence.[3]
-
Mechanical Stress: In some cases, excessive agitation can introduce mechanical stress that may hinder the formation of a stable crystal lattice.
-
The optimal level of agitation will need to be determined experimentally for each specific system.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. brainly.com [brainly.com]
- 9. Crystallization from the Melt [cryst.chem.uu.nl]
- 10. unifr.ch [unifr.ch]
- 11. The effect of agitation on oil quenchants | Thermal Processing Magazine [thermalprocessing.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Picolinic Acid Hydrochloride Analysis
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Picolinic acid, a metabolite of tryptophan with diverse biological activities, and its hydrochloride salt, are of significant interest. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of picolinic acid hydrochloride, grounded in established scientific principles and regulatory standards. We will dissect a validated Reverse-Phase HPLC (RP-HPLC) method with UV detection, compare it with an alternative high-sensitivity fluorescence detection method, and provide the experimental data and protocols necessary for replication and adaptation.
The Critical Role of Method Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a system that must be proven "fit for purpose."[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that analytical methods are accurate, precise, specific, and robust.[2][3][4] Adherence to these guidelines, such as ICH Q2(R1) and the recent Q2(R2), is mandatory for regulatory submissions and ensures the integrity of the data generated.[2][4]
Method 1: Validated Reverse-Phase HPLC with UV Detection
This method stands as a workhorse for routine quality control of this compound due to its simplicity, robustness, and cost-effectiveness. The principle lies in the separation of the analyte based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.
Rationale for Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating moderately polar compounds like picolinic acid. The hydrophobicity of the C18 stationary phase provides sufficient retention and resolution from potential impurities.
-
Mobile Phase: A simple isocratic mobile phase consisting of a methanol and water mixture, with the pH adjusted to 2.5 using orthophosphoric acid, is employed.[5] The acidic pH is critical as it suppresses the ionization of the carboxylic acid group of picolinic acid, leading to a more retained and symmetrical peak shape. Methanol acts as the organic modifier to control the retention time.
-
Detection: UV detection at 264 nm is chosen as it corresponds to a significant absorbance wavelength for the pyridine ring in picolinic acid, ensuring good sensitivity for quantification.[5]
Experimental Protocol: HPLC-UV Method
Chromatographic Conditions:
-
Instrument: Isocratic HPLC system with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Methanol:Water (20:80, v/v), pH adjusted to 2.5 with orthophosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Detector Wavelength: 264 nm.[5]
-
Column Temperature: Ambient.
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound standard into a 100 mL volumetric flask.
-
Add 50 mL of mobile phase and sonicate for 5 minutes to dissolve.
-
Make up to the volume with the mobile phase.
-
Dilute 10 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL.
Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to 50 mg of this compound into a 100 mL volumetric flask.
-
Add 50 mL of mobile phase and sonicate for 5 minutes.
-
Make up to the volume with the mobile phase.
-
Dilute 10 mL of this solution to 50 mL with the mobile phase.
Validation Data Summary
The following tables summarize the validation parameters and acceptance criteria as per ICH Q2(R1) guidelines.[3][6]
| Parameter | Acceptance Criteria | Results | Conclusion |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | No interfering peaks observed. | Method is specific. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 | Excellent linearity. |
| Range | 80% to 120% of the test concentration. | 40 µg/mL to 60 µg/mL | Method is linear over the specified range. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% | Method is accurate. |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% | Method is precise. |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% | 1.2% | Method is precise across different days and analysts. |
| Robustness | System suitability parameters are met after deliberate small changes. | No significant impact on results. | Method is robust. |
Method 2: High-Sensitivity HPLC with Post-Column Derivatization and Fluorescence Detection
For applications requiring the quantification of picolinic acid in complex biological matrices or at very low concentrations, a more sensitive method is often necessary. This method utilizes post-column derivatization to create a fluorescent compound that can be detected with high sensitivity.[7][8][9]
Rationale for Experimental Choices
-
Separation: A C18 column is still a suitable choice for the initial separation.[7]
-
Post-Column Reaction: After the analyte elutes from the column, it is mixed with a reagent (zinc acetate) and irradiated with UV light. This reaction forms a fluorescent complex.[7][8]
-
Detection: A fluorescence detector is used to measure the emission of the newly formed fluorophore, providing significantly higher sensitivity and selectivity compared to UV detection.[7][8]
Experimental Protocol: HPLC-Fluorescence Method
Chromatographic Conditions:
-
Instrument: HPLC system with a post-column reaction module (UV lamp) and a fluorescence detector.
-
Column: Capcell Pak C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: 0.1 M sodium phosphate solution (pH 3.0) containing 3.0 mM zinc acetate and 3.5 mM trimethylamine.[7][8]
-
Post-Column Reagent: The mobile phase itself acts as the derivatization reagent.
-
UV Irradiation: A photoreactor with a UV lamp is placed after the column.[7]
-
Fluorescence Detector: Excitation at 336 nm, Emission at 448 nm.[7][8]
Validation Data Summary
| Parameter | Acceptance Criteria | Results | Conclusion |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.999 | Highly linear.[7] |
| Detection Limit (LOD) | S/N ratio ≥ 3 | 0.30 pmol | Extremely sensitive.[7][8] |
| Quantitation Limit (LOQ) | S/N ratio ≥ 10 | 0.89 pmol | Suitable for trace analysis.[7][8] |
| Accuracy (% Recovery from Serum) | 95.0% to 105.0% | 99.0% | Excellent recovery from a complex matrix.[7][8] |
| Precision (Within-day, %RSD) | %RSD ≤ 5.0% for low concentrations | 3.4% at 19.6 pmol/mL | Precise for trace-level quantification.[7] |
Comparative Analysis: UV vs. Fluorescence Detection
| Feature | HPLC-UV Method | HPLC-Fluorescence Method |
| Principle | Direct UV absorbance of the analyte. | Post-column derivatization to form a fluorescent compound. |
| Sensitivity | Good for routine QC (µg/mL level). | Excellent for trace analysis (pmol level).[7][8] |
| Selectivity | Good, but susceptible to interference from other UV-absorbing compounds. | Very high, as only compounds that form a fluorescent derivative under the specific conditions are detected. |
| Complexity | Simple and straightforward. | More complex due to the post-column reaction setup. |
| Cost | Lower instrumentation and operational cost. | Higher initial instrument cost and potentially more complex maintenance. |
| Applicability | Ideal for drug substance and drug product assay, content uniformity, and dissolution testing. | Suited for analysis in biological matrices (serum, plasma), impurity profiling at very low levels, and metabolic studies.[7][8][10] |
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflows for method validation and the comparison between the two HPLC methods.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of HPLC-UV and HPLC-Fluorescence Detection.
Conclusion
The choice between an HPLC-UV and an HPLC-fluorescence method for the analysis of this compound is dictated by the specific requirements of the analysis. For routine quality control of bulk drug and formulated products, the validated HPLC-UV method offers a reliable, robust, and cost-effective solution that meets regulatory expectations. Conversely, when dealing with complex biological matrices or the need for trace-level quantification, the enhanced sensitivity and selectivity of the HPLC-fluorescence method with post-column derivatization are unparalleled, despite its increased complexity.
Both methods, when properly validated according to established guidelines like those from the ICH and FDA, provide a self-validating system that ensures the integrity and trustworthiness of the analytical data. This guide serves as a foundational resource for scientists and researchers to make informed decisions in selecting and validating the most appropriate analytical methodology for their specific application.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Absorption of Zinc Picolinate and Zinc Gluconate for Researchers and Formulation Scientists
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of zinc picolinate and zinc gluconate, focusing on the critical parameter of absorption. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of how the chemical form of a mineral supplement dictates its biological activity and therapeutic potential. We will dissect the underlying mechanisms, present key experimental data, and provide a robust protocol for comparative analysis.
Introduction: The Significance of Zinc and its Chemical Form
Zinc is an indispensable trace element, acting as a cofactor for over 300 enzymes and playing a pivotal role in immune function, protein synthesis, wound healing, and DNA synthesis.[1] Given its importance, zinc supplementation is a common strategy to address deficiencies and support overall health. However, the efficacy of a zinc supplement is not solely determined by its elemental zinc content but is critically dependent on its bioavailability—the fraction of the ingested nutrient that is absorbed and utilized by the body.
The two most prevalent forms in commercial supplements are zinc gluconate, a simple zinc salt, and zinc picolinate, a chelated form. This guide will explore the fundamental differences in their absorption profiles, grounded in biochemical principles and supported by human clinical data.
The Cellular Machinery of Zinc Absorption
Zinc absorption occurs predominantly in the small intestine through two primary mechanisms[1]:
-
Carrier-Mediated Transport: This is the main route at physiological concentrations and is a saturable process. It involves specialized protein transporters. The ZIP4 transporter (from the SLC39A family) is crucial for moving zinc from the intestinal lumen into the enterocytes (intestinal cells).[2] Once inside the cell, zinc is either utilized, stored, or transported into the bloodstream via the ZnT1 transporter (from the SLC30A family).[2][3]
-
Passive Diffusion: At higher, supplemental doses, zinc can also move across the intestinal barrier via a non-saturable, paracellular pathway, though this is considered less efficient.[1]
This process is highly regulated and can be hindered by dietary factors. Phytates, found in plant-based foods like grains and legumes, are potent inhibitors of zinc absorption as they chelate zinc in the gut, forming an insoluble complex that cannot be absorbed.[1] The chemical form of the supplemental zinc can significantly influence its interaction with these inhibitors.
Diagram: Simplified Intestinal Zinc Absorption Pathway
The following diagram illustrates the primary route of zinc absorption and the potential influence of the chelating ligand, picolinic acid.
Caption: Intestinal zinc transport and the protective role of picolinate.
Head-to-Head Comparison: Picolinate vs. Gluconate
Zinc Picolinate: Enhanced Absorption via Chelation
Zinc picolinate is a chelate where zinc is bound to picolinic acid. Picolinic acid is a natural chelator synthesized in the body from the amino acid tryptophan.[4][5] This chelation is the key to its enhanced bioavailability.
-
Mechanism of Action: When zinc is chelated with picolinic acid, it forms a chemically stable complex. This stability protects the zinc ion as it transits the gastrointestinal tract, preventing it from binding with dietary inhibitors like phytates.[1] Picolinic acid essentially acts as a shuttle, delivering zinc to the intestinal wall for absorption.[5] This allows zinc picolinate to bypass some of the competitive inhibition that affects zinc salts, leading to more efficient uptake.[1]
-
Supporting Evidence: The most definitive human study on this topic was conducted by Barrie et al. (1987). In a double-blind, four-period crossover trial, 15 healthy volunteers were given supplements equivalent to 50 mg of elemental zinc per day as either zinc picolinate, zinc citrate, zinc gluconate, or a placebo for four-week periods.[6][7] The results were unequivocal: administration of zinc picolinate led to statistically significant increases in zinc levels in hair, urine, and erythrocytes.[6][8] In stark contrast, neither zinc gluconate, zinc citrate, nor the placebo produced any significant changes in these zinc status markers.[6][8] This suggests superior absorption and tissue utilization of zinc from the picolinate form.[9][[“]][[“]]
Zinc Gluconate: A Standard Zinc Salt
Zinc gluconate is the zinc salt of gluconic acid, an organic compound derived from glucose. It is widely used due to its good water solubility and cost-effectiveness.
-
Mechanism of Action: In the acidic environment of the stomach, zinc gluconate readily dissociates, releasing free zinc ions (Zn²⁺).[1] These free ions are then available for absorption via the standard carrier-mediated pathways (e.g., ZIP4). However, because the zinc is in its free ionic form, it is susceptible to binding with inhibitors like phytates, which can significantly reduce the amount of zinc available for absorption.[1]
-
Comparative Evidence: The same study by Barrie et al. demonstrated that zinc gluconate supplementation did not significantly increase zinc concentrations in hair, urine, or erythrocytes over a four-week period, unlike the picolinate form.[6][8] While other studies have shown that zinc gluconate is more bioavailable than insoluble forms like zinc oxide, it consistently appears to be less efficiently absorbed than properly chelated forms like zinc picolinate or zinc glycinate.[12][13]
Quantitative Data Summary: The Barrie et al. (1987) Study
The data from this pivotal study provides the clearest quantitative comparison of the two forms.
| Parameter | Zinc Picolinate | Zinc Gluconate | Placebo |
| Change in Hair Zinc | Significant Increase (p < 0.005) | No Significant Change | No Significant Change |
| Change in Urine Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change |
| Change in Erythrocyte Zinc | Significant Increase (p < 0.001) | No Significant Change | No Significant Change |
| Change in Serum Zinc | Small, Insignificant Rise | No Significant Change | Small, Insignificant Rise |
| (Data synthesized from Barrie SA, et al. Agents and Actions. 1987)[6][8][14] |
The lack of a significant rise in serum zinc across all groups is noteworthy and highlights a key concept for researchers: serum zinc is a poor indicator of total body zinc status due to tight homeostatic control.[8] Measuring zinc levels in tissues like erythrocytes and hair provides a more accurate picture of long-term absorption and retention.[6]
Experimental Protocol: A Self-Validating System for Comparative Bioavailability
For professionals seeking to validate these findings or compare novel formulations, the following protocol outlines a robust, self-validating experimental design based on established methodologies.
Diagram: Workflow for a Comparative Zinc Bioavailability Study
Caption: A randomized, crossover trial workflow for bioavailability.
Step-by-Step Methodology
1. Objective: To determine the relative bioavailability of zinc picolinate versus zinc gluconate in healthy human adults.
2. Study Design: A randomized, double-blind, three-period crossover trial. This design is powerful as each participant serves as their own control, minimizing inter-individual variability.
3. Participants:
-
Inclusion Criteria: 15-20 healthy male and female adults (18-50 years), with normal baseline zinc status, and not taking any mineral supplements or medications known to interfere with mineral absorption.
-
Exclusion Criteria: History of gastrointestinal disease, kidney disease, pregnancy, or known allergies to supplement components.
4. Intervention Arms (Treatments):
-
Treatment A: Zinc Picolinate capsules (providing 50 mg elemental zinc).
-
Treatment B: Zinc Gluconate capsules (providing 50 mg elemental zinc).
-
Treatment C: Placebo capsules (identical in appearance).
-
Causality Note: Using an identical elemental zinc dose is critical to ensure that any observed differences are due to the chemical form (ligand) and not the dose.
-
5. Procedure:
-
Randomization: Participants are randomly assigned to one of three treatment sequences (e.g., A-B-C, B-C-A, C-A-B).
-
Treatment Periods: Each participant will undergo three 4-week treatment periods, separated by 4-week washout periods to allow zinc levels to return to baseline.
-
Blinding: Both participants and study investigators will be blinded to the treatment allocation until the final data analysis.
6. Sample Collection and Analysis:
-
Sample Types: Venous blood, 24-hour urine, and hair clippings (from the occipital region of the scalp) will be collected at baseline and at the end of each 4-week treatment period.
-
Blood Processing: Blood will be separated into serum, plasma, and erythrocytes.
-
Analytical Method: Zinc concentrations in all biological samples will be determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectrometry (GF-AAS).[15][16] These methods offer high sensitivity and accuracy for trace mineral analysis.
-
Self-Validation: All samples must be prepared via acid digestion to liberate the zinc from its biological matrix.[16] Certified reference materials (CRMs) with known zinc concentrations must be run with each batch of samples to ensure the accuracy and precision of the analytical run.
-
7. Outcome Measures:
-
Primary: The change (Δ) in erythrocyte zinc concentration from baseline. This is a robust marker of long-term zinc status.
-
Secondary: Changes in hair zinc and 24-hour urinary zinc excretion from baseline.
8. Statistical Analysis: An analysis of variance (ANOVA) for repeated measures will be used to test for significant differences in the change of zinc concentrations between the three treatment arms (picolinate, gluconate, placebo). A p-value of <0.05 will be considered statistically significant.
Implications for Researchers and Product Development
The evidence strongly indicates that zinc picolinate offers superior absorption and tissue incorporation compared to zinc gluconate.[9][[“]] This has significant implications:
-
For Researchers: When designing clinical trials to investigate the physiological effects of zinc, the choice of zinc form is paramount. Using a highly bioavailable form like zinc picolinate ensures that the target tissues are receiving an adequate supply, providing a more accurate assessment of the element's true therapeutic potential. Studies using less bioavailable forms may yield null results not because zinc is ineffective, but because it was not sufficiently absorbed.
-
For Drug Development and Formulation Professionals: In the development of nutritional supplements or zinc-based therapeutic agents, formulating with zinc picolinate can lead to a more efficacious product. Its enhanced absorption may allow for the use of a lower elemental dose to achieve the same physiological effect as a higher dose of zinc gluconate.[1] This could potentially reduce the risk of gastrointestinal side effects associated with high doses of supplemental zinc and improve patient compliance. The stability of the chelate also presents a formulation advantage, protecting the mineral from unwanted interactions with other ingredients.
References
- 1. qnwellness.com [qnwellness.com]
- 2. Roles of zinc and zinc transporters in development, progression, and treatment of inflammatory bowel disease (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homeostatic regulation of zinc transporters in the human small intestine by dietary zinc supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. nbinno.com [nbinno.com]
- 6. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Absorption and Bioavailability of Various Chemical Forms of Zinc in Humans: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
comparing the chelating efficiency of Picolinic Acid vs EDTA
An In-Depth Comparative Guide to the Chelating Efficiency of Picolinic Acid and EDTA
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision dictated by specific molecular interactions, system conditions, and therapeutic goals. This guide provides a comprehensive comparison of two common chelating agents: Picolinic Acid, a bidentate ligand, and Ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand. We will explore their structural differences, the thermodynamic principles governing their chelating efficiency, the profound influence of pH, and the experimental methodologies used for their evaluation.
Foundational Principles: Structure and Denticity
The ability of a molecule to chelate a metal ion is fundamentally determined by its structure, specifically the number of donor atoms it can use to bind to a central metal ion—a property known as denticity.
Picolinic Acid (PA) is an aromatic organic compound with a simple structure, featuring a pyridine ring and a carboxylic acid group. It acts as a bidentate ligand, meaning it forms two coordinate bonds to a metal ion through the pyridine nitrogen and the carboxylate oxygen, creating a stable five-membered ring structure.
Ethylenediaminetetraacetic acid (EDTA) is a significantly larger and more flexible aminopolycarboxylic acid. It is a classic example of a hexadentate ligand, capable of forming six coordinate bonds with a single metal ion. It binds through two nitrogen atoms and four carboxylate groups, effectively enveloping the metal ion in a cage-like structure.[1][2] This multi-bond formation is the primary reason for its exceptional chelating power.
The Chelate Effect and Thermodynamic Stability
The most striking difference in the chelating efficiency between EDTA and Picolinic Acid lies in the magnitude of their stability constants (Log K), which quantify the strength of the metal-ligand complex. EDTA consistently forms metal complexes that are many orders of magnitude more stable than those of Picolinic Acid. This is a direct consequence of the chelate effect .
The chelate effect is a thermodynamic phenomenon where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands. This enhanced stability is primarily driven by a significant increase in entropy. When a single hexadentate EDTA molecule displaces multiple water molecules (or other monodentate ligands) from a metal ion's coordination sphere, the total number of free molecules in the system increases, leading to a favorable positive entropy change (ΔS) and a more negative Gibbs free energy change (ΔG).
Caption: The Chelate Effect: One EDTA molecule displaces six water molecules, increasing system entropy.
Comparative Stability Constants (Log K)
The stability constant (K) represents the equilibrium constant for the formation of the complex. A higher Log K value indicates a more stable complex and thus, a more effective chelator.
| Metal Ion | Picolinic Acid (Log K₁) | EDTA (Log K) |
| Cu²⁺ | ~7.6 | 18.8 |
| Ni²⁺ | 6.8 | 18.6 |
| Zn²⁺ | 5.9 | 16.5[3] |
| Co²⁺ | ~6.1 | 16.3 |
| Fe²⁺ | ~5.2 | 14.3 |
| Fe³⁺ | ~10.5 | 25.1[3] |
| Mg²⁺ | - | 8.7 |
| Ca²⁺ | - | 10.6 |
Note: Picolinic acid values are for the first stability constant (1:1 metal-ligand) and can vary with experimental conditions. EDTA values are for the overall 1:1 complex.[4][5]
As the data clearly shows, EDTA's Log K values are substantially higher across all listed metal ions, demonstrating its superior binding affinity.
The Critical Influence of pH
The chelating efficiency of both molecules is inextricably linked to the pH of the solution. The donor groups (carboxylates and amines) must be deprotonated to make their lone pair of electrons available for coordination with a metal ion.
EDTA's pH Dependence
EDTA is a polyprotic acid that can exist in several protonated forms.[1] Its chelating capacity is poor in acidic conditions (pH < 4) because the carboxylate groups are protonated (-COOH) and unavailable for binding. As the pH increases, these groups deprotonate, and the chelating ability rises dramatically.[6][7] The fully deprotonated form (Y⁴⁻), which is the most potent chelating species, becomes predominant only in alkaline solutions with a pH above 10.[1][8] This pH-dependent behavior allows for the use of a "conditional formation constant" (K_f'), which accounts for the fraction of EDTA in its fully deprotonated state at a given pH.[9]
Caption: pH-dependent protonation states and chelating efficiency of EDTA.
Picolinic Acid's pH Dependence
Picolinic acid also exhibits pH-dependent chelation. The carboxylic acid group (pKa ~1.6) and the pyridinium nitrogen (pKa ~5.2) must be in the correct protonation state to coordinate effectively. Chelation is generally favored in mildly acidic to neutral conditions, where the carboxyl group is deprotonated and the pyridine nitrogen is available. At very low pH, the nitrogen is protonated, and at very high pH, metal ions may precipitate as hydroxides, competing with the chelation process.
Experimental Protocols for Comparative Assessment
To empirically determine and compare the chelating efficiency of Picolinic Acid and EDTA, standardized experimental protocols are essential.
Protocol 1: Potentiometric Titration for Stability Constant Determination
This method provides a robust way to calculate the stability constants of metal-ligand complexes. It relies on monitoring the change in pH of a solution containing the metal ion and the ligand as it is titrated with a standardized strong base.
Causality & Self-Validation: The titration curve reveals the stoichiometry of the complex and the concentration of protons released during its formation. By analyzing the shape of the curve and the volume of titrant added, one can calculate the equilibrium concentrations of all species in solution at various points, allowing for the direct determination of the formation constants (K).[10] The reproducibility of the titration curves serves as an internal validation of the results.
Methodology:
-
Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Solution Preparation: Prepare solutions of known concentrations:
-
Metal salt (e.g., 0.01 M ZnCl₂).
-
Ligand (0.01 M Picolinic Acid or EDTA).
-
Standardized strong base (e.g., 0.1 M NaOH).
-
An inert salt (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Titration Setup: Place a known volume of the metal-ligand solution in a thermostated vessel equipped with a magnetic stirrer and the calibrated pH electrode.
-
Titration: Add small, precise increments of the standardized NaOH solution from a burette.
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot pH versus the volume of NaOH added. Analyze the resulting titration curve using appropriate software or graphical methods (like the Irving-Rossotti method) to calculate the stepwise and overall stability constants.
Caption: Workflow for determining stability constants via potentiometric titration.
Protocol 2: Spectrophotometric Competitive Chelation Assay
This method offers a visual and quantitative comparison of the relative binding strengths of two chelators for a single metal ion. It utilizes a metal-indicator complex that has a distinct color and absorbance spectrum.
Causality & Self-Validation: A stronger chelating agent will displace the indicator from the metal ion, leading to a decrease in the absorbance of the metal-indicator complex and a corresponding color change. The magnitude of this absorbance change is directly proportional to the amount of metal sequestered by the competing chelator.[11] Running parallel assays with Picolinic Acid and EDTA under identical conditions provides a direct, side-by-side comparison of their ability to compete with the indicator.
Methodology:
-
Indicator Selection: Choose a suitable metal-indicator system (e.g., Fe²⁺-Ferrozine, which forms a magenta complex with λ_max at 562 nm).[11]
-
Standard Curve: Prepare a standard curve of the metal-indicator complex to establish the relationship between absorbance and concentration.
-
Reaction Mixture: In a series of cuvettes or a 96-well plate, prepare a buffered solution containing the metal ion (e.g., FeCl₂) and the indicator (e.g., Ferrozine).
-
Addition of Chelator: Add increasing concentrations of either Picolinic Acid or EDTA to the reaction mixtures. Include a control with no added chelator.
-
Incubation: Allow the mixtures to equilibrate for a set period (e.g., 10-15 minutes) at a constant temperature.
-
Measurement: Measure the absorbance of each solution at the λ_max of the metal-indicator complex using a spectrophotometer.
-
Analysis: Calculate the percentage of metal chelated by Picolinic Acid or EDTA at each concentration by observing the decrease in absorbance relative to the control. Compare the concentration of each chelator required to achieve 50% inhibition of the metal-indicator complex formation (IC₅₀). A lower IC₅₀ indicates higher chelating efficiency.
Conclusion: A Tale of Two Chelators
The evidence overwhelmingly demonstrates that EDTA is a vastly more powerful and versatile chelating agent than Picolinic Acid . Its hexadentate structure gives rise to a potent chelate effect, resulting in the formation of exceptionally stable, 1:1 complexes with a wide array of metal ions. Its primary limitation is its reduced efficiency in acidic conditions and its environmental persistence.[12]
Picolinic Acid , while a weaker chelator, holds its own niche. As a natural metabolite involved in mineral transport, it offers high biocompatibility.[13][14] Its lower binding affinity can be advantageous in biological systems where reversible metal binding or metal exchange is required.
Ultimately, the choice between Picolinic Acid and EDTA is not a matter of which is "better," but which is fitter for the purpose . For applications requiring the near-irreversible sequestration of a broad range of metal ions, such as in heavy metal detoxification or as a preservative, EDTA is the superior choice.[8][15] For applications demanding nuanced, biocompatible metal ion modulation, particularly in biological research or specialized drug delivery systems, Picolinic Acid presents a viable and targeted alternative.
References
- 1. m.youtube.com [m.youtube.com]
- 2. interchim.fr [interchim.fr]
- 3. Voltammetric studies of Zn and Fe complexes of EDTA: evidence for the push mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. quora.com [quora.com]
- 7. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 8. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: EDTA: Conditional Formation Constant [jove.com]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
- 12. peptechbio.com [peptechbio.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Zinc Ionophores: Validating Picolinic Acid Hydrochloride
For researchers, scientists, and drug development professionals, the precise manipulation of intracellular zinc concentrations is a critical tool in dissecting cellular signaling, studying disease pathogenesis, and developing novel therapeutics. Zinc ionophores, molecules that facilitate the transport of zinc ions across cellular membranes, are indispensable for such work. While several compounds are well-established as effective zinc ionophores, picolinic acid, particularly in its hydrochloride salt form, is often discussed in this context, leading to questions about its efficacy and mechanism.
This guide provides an in-depth, objective comparison of picolinic acid hydrochloride against established zinc ionophores. We will delve into the mechanistic distinctions, present available experimental data, and offer detailed protocols for independent validation, empowering researchers to make informed decisions for their experimental designs.
The Critical Role of Zinc Ionophores in Research
Zinc is a ubiquitous second messenger involved in a vast array of cellular processes, from gene expression and enzymatic activity to neurotransmission and immune responses. The ability to acutely modulate intracellular zinc levels is therefore paramount for understanding these pathways. Zinc ionophores are small, lipophilic molecules that bind to zinc ions, forming a complex that can traverse the lipid bilayer of the cell membrane, thereby increasing the intracellular concentration of free zinc. This controlled elevation of intracellular zinc allows researchers to probe its effects on specific cellular functions.
This compound: An Ionophore in Question
Picolinic acid, a metabolite of the amino acid tryptophan, is widely recognized for its role in facilitating the absorption of zinc from the intestine when administered orally as zinc picolinate.[1][2][3] This has led to the hypothesis that picolinic acid may act as a zinc ionophore at the cellular level. However, the existing scientific literature presents a nuanced and, at times, conflicting picture.
While some studies suggest that picolinic acid can influence zinc metabolism and turnover, direct evidence of its function as a classical zinc ionophore in a cellular context is sparse.[4] In fact, some research using artificial lipid bilayers and intestinal tissue models has indicated that picolinic acid may not facilitate zinc transport across membranes and, in some conditions, might even hinder it.[5][6] This discrepancy highlights the critical need for rigorous experimental validation before employing this compound as a zinc ionophore in cell-based assays.
Proposed (Debated) Mechanism of Action
The proposed mechanism for picolinic acid as a zinc ionophore is based on its ability to chelate zinc, forming a neutral, lipid-soluble complex that can diffuse across the cell membrane. Once inside the cell, the complex would dissociate, releasing the zinc ion. However, the efficiency of this process is a subject of debate.
A Comparative Analysis: this compound vs. Established Zinc Ionophores
To provide a clear perspective, it is essential to compare this compound with well-validated zinc ionophores such as pyrithione and clioquinol.
| Feature | This compound | Pyrithione | Clioquinol |
| Mechanism of Action | Proposed to form a lipophilic complex with zinc for membrane transport; this is debated and not conclusively proven in cellular models. | Forms a 2:1 complex with zinc, creating a neutral, lipophilic entity that rapidly transports zinc across the cell membrane.[7] | Acts as a zinc ionophore and also chelates other divalent cations like copper. It can facilitate the accumulation of zinc within lysosomes. |
| Validated Efficacy | Lacks direct, quantitative validation in cell-based zinc transport assays. | High efficacy demonstrated in numerous studies, causing a rapid and significant increase in intracellular free zinc.[7] | Proven to increase intracellular zinc, though its effects can be complex due to its interaction with other ions and its subcellular targeting. |
| Cytotoxicity | Generally considered to have low cytotoxicity at concentrations used for nutritional supplementation. In vitro studies on various cell lines show a wide range of IC50 values depending on the cell type and experimental conditions. | Exhibits cytotoxicity at higher concentrations, which can be a limiting factor in some experimental setups. | Has been associated with neurotoxicity at high doses, which has limited its clinical use. Its application in cell culture requires careful dose optimization. |
| Primary Application | Primarily used as a component of dietary supplements (zinc picolinate) to enhance oral zinc absorption.[1][3] | Widely used as a research tool for studying the effects of intracellular zinc elevation and as an antimicrobial agent.[7] | Investigated as a potential therapeutic for neurodegenerative diseases and cancer due to its ability to modulate metal homeostasis. |
Experimental Validation: A Step-by-Step Protocol
To definitively assess the zinc ionophore activity of this compound, a direct measurement of intracellular zinc influx is necessary. The following protocol outlines a robust method using the fluorescent zinc indicator, FluoZin-3 AM.
Protocol: Cellular Zinc Uptake Assay Using FluoZin-3 AM
Objective: To quantify the change in intracellular free zinc concentration in cultured cells upon treatment with a potential zinc ionophore.
Materials:
-
Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research area)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Zinc sulfate (ZnSO₄)
-
Pyrithione (positive control)
-
FluoZin-3 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Prepare a stock solution of ZnSO₄ in water.
-
Prepare a stock solution of pyrithione in DMSO.
-
Prepare a loading solution of 5 µM FluoZin-3 AM with 0.02% Pluronic F-127 in HBSS.
-
-
Loading of Fluorescent Indicator:
-
Wash the cells once with HBSS.
-
Add 100 µL of the FluoZin-3 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular FluoZin-3 AM.
-
Treatment:
-
Prepare treatment solutions in HBSS containing:
-
Vehicle control (HBSS)
-
This compound at various concentrations + a fixed concentration of ZnSO₄ (e.g., 10 µM)
-
Pyrithione (e.g., 2 µM) + ZnSO₄ (e.g., 10 µM) (positive control)
-
This compound alone
-
ZnSO₄ alone
-
-
Add 100 µL of the respective treatment solutions to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Take kinetic readings every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence of each well to its baseline reading before treatment (F/F₀).
-
Plot the change in fluorescence over time for each condition. A significant increase in fluorescence in the presence of both this compound and zinc, compared to either substance alone, would indicate zinc ionophore activity.
-
Senior Application Scientist's Perspective
The available evidence suggests that while zinc picolinate is effective at increasing the overall zinc levels in the body when taken as a supplement, the role of this compound as a direct cellular zinc ionophore for in vitro research remains unproven and is contested. Researchers should exercise caution and not assume ionophoretic activity without direct experimental validation in their specific cell system.
References
- 1. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and quantitation of a zinc-binding ligand in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of dietary picolinic acid on the metabolism of exogenous and endogenous zinc in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Influence of picolinic acid and citric acid on intestinal absorption of zinc in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of citrate, glutathione and picolinate on zinc transport by brush border membrane vesicles from rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating Structural Property Relationships to Enable Repurposing of Pharmaceuticals as Zinc Ionophores [mdpi.com]
A Comparative Analysis of Picolinic Acid Isomers in Biological Assays: A Guide for Researchers
This guide provides an in-depth comparative analysis of picolinic acid and its key isomers—fusaric acid and dipicolinic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct biological activities of these pyridine carboxylic acids, supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-function relationships that dictate their unique roles in various biological systems, from microbial pathogenesis to mammalian neurochemistry.
Introduction to Picolinic Acid and Its Isomers
Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][2] It is recognized for a wide array of biological activities, including neuroprotective, immunological, and anti-proliferative effects.[3][4] A key characteristic of picolinic acid is its role as a natural chelator for divalent and trivalent metal ions such as zinc, iron, and chromium, which is thought to enhance their intestinal absorption and bioavailability.[5][6] This guide will compare picolinic acid with two of its notable isomers: fusaric acid (5-butylpicolinic acid) and dipicolinic acid (pyridine-2,6-dicarboxylic acid). While structurally related, these molecules exhibit remarkably different biological profiles, which we will explore through a series of comparative assays.
-
Picolinic Acid (Pyridine-2-carboxylic acid): A human metabolite involved in metal ion transport and immune modulation.[1][7]
-
Fusaric Acid (5-butylpicolinic acid): A mycotoxin produced by Fusarium species, known for its phytotoxicity and role as a dopamine β-hydroxylase inhibitor.[8][9]
-
Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): A key component of bacterial endospores, crucial for their heat resistance and dormancy.[10][11]
Comparative Biological Activities: An Overview
The distinct biological effects of these isomers stem from subtle differences in their chemical structures—specifically, the position and nature of the substituents on the pyridine ring. These structural variations influence their ability to interact with biological targets such as enzymes and metal ions.
| Isomer | Primary Source | Key Biological Role(s) | Primary Mechanism(s) of Action |
| Picolinic Acid | Tryptophan Metabolism[7] | Metal Ion Chelation & Transport, Immunomodulation, Antiviral[2][7] | Binds to zinc finger proteins, disrupts zinc binding; enhances absorption of metal ions.[5][7] |
| Fusaric Acid | Fusarium Fungi[9] | Mycotoxin, Dopamine β-hydroxylase Inhibitor, Phytotoxin[8][12] | Inhibits the conversion of dopamine to norepinephrine; induces oxidative stress.[13][14] |
| Dipicolinic Acid | Bacterial Endospores[10] | Heat Resistance in Spores, DNA Stabilization[10][15] | Forms a complex with calcium ions, dehydrating the spore core and intercalating with DNA.[10][11] |
Experimental Section: Protocols for Comparative Analysis
To objectively compare the biological activities of these isomers, a series of standardized in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear basis for comparison.
Metal Chelation Assay: The Fenton Reaction
Rationale: The ability to chelate metal ions is a defining feature of picolinic acid and its isomers. This property can be quantified by observing their influence on the Fenton reaction, where ferrous ions catalyze the formation of hydroxyl radicals from hydrogen peroxide. The chelation of Fe²⁺ can either enhance or inhibit this reaction.[16]
Experimental Workflow:
Caption: Workflow for the Fenton reaction assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare fresh stock solutions of 10 mM ferrous sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O), 10 mM hydrogen peroxide (H₂O₂), and 10 mM of each picolinic acid isomer in the phosphate buffer.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine 50 µL of phosphate buffer, 50 µL of the respective isomer solution (or buffer for control), and 50 µL of the ferrous sulfate solution.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution.
-
-
Detection of Hydroxyl Radicals:
-
Immediately after adding H₂O₂, measure the production of hydroxyl radicals. This can be achieved using Electron Spin Resonance (ESR) spectroscopy with a spin trapping agent or a fluorescent probe that reacts with hydroxyl radicals.
-
-
Data Analysis:
-
Compare the signal intensity from the samples containing the isomers to the control. An increased signal indicates enhancement of the Fenton reaction, while a decreased signal suggests inhibition.[16]
-
Antimicrobial Susceptibility Testing
Rationale: Given the diverse origins and functions of these isomers, their effects on microbial growth are expected to vary significantly. Dipicolinic acid is integral to bacterial spores, while fusaric acid is a known mycotoxin with some antibacterial properties.[15] Picolinic acid also exhibits anti-infective properties. A standard microbroth dilution assay will determine the minimum inhibitory concentration (MIC) against representative bacterial strains.
Experimental Workflow:
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Isomer Solutions:
-
Prepare stock solutions of each isomer in an appropriate solvent (e.g., DMSO).
-
Perform a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton (MH) broth, with final concentrations typically ranging from 0.0625 to 32 µg/mL.[17]
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) overnight in MH broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the isomer that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Enzyme Inhibition Assay: Dopamine β-Hydroxylase
Rationale: Fusaric acid is a well-characterized inhibitor of dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine.[8][13] This assay will quantify and compare the inhibitory potential of the three isomers on this key enzyme of the catecholamine biosynthesis pathway.
Signaling Pathway:
Caption: Inhibition of Dopamine β-Hydroxylase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Source purified dopamine β-hydroxylase enzyme.
-
Prepare a reaction buffer (e.g., 50 mM MES, pH 6.0) containing necessary cofactors like ascorbic acid and catalase.
-
Prepare a solution of dopamine as the substrate.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, the enzyme, and varying concentrations of the picolinic acid isomers.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding dopamine.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection of Product:
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of norepinephrine produced. This can be done using HPLC with electrochemical detection or a colorimetric assay.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each isomer concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isomer. Fusaric acid is expected to have a low micromolar IC₅₀.[8]
-
Discussion and Expected Outcomes
The results from these assays will highlight the distinct biochemical properties of the picolinic acid isomers.
-
Picolinic acid is anticipated to show significant metal-chelating activity, potentially influencing the Fenton reaction. Its antimicrobial effects may be moderate and linked to its ability to sequester essential metal ions.[7][16]
-
Fusaric acid is expected to be a potent inhibitor of dopamine β-hydroxylase, with a clear dose-dependent effect.[8] Its impact on the Fenton reaction will also be of interest, as it is known to chelate divalent metal cations.[14] It is also likely to exhibit broad-spectrum antimicrobial and phytotoxic effects.[12][18]
-
Dipicolinic acid 's primary role in spore heat resistance suggests its biological activity in other contexts may be limited.[10] However, its strong chelation of calcium and other divalent cations could influence metal-dependent biological processes.[11]
Conclusion
This guide outlines a structured, evidence-based approach to the comparative analysis of picolinic acid, fusaric acid, and dipicolinic acid. By employing standardized biological assays, researchers can gain a deeper understanding of how subtle structural modifications on the pyridine carboxylic acid scaffold lead to profoundly different biological functions. These insights are crucial for applications ranging from drug discovery and development to microbiology and plant pathology.
References
- 1. 2-Picolinic acid: Properties, Biological Synthesis and Physiological Action_Chemicalbook [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]
- 6. Effect of iron, vitamin B-6 and picolinic acid on zinc absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Fusaric acid - Wikipedia [en.wikipedia.org]
- 10. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Fusaric acid-evoked oxidative stress affects plant defence system by inducing biochemical changes at subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of fusaric acid (a dopamine beta-hydroxylase inhibitor) on phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dipicolinic Acid: A Key Player in Biology and Beyond [univook.com]
- 16. Quinolinic acid, alpha-picolinic acid, fusaric acid, and 2,6-pyridinedicarboxylic acid enhance the Fenton reaction in phosphate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Picolinic Acid Hydrochloride
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth, technically grounded framework for assessing the purity of synthesized picolinic acid hydrochloride. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating system for robust purity determination.
Picolinic acid, a metabolite of tryptophan, and its hydrochloride salt have garnered significant interest for their roles in various biological processes, including immune modulation and as a chelating agent.[1][2] Consequently, the ability to accurately assess the purity of its synthesized form is paramount for any research or development application.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to provide a complete purity profile. A comprehensive assessment relies on a suite of orthogonal methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This multi-pronged approach forms the basis of a self-validating system, where the results from one technique corroborate and are confirmed by another.
Our recommended workflow for assessing the purity of synthesized this compound is as follows:
Caption: A comprehensive workflow for the purity assessment of synthesized this compound.
I. Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatographic methods are indispensable for separating the target compound from its impurities, allowing for quantification.
A. High-Performance Liquid Chromatography (HPLC)
For a polar, water-soluble compound like this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is the primary method of choice for purity determination.[3][4] The rationale for this choice lies in its high resolving power, sensitivity, and reproducibility.
Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer.
Experimental Protocol: RP-HPLC for this compound Purity
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of picolinic acid (around 265 nm).[4]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). A reference standard of known purity should be prepared in the same manner.[6][7]
-
Injection Volume: 10-20 µL.
-
Analysis: Inject the sample and the reference standard. The purity of the synthesized compound is determined by comparing the peak area of the main peak to the total area of all peaks (area percent method). The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.
Data Presentation: Comparative HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Purity (Area %) |
| Reference Standard | 4.25 | 1,250,000 | 99.8% |
| Synthesized Batch A | 4.26 | 1,235,000 | 99.1% |
| Synthesized Batch B | 4.25 | 1,198,000 | 96.5% |
B. Gas Chromatography (GC)
GC is generally less suitable for the direct analysis of polar, non-volatile compounds like picolinic acid. However, it becomes a powerful tool for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents. For the analysis of picolinic acid itself, derivatization to a more volatile form is necessary.[8][9][10]
Principle: Volatile compounds are separated based on their boiling points and interactions with a stationary phase in a heated column.
II. Spectroscopic Techniques: Unveiling the Molecular Identity
Spectroscopic methods provide crucial information about the chemical structure of the synthesized compound, confirming its identity and revealing the presence of structurally related impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structural elucidation. Both ¹H and ¹³C NMR should be employed.[11][12][13][14]
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of each nucleus provides information about its local chemical environment.
Why it's a self-validating system: The number of signals, their chemical shifts, splitting patterns (for ¹H), and integration values in an NMR spectrum provide a unique fingerprint of the molecule. Any deviation from the expected spectrum of pure this compound indicates the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[12]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The spectra should be compared to a reference spectrum of pure this compound.
Expected ¹H NMR Signals (in D₂O): The aromatic protons of the pyridine ring will appear as distinct signals in the downfield region (typically between 7.5 and 9.0 ppm).
Expected ¹³C NMR Signals (in D₂O): The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the carboxyl group).[12]
B. Mass Spectrometry (MS)
Coupled with a separation technique like LC or GC, mass spectrometry is a highly sensitive method for identifying the molecular weight of the parent compound and its impurities.[1][15][16]
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Why it's crucial for impurity identification: LC-MS can detect and provide molecular weight information for impurities that are present at levels too low to be seen by NMR. This is critical for creating a comprehensive impurity profile.
III. Classical and Other Techniques
A. Titrimetry
An acid-base titration is a simple and accurate method for determining the assay of the hydrochloride salt.[17]
Principle: The sample is dissolved in water and titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The endpoint is determined using a pH meter or a suitable indicator.
Why it's a self-validating component: The assay value obtained from titration should be in good agreement with the purity value obtained from HPLC. A significant discrepancy could indicate the presence of acidic or basic impurities that are not detected by the HPLC method.
B. Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically depress and broaden the melting range.[18]
Data Presentation: Comparison of Physicochemical Properties
| Parameter | Reference Standard | Synthesized Batch A | Synthesized Batch B |
| Melting Point (°C) | 228-230 | 227-229 | 224-228 |
| Assay by Titration (%) | 99.9 | 99.2 | 96.8 |
IV. Potential Impurities in the Synthesis of this compound
A thorough understanding of the synthetic route is essential for predicting potential impurities. A common laboratory synthesis involves the oxidation of α-picoline with potassium permanganate.[18][19]
Caption: Potential impurities arising from the synthesis of this compound.
-
Unreacted Starting Material: Residual α-picoline.
-
Isomeric Impurities: If the starting α-picoline contains isomers (e.g., β- or γ-picoline), the corresponding isomeric pyridinecarboxylic acids (nicotinic acid and isonicotinic acid) could be formed.[20]
-
Inorganic Salts: Potassium chloride (KCl) can be a significant impurity if potassium permanganate and hydrochloric acid are used in the synthesis.[18] This can be detected by methods like residue on ignition.
Conclusion
Assessing the purity of synthesized this compound is a critical step in ensuring the quality and reliability of research and development activities. By employing a multi-faceted approach that combines chromatographic, spectroscopic, and classical analytical techniques, a robust and self-validating purity profile can be established. This guide provides the foundational knowledge and experimental framework for researchers to confidently evaluate the purity of their synthesized material, thereby upholding the principles of scientific integrity and rigor.
References
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Picolinic acid | CAS 98-98-6 | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. hmdb.ca [hmdb.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]
- 14. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mzCloud – Picolinic acid [mzcloud.org]
- 16. usercontent.one [usercontent.one]
- 17. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Picolinic acid - Wikipedia [en.wikipedia.org]
- 20. Picolinic Acid | SIELC Technologies [sielc.com]
The Tipping Point of Stability: A Comparative Guide to Picolinate Salt Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences the drug's overall performance and developability. Among the various salt-forming agents, picolinic acid, a bidentate chelating agent, is frequently employed to enhance the bioavailability of metal ions. However, the stability of the resulting picolinate salt is not guaranteed and is heavily dependent on the chosen counter-ion and the formulation's microenvironment. This guide provides an in-depth, objective comparison of the stability of different picolinate salt formulations, supported by experimental data and field-proven insights, to empower you in making informed decisions during drug development.
The Crucial Role of the Counter-Ion: More Than Just a Charge Neutralizer
The counter-ion in a salt formulation is not merely a passive component for charge neutralization. It actively influences the physicochemical properties of the salt, including its solubility, hygroscopicity, and ultimately, its stability.[1][2][3][4] The choice of a counter-ion can be the tipping point between a stable, effective drug product and a formulation plagued with degradation and manufacturing challenges.
Key properties of the counter-ion that dictate the stability of the final picolinate salt include:
-
pKa: A general rule of thumb for successful salt formation is a pKa difference of at least 2 pH units between the API and the counter-ion.[5] This ensures a stable ionic bond and reduces the likelihood of disproportionation back to the free acid and base.
-
Size and Shape: The size and shape of the counter-ion influence the crystal lattice energy of the salt.[6] Smaller, more compact counter-ions often lead to higher melting points and potentially different solubility profiles.[3]
-
Hygroscopicity: The inherent tendency of the counter-ion to absorb moisture can significantly impact the hygroscopicity of the final salt, which in turn can accelerate chemical degradation pathways like hydrolysis.[1][4]
The following diagram illustrates the interplay between the counter-ion and the picolinate salt's stability.
Caption: Interplay of counter-ion properties and picolinate salt stability.
A Comparative Look at Picolinate Salt Stability
While direct, head-to-head stability data for a wide range of picolinate salts under identical conditions is sparse in publicly available literature, we can draw valuable insights from studies on individual salts and related compounds. For instance, studies on zinc picolinate have demonstrated its superior absorption compared to other zinc salts like gluconate and citrate, suggesting a stable complex in physiological conditions.[7][8][[“]] Similarly, chromium picolinate is a widely used nutritional supplement, and methods for its stability-indicating analysis have been developed.[10][11]
The following table summarizes key stability-related parameters for different hypothetical picolinate salt formulations, illustrating the potential impact of the counter-ion.
| Picolinate Salt Formulation | Counter-Ion | Key Stability Considerations | Potential Degradation Pathways |
| Sodium Picolinate | Sodium (Na+) | Highly soluble, potentially hygroscopic. The small, inorganic counter-ion may lead to a stable crystal lattice. | Hydrolysis if exposed to high humidity. |
| Zinc Picolinate | Zinc (Zn2+) | Forms a stable chelate complex.[7][8] Bioavailability is a key driver for its use.[7][8][12] | Potential for ligand displacement in certain pH conditions. |
| Chromium (III) Picolinate | Chromium (Cr3+) | Forms a stable coordination complex. Widely studied for its use in supplements. | Photodegradation is a potential concern.[11] |
| Ethanolamine Picolinate | Ethanolamine | Organic counter-ion, may influence solubility in organic solvents. Hygroscopicity will depend on the specific salt form. | Potential for amide formation as a degradation product. |
Experimental Protocols for Evaluating Picolinate Salt Stability
A robust evaluation of picolinate salt stability requires a multi-faceted approach, encompassing both physical and chemical stability assessments. The following protocols are designed to provide a comprehensive and self-validating system for comparing different picolinate salt formulations, in line with ICH guidelines.[13][14][15]
Solid-State Characterization and Physical Stability
The solid-state properties of a picolinate salt are fundamental to its physical stability.
Experimental Workflow for Solid-State Characterization:
Caption: Workflow for comprehensive solid-state characterization.
Step-by-Step Protocols:
-
Powder X-Ray Diffraction (PXRD):
-
Gently grind a small, representative sample of the picolinate salt.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a copper X-ray source.
-
Analyze the diffractogram to determine if the sample is crystalline or amorphous and to identify the polymorphic form.[16][17]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the picolinate salt into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow to identify the melting point, glass transition temperature (for amorphous materials), and other thermal events.[16][17][18][19]
-
-
Thermogravimetric Analysis (TGA):
-
Hygroscopicity Testing (Gravimetric Sorption Analysis):
-
Place a known weight of the picolinate salt in a controlled humidity chamber or a dynamic vapor sorption (DVS) instrument.[][21]
-
Expose the sample to a series of increasing and then decreasing relative humidity (RH) levels (e.g., 0% to 90% RH and back down) at a constant temperature (e.g., 25 °C).
-
Measure the change in mass at each RH step to determine the extent and rate of moisture sorption and desorption.[22][23]
-
Classify the hygroscopicity based on the percentage of moisture uptake.
-
Chemical Stability and Degradation Pathway Analysis
A stability-indicating analytical method is the cornerstone of chemical stability assessment.[10][24][25]
Forced Degradation Studies:
The purpose of forced degradation is to intentionally stress the picolinate salt to generate potential degradation products and to develop a stability-indicating analytical method.[11]
Degradation Pathways to Investigate:
Caption: Key degradation pathways for picolinate salts.
Step-by-Step Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the picolinate salt in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Heat the solution (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the picolinate salt in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Heat the solution (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the picolinate salt in a suitable solvent and add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a defined period.
-
Photolytic Degradation: Expose the solid picolinate salt and a solution of the salt to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][14][15][26] A dark control should be run in parallel.
-
Thermal Degradation: Expose the solid picolinate salt to elevated temperatures (e.g., 60-80 °C) for a defined period.
Stability-Indicating HPLC Method Development:
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for stability-indicating assays.[10][24][25][27]
Step-by-Step Protocol:
-
Column and Mobile Phase Selection: Start with a C18 column and a gradient mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Method Optimization: Analyze the stressed samples from the forced degradation studies. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent picolinate salt from all degradation products.
-
Detection: Use a UV detector set at the λmax of the picolinate salt. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion: A Data-Driven Approach to Picolinate Salt Selection
The stability of a picolinate salt formulation is a complex interplay of the intrinsic properties of the picolinic acid, the chosen counter-ion, and the surrounding formulation matrix. A thorough and systematic evaluation of both physical and chemical stability is not just a regulatory requirement but a fundamental aspect of robust drug development. By employing the experimental strategies and protocols outlined in this guide, researchers and formulation scientists can objectively compare different picolinate salt formulations, identify potential stability liabilities early in the development process, and ultimately select the most stable and promising candidate for further development. This data-driven approach is paramount to ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation into the influence of counterion on the properties of some amorphous organic salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Influence of counterions on the thermal and solution properties of strong polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans | Semantic Scholar [semanticscholar.org]
- 9. consensus.app [consensus.app]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Comparison of the Potential Relative Bioaccessibility of Zinc Supplements—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pure.hud.ac.uk [pure.hud.ac.uk]
- 17. zasya.com [zasya.com]
- 18. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 21. jocpr.com [jocpr.com]
- 22. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 23. pharmainfo.in [pharmainfo.in]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 26. ikev.org [ikev.org]
- 27. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of the Anomeric Effect in Picolinate Synthesis
Abstract: The anomeric effect, a fundamental stereoelectronic principle, dictates the conformational preference of substituents at the anomeric carbon in heterocyclic systems. While traditionally associated with carbohydrate chemistry, its influence extends to nitrogen-containing heterocycles, profoundly impacting the stereochemical outcomes of synthetic routes, including those for picolinate derivatives—a scaffold prevalent in pharmaceuticals. This guide provides a comparative analysis of the primary methodologies used to validate and quantify the anomeric effect in the context of picolinate synthesis. We delve into the theoretical underpinnings and compare the practical application, data output, and limitations of nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to understand, control, and verify the stereoelectronic forces that govern their synthetic transformations.
Theoretical Framework: The Anomeric Effect in Nitrogen Heterocycles
The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a heterocyclic ring to adopt an axial orientation, despite the steric hindrance this position typically entails.[1] The physical origin of this stabilization remains a subject of discussion, with two prevailing models often invoked.[2][3]
1.1 The Hyperconjugation Model
The most widely accepted explanation is a stabilizing n→σ* hyperconjugative interaction.[1][4] In a piperidine or dihydropyridine ring (a precursor to the picolinate aromatic system), the lone pair of electrons (n) on the endocyclic nitrogen atom can donate into the antibonding orbital (σ*) of the C-X bond (where X is an electronegative substituent). This interaction is maximized when the lone pair orbital and the C-X bond are anti-periplanar (a 180° dihedral angle), a geometry achieved perfectly when the substituent is in the axial position. This delocalization of electron density lowers the overall energy of the molecule.
Caption: Hyperconjugation model of the anomeric effect in a piperidine ring.
1.2 The Dipole Minimization Model
An alternative explanation posits that the anomeric effect arises from the minimization of electrostatic dipole-dipole repulsions.[5][6] In the axial conformer, the dipole of the endocyclic heteroatom (C-N-C) and the exocyclic C-X bond are oriented to reduce their repulsive interaction, leading to a more stable arrangement compared to the equatorial conformer where the dipoles are more parallel and repulsive. While computationally supported in some models, this explanation is often considered a contributing factor rather than the sole cause.[6]
In the synthesis of picolinates, these effects can manifest in precursor molecules, such as dihydropyridines. Recent studies have proposed mechanisms where the anomeric effect actively participates in the reaction, facilitating a "vinylogous anomeric-based oxidation" by stabilizing a transition state that leads to hydride transfer and subsequent aromatization to the picolinate product.[7][8][9] Validating the presence and influence of this effect is therefore critical to mechanistic understanding and reaction optimization.
Experimental Validation: A Tale of Two Techniques
Experimental validation relies on probing the structural and electronic consequences of the anomeric effect. NMR spectroscopy and X-ray crystallography are the two primary, complementary methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing an ensemble average of the structures present.
-
Causality of Method Choice: Solution-phase data from NMR is often more relevant to reaction conditions than solid-state data. It allows for the determination of conformational equilibria (Axial:Equatorial ratio) by integrating the distinct signals from each conformer.
Key Observables for Validation:
-
¹H Chemical Shift (δ): Axial protons at the anomeric center are typically shielded by the ring's electron cloud and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.[10] Protons on an axial substituent will likewise have a different chemical shift than if the substituent were equatorial.
-
³J Coupling Constants: The coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. A large coupling constant (8-13 Hz) between H1 and H2 in a piperidine ring is indicative of a trans-diaxial relationship, whereas smaller couplings (1-5 Hz) suggest other arrangements (axial-equatorial, equatorial-equatorial).
-
Nuclear Overhauser Effect (NOE): NOE correlations identify protons that are close in space (<5 Å). For an axial substituent, NOE signals are expected between its protons and the other syn-axial protons on the ring (e.g., at C3 and C5), providing unambiguous proof of its orientation.
Data Summary: NMR Signatures of Anomeric Effect
| Parameter | Axial Substituent | Equatorial Substituent | Rationale |
|---|---|---|---|
| ¹H δ (Anomeric H) | ~4.5 ppm (shielded) | ~5.1 ppm (deshielded) | Anisotropy of ring heteroatom and C-X bond.[10] |
| ³J(H1, H2) | Small (~2-4 Hz) | Large (~7-9 Hz) | Dihedral angle dependence (gauche vs. anti-periplanar). |
| NOE | Strong correlation to syn-axial protons | Strong correlation to adjacent equatorial protons | Through-space proximity. |
Protocol 1: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified picolinate precursor in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence the magnitude of the anomeric effect.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to ensure signal dispersion.
-
2D COSY Acquisition: Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity and identify the H1-H2 spin system.
-
2D NOESY/ROESY Acquisition: Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum with a mixing time of 300-800 ms. This is the key experiment for validation.
-
Data Analysis:
-
Assign all relevant proton signals using the COSY spectrum.
-
In the NOESY spectrum, look for the definitive cross-peak between the protons of the C1 substituent and the axial protons at C3 and C5. The presence of these cross-peaks validates an axial conformation.
-
Measure the ³J(H1, H2) coupling constant from the 1D ¹H spectrum to corroborate the assignment.
-
Single-Crystal X-ray Crystallography: The Definitive Solid-State View
X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule as it exists in a crystal lattice.[11][12]
-
Causality of Method Choice: While it represents a single, static conformation in the solid state, it provides the ultimate proof of structure. It allows for the precise measurement of bond lengths and angles that are distorted by the n→σ* interaction, offering direct physical evidence of the effect.
Key Observables for Validation:
-
Conformation: Directly visualizes whether the substituent at the anomeric carbon occupies an axial or equatorial position.
-
Bond Lengths: The hyperconjugative n→σ* interaction has predictable consequences:
-
The endocyclic N-C1 bond shortens due to increased double-bond character.
-
The exocyclic C1-X bond lengthens as electron density is donated into its antibonding orbital, weakening it.[13]
-
-
Torsional Angles: Confirms the anti-periplanar arrangement of the nitrogen lone pair and the C1-X bond.
Protocol 2: Workflow for X-ray Crystallographic Validation
Caption: Standard workflow for structural validation via X-ray crystallography.
Comparative Summary: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Phase | Solution | Solid |
| Information Type | Dynamic, ensemble average | Static, single conformation |
| Key Evidence | Coupling constants, NOEs | Atomic coordinates, bond lengths |
| Throughput | Relatively High | Low (crystal growth is bottleneck) |
| Ambiguity | Low (with 2D methods) | None (for a good quality crystal) |
| Relevance | High for reaction mechanisms | High for absolute proof of structure |
Computational Validation: Bridging Theory and Experiment
In silico calculations provide a powerful means to quantify the energetic contributions of the anomeric effect and visualize the orbital interactions at its core.[14]
-
Causality of Method Choice: Computational methods are essential because they can dissect the overall conformational preference into its constituent parts (steric, electrostatic, hyperconjugative), something that is impossible to do experimentally. They provide the "why" that complements the experimental "what".
Conformational Energy Analysis
The most straightforward computational approach is to calculate the relative energies of the axial and equatorial conformers using Density Functional Theory (DFT). A lower calculated energy for the axial conformer, in the absence of overwhelming steric factors, is strong evidence for a stabilizing anomeric interaction.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a critical tool that directly quantifies the hyperconjugation model.[14] It deconstructs the calculated wavefunction into localized orbitals (bonds, lone pairs) and calculates the stabilization energy, E(2), associated with delocalization from a filled donor orbital to an empty acceptor orbital.
-
Key Parameter: A significant E(2) value (typically > 2-5 kcal/mol) for the n(N) → σ*(C-X) interaction in the axial conformer, and a negligible value in the equatorial conformer, is considered "smoking gun" evidence for the hyperconjugation model.
Data Summary: Typical Computational Validation Results
| Method | Axial Conformer Output | Equatorial Conformer Output | Interpretation |
|---|---|---|---|
| DFT (B3LYP/6-31G)* | ΔE = 0 kcal/mol (Reference) | ΔE = +2.5 kcal/mol | Axial is 2.5 kcal/mol more stable. |
| NBO E(2) Analysis | E(2) [n(N) → σ(C-X)] = 8.5 kcal/mol | E(2) [n(N) → σ(C-X)] = 0.2 kcal/mol | Strong stabilizing hyperconjugation exists only in the axial form. |
Protocol 3: Computational Workflow
Caption: Workflow for computational analysis of the anomeric effect.
Conclusion: An Integrated Approach for Robust Validation
-
NMR spectroscopy establishes the conformational preference in the solution phase, which is most relevant to the synthetic reaction environment.
-
X-ray crystallography provides irrefutable proof of the substituent's orientation and the resulting geometric distortions in the solid state.
-
Computational analysis , particularly NBO calculations, offers a quantitative measure of the underlying stereoelectronic interactions, providing the mechanistic rationale for the observed phenomena.
By integrating these three pillars of analysis, researchers can confidently identify, understand, and ultimately harness the anomeric effect as a powerful tool for stereocontrol in the synthesis of picolinates and other complex heterocyclic molecules.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Anomeric Effect: It's Complicated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 11. portal.research.lu.se [portal.research.lu.se]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Picolinic Acid Hydrochloride
Navigating the lifecycle of laboratory reagents extends beyond their application in experiments; it culminates in their safe and compliant disposal. Picolinic acid hydrochloride, a common reagent in various biochemical and pharmaceutical research settings, requires careful handling from procurement to disposal to ensure the safety of laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal procedure can be initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, the hydrochloride salt of picolinic acid, is a white to off-white crystalline powder.[1] While stable under normal conditions, it presents several hazards that dictate its handling and disposal protocols.[2][3]
As a starting point, every laboratory professional must be familiar with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[4][5][6] This plan is the cornerstone of laboratory safety, outlining specific procedures for handling hazardous chemicals, including waste disposal.[4][7]
Table 1: Hazard Identification Summary for Picolinic Acid
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[3][8] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |
| Serious Eye Damage | Category 1: Causes serious eye damage.[3][8] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Skin Irritation | Irritating to skin.[1] |
| P264: Wash skin thoroughly after handling.[3] |
| Respiratory Irritation | Irritating to the respiratory system.[1] |
| P261: Avoid breathing dust. |
| Aquatic Hazard | Harmful to aquatic life. | None | P273: Avoid release to the environment. |
The hydrochloride form will also exhibit corrosive properties due to its acidic nature. It is crucial to avoid contact with incompatible materials such as strong oxidizing agents, bases, acids, and reducing agents to prevent vigorous or hazardous reactions.[1][2][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety, mandated by OSHA standards.[10]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[11]
-
Eye and Face Protection : Safety glasses with side-shields are the minimum requirement.[11] Given the classification as causing serious eye damage, chemical safety goggles are strongly recommended.[1][3] A face shield should be used if there is a significant risk of splashing or dust generation.
-
Skin and Body Protection : A lab coat is mandatory.[12] For larger quantities or significant spill cleanup, additional protective clothing may be necessary.
-
Respiratory Protection : If handling procedures are likely to generate dust, a NIOSH-approved respirator should be used.[2][13] All work with powders should ideally be conducted within a chemical fume hood to minimize inhalation risk.[13]
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not a single action but a workflow that begins with waste characterization and ends with collection by trained professionals. The entire process must comply with the Resource Conservation and Recovery Act (RCRA) regulations established by the EPA.[14]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the original reagent in its solid form.
-
Do Not Discard as Regular Trash : Solid this compound must never be disposed of in the regular trash. This is a violation of EPA regulations.[14]
-
Containerization : The original container, if in good condition, is the ideal waste container. If not, transfer the solid into a new, clean, and chemically compatible container with a secure, leak-proof lid.[14][15] Ensure the container is appropriate for solids.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and explicitly state "this compound".[16] Affix the appropriate hazard pictograms (Corrosion, Exclamation Mark).
-
Storage : Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[15][16] This area must be at or near the point of generation and under the control of laboratory personnel.[17]
-
Pickup : Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[1][18]
Protocol 2: Handling and Disposal of Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[1] Ensure the area is well-ventilated.
-
Assess the Spill : For minor spills of solid material, proceed with cleanup only if you are trained and have the appropriate PPE. For major spills, contact your institution's emergency response team.[1]
-
Cleanup Procedure (Minor Spills) :
-
Wear the full required PPE (goggles, gloves, lab coat, and respirator if dust is present).
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[9][11] Use non-sparking tools.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
-
Disposal of Cleanup Debris : All materials used for cleanup (absorbent, wipes, gloves, etc.) are now considered hazardous waste. Place them in a sealed, properly labeled hazardous waste container.
-
Follow-up : Report the spill to your laboratory supervisor or Chemical Hygiene Officer as required by your institution's CHP.[5]
Protocol 3: Disposal of Contaminated Materials and Solutions
This includes items like contaminated labware, gloves, or aqueous solutions containing this compound.
-
Prohibition of Drain Disposal : Do NOT dispose of this compound solutions down the drain.[1] It is harmful to aquatic life, and this practice is a violation of regulations. While some weak acid or base solutions can be neutralized and drain-disposed, the aquatic toxicity of this compound makes this an unsuitable approach.
-
Segregation : Collect all waste solutions and contaminated materials in a dedicated hazardous waste container. Do not mix this waste with other waste streams, especially incompatible ones like bases or strong oxidizing agents.[14]
-
Containerization : Use a chemically compatible container with a secure screw-top cap.[15] If collecting liquid waste, leave at least 10% headspace to allow for expansion.[18]
-
Labeling : Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound," water, and any other solvents or solutes, with their approximate concentrations or percentages.
-
Storage and Pickup : Store the container in the SAA and arrange for pickup by your EH&S department or licensed contractor.
By adhering to these structured protocols, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental stewardship from the beginning of an experiment to the final disposal of its byproducts.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. hmdb.ca [hmdb.ca]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. medlabmag.com [medlabmag.com]
- 17. epa.gov [epa.gov]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
